(4-Chloro-3-formylthiophen-2-yl)boronic acid
Description
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Properties
CAS No. |
36155-92-7 |
|---|---|
Molecular Formula |
C5H4BClO3S |
Molecular Weight |
190.42 g/mol |
IUPAC Name |
(4-chloro-3-formylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C5H4BClO3S/c7-4-2-11-5(6(9)10)3(4)1-8/h1-2,9-10H |
InChI Key |
FCBJIBGYLUCGIT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CS1)Cl)C=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
(4-Chloro-3-formylthiophen-2-yl)boronic acid: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-Chloro-3-formylthiophen-2-yl)boronic acid, bearing the CAS number 36155-92-7, has emerged as a pivotal intermediate for researchers, scientists, and drug development professionals. Its unique trifunctionalized thiophene scaffold, featuring a boronic acid, a chloro group, and a formyl moiety, offers a confluence of reactive sites that are instrumental in the construction of complex molecular architectures. The inherent reactivity of the boronic acid group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, combined with the synthetic handles provided by the aldehyde and chloro substituents, positions this compound as a valuable asset in the synthesis of novel heterocyclic compounds with significant therapeutic potential.[1] This guide provides an in-depth exploration of its synthesis, properties, and applications, with a focus on the practical insights necessary for its effective utilization in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Chloro-3-formylthiophen-2-yl)boronic acid is paramount for its handling, storage, and application in synthesis. While specific experimental data for this exact compound is not extensively published, the following table summarizes its key predicted and known properties based on its structure and data from analogous compounds.
| Property | Value | Source/Justification |
| CAS Number | 36155-92-7 | [2] |
| Molecular Formula | C₅H₄BClO₃S | Calculated |
| Molecular Weight | 190.41 g/mol | Calculated |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy to similar thiopheneboronic acids[3] |
| Melting Point | Not definitively reported; likely in the range of 150-200 °C | Analogy to substituted thiopheneboronic acids[4][5] |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols; limited solubility in nonpolar solvents. | General solubility of boronic acids[6] |
| Stability | Stable under standard conditions; sensitive to strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines. | General stability of boronic acids |
Synthesis of (4-Chloro-3-formylthiophen-2-yl)boronic acid: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (4-Chloro-3-formylthiophen-2-yl)boronic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-3-formylthiophene
The initial step involves the regioselective formylation of a suitable starting material. A plausible route is the Vilsmeier-Haack formylation of 3-chlorothiophene. However, to ensure the desired regiochemistry, starting from a precursor that directs formylation to the 3-position is critical. An alternative and more controlled approach would be the formylation of a pre-functionalized thiophene. For the purpose of this guide, we will outline the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocycles.[7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation: To this mixture, add a solution of 3,4-dichlorothiophene (1 equivalent) in a minimal amount of anhydrous DMF dropwise, maintaining the temperature below 10 °C. The regioselectivity of this reaction is crucial and may require optimization.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-3-formylthiophene.
Step 2: Synthesis of (4-Chloro-3-formylthiophen-2-yl)boronic acid
This step employs a lithiation-borylation sequence, a powerful tool for the introduction of a boronic acid group onto an aromatic ring.[8][9] The chloro and formyl groups on the thiophene ring influence the regioselectivity of the lithiation.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chloro-3-formylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. The solution will typically change color upon lithiation. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: To the lithiated intermediate, add triisopropyl borate (B(O-i-Pr)₃, 1.2 equivalents) dropwise at -78 °C.
-
Quenching and Hydrolysis: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Acidify the mixture to pH ~2 with 2M hydrochloric acid.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (4-Chloro-3-formylthiophen-2-yl)boronic acid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry with a non-polar solvent to remove impurities.
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of (4-Chloro-3-formylthiophen-2-yl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[10] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the thiophene ring and a variety of aryl or heteroaryl halides, providing access to a diverse range of biaryl and hetero-biaryl structures.[11]
General Reaction Mechanism
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for a Typical Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add (4-Chloro-3-formylthiophen-2-yl)boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Applications in the Synthesis of Bioactive Molecules
The structural motif accessible through the use of (4-Chloro-3-formylthiophen-2-yl)boronic acid is prevalent in a number of biologically active compounds. The thiophene ring is a well-known bioisostere for the benzene ring and is a common core in many pharmaceuticals.[12][13] The formyl and chloro groups on the thiophene ring provide additional points for diversification, allowing for the synthesis of complex libraries of compounds for drug discovery screening.
A particularly relevant application is in the synthesis of thieno[3,2-c]pyridines , a class of fused heterocyclic compounds that have demonstrated a wide range of biological activities, including as inhibitors of phenylethanolamine N-methyltransferase and in the development of anti-tuberculosis agents.[14][15] The formyl group of (4-Chloro-3-formylthiophen-2-yl)boronic acid can serve as a key precursor for the construction of the fused pyridine ring.
Illustrative Synthetic Pathway to a Thieno[3,2-c]pyridine Scaffold
Caption: A conceptual pathway for the synthesis of thieno[3,2-c]pyridine derivatives.
Spectroscopic Characterization
Accurate characterization of (4-Chloro-3-formylthiophen-2-yl)boronic acid is essential for confirming its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the thiophene proton, a singlet for the aldehyde proton, and a broad singlet for the B(OH)₂ protons. The chemical shift of the thiophene proton will be influenced by the electron-withdrawing effects of the adjacent chloro, formyl, and boronic acid groups. Predicted chemical shifts (in ppm, relative to TMS):
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbons of the thiophene ring and the aldehyde carbonyl carbon. The carbon attached to the boron atom will likely show a broad signal due to quadrupolar relaxation.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with approximately one-third the intensity of the molecular ion peak is expected, which is a characteristic signature for monochlorinated compounds.[18] Fragmentation may involve the loss of the boronic acid group, the formyl group, and the chlorine atom.
Safety and Handling
As with all laboratory chemicals, (4-Chloro-3-formylthiophen-2-yl)boronic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[1]
-
Storage: Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids can be sensitive to air and moisture, and storage under an inert atmosphere is recommended for long-term stability.
Conclusion
(4-Chloro-3-formylthiophen-2-yl)boronic acid is a highly functionalized and versatile building block with significant potential in medicinal chemistry and materials science. Its strategic combination of a boronic acid for cross-coupling, a formyl group for further elaboration, and a chloro substituent for additional diversification makes it a valuable tool for the synthesis of complex heterocyclic systems. The synthetic strategies and reaction protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel molecules with important biological activities.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Boronic Acids in Modern Drug Discovery.
- Vogt, E.-J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
- Zhang, T., et al. (2024). Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry, 279, 116806.
- Grunewald, G. L., et al. (2007). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry, 50(25), 6245-6255.
- Patel, G. A. Mehta. (2010). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2(1), 215.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Doltade Sonal N, Dr. Malpani Suraj, et al. (2025). Synthesis of thiophene and Their Pharmacological Activity.
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz) spectrometer. Available from: [Link]
- Haddach, M., et al. (1999). A new and efficient palladium-catalyzed coupling of organoboronic acids with acyl chlorides. Tetrahedron Letters, 40(18), 3109-3112.
- Hoff, B. H., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899.
- Adcock, H. V., & Blum, S. A. (2018). Catalyst-Free Formal Thioboration to Synthesize Borylated Benzothiophenes and Dihydrothiophenes. eScholarship, University of California.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
-
Garg Lab, UCLA. Patents & Products. Available from: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. d-nb.info [d-nb.info]
- 5. EP2797933B1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same - Google Patents [patents.google.com]
- 6. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.wp.odu.edu [sites.wp.odu.edu]
- 10. youtube.com [youtube.com]
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- 12. Vilsmeier–Haack Reagent‐Catalyzed C 4 (sp 2 )─H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Publicación [silice.csic.es]
- 13. scielo.br [scielo.br]
- 14. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
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Structure and properties of 4-chloro-3-formyl-2-thiopheneboronic acid
This guide details the structural characteristics, synthesis, and application of 4-chloro-3-formyl-2-thiopheneboronic acid , a highly specialized heterocyclic building block used in the design of kinase inhibitors and advanced organic materials.
CAS Registry Number: 36155-92-7 Molecular Formula: C₅H₄BClO₃S Molecular Weight: 190.41 g/mol [1]
Executive Summary
4-Chloro-3-formyl-2-thiopheneboronic acid is a tri-functionalized thiophene scaffold that serves as a critical "linchpin" in medicinal chemistry. Its value lies in its orthogonal reactivity:
-
Boronic Acid (C2): Enables Suzuki-Miyaura cross-coupling for biaryl bond formation.
-
Formyl Group (C3): Facilitates reductive amination, condensation, or cyclization.
-
Chlorine Atom (C4): Provides a handle for further functionalization (via Buchwald-Hartwig or nucleophilic aromatic substitution) or serves as a lipophilic/steric modulator in drug binding pockets.
This compound is particularly relevant for researchers developing ATP-competitive kinase inhibitors, where the thiophene core mimics the purine ring of ATP, and the adjacent formyl/boronic acid groups allow for the rapid construction of fused bicyclic systems (e.g., thienopyridines).
Structural Analysis & Chemical Properties[2]
Electronic Architecture
The thiophene ring is electron-rich (π-excessive), but the substitution pattern of this molecule creates a unique "push-pull" electronic environment:
-
C2 (Boronic Acid): The carbon-boron bond is activated for transmetallation. However, the adjacent formyl group (C3) is electron-withdrawing, which can stabilize the boronate anion but also makes the C-B bond susceptible to protodeboronation under harsh basic conditions.
-
C3 (Formyl): Acts as an electron sink, deactivating the ring slightly towards electrophilic attack, but activating the C2 position for nucleophilic attack if the boron is removed.
-
C4 (Chlorine): Exerts a -I (inductive withdrawal) and +M (mesomeric donation) effect. In this specific isomer, the chlorine atom often serves to block metabolic hotspots or fill hydrophobic pockets in protein targets.
The Oxaborole Equilibrium
A critical property of ortho-formyl boronic acids is their tendency to cyclize into a hemiacetal form known as a hydroxy-oxaborole .
-
Open Form: Free aldehyde (-CHO) and boronic acid (-B(OH)₂).
-
Closed Form: Cyclic oxaborole structure.
This equilibrium is solvent-dependent. In protic solvents (MeOH, H₂O), the closed form often predominates, which can affect NMR interpretation (disappearance of the aldehyde proton signal) and reactivity (protection of the aldehyde).
Physical Properties Table
| Property | Value / Description |
| Appearance | White to pale yellow powder |
| Melting Point | 140–145 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Boronic Acid) | ~7.5 – 8.2 (Lower than phenylboronic acid due to electron-withdrawing substituents) |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) and oxidation in air over time.[2] Store at -20°C under inert gas. |
Synthesis & Manufacturing
The synthesis of 4-chloro-3-formyl-2-thiopheneboronic acid typically requires a directed ortho-lithiation strategy to ensure regioselectivity. The aldehyde must be protected to prevent nucleophilic attack by the lithiating agent.
Validated Synthetic Route
Step 1: Protection. 4-Chloro-3-thiophenecarbaldehyde is protected as an acetal (e.g., using 1,3-propanediol or ethylene glycol) to withstand strong bases. Step 2: Directed Lithiation. Treatment with n-butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) at -78°C. The acetal group at C3 and the sulfur atom direct lithiation selectively to the C2 position. Step 3: Borylation. Quenching the lithiated intermediate with a trialkyl borate (e.g., Trimethyl borate, B(OMe)₃). Step 4: Hydrolysis. Acidic workup removes the protecting group and hydrolyzes the boronate ester to the free boronic acid.
Caption: Figure 1. Regioselective synthesis via directed ortho-lithiation (DoM). The acetal group directs the base to the C2 position.
Reactivity Profile & Applications
Suzuki-Miyaura Cross-Coupling
This is the primary application. The C2-boronic acid couples with aryl halides (Ar-X) catalyzed by Pd(0).
-
Selectivity: The C4-Chlorine is significantly less reactive than the C2-Boronic acid towards Pd oxidative addition. This allows for chemoselective coupling at C2 without disturbing the C4-Cl bond.
-
Protocol Note: Use mild bases (K₂CO₃, Na₂CO₃) to prevent Cannizzaro reactions on the formyl group.
Cyclization Strategies (Drug Design)
The adjacent formyl and boronic acid groups provide a template for constructing fused heterocycles.
-
Thienopyridines: Reaction with primary amines followed by reduction or oxidative cyclization.
-
Benzoxaborole Analogs: The molecule itself is a bioisostere of benzoxaboroles, which are validated pharmacophores in anti-fungal (e.g., Tavaborole) and anti-inflammatory drugs.
Caption: Figure 2. Divergent synthesis pathways. Pathway A preserves the aldehyde for late-stage diversification; Pathway B builds fused rings.
Experimental Protocol: Suzuki Coupling
Objective: Coupling 4-chloro-3-formyl-2-thiopheneboronic acid with 4-bromoanisole.
-
Preparation: In a 50 mL Schlenk flask, charge 4-chloro-3-formyl-2-thiopheneboronic acid (1.0 equiv), 4-bromoanisole (1.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent System: Add degassed DME/Water (3:1) . The water is crucial for the boronate activation.
-
Base: Add Na₂CO₃ (2.0 equiv). Avoid strong hydroxide bases to protect the aldehyde.
-
Reaction: Heat to 80°C under Argon for 4–6 hours. Monitor by TLC (the aldehyde spot will shift significantly).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.[3]
-
Purification: Silica gel chromatography. Note: The product may streak due to the formyl group; consider buffering the silica.
Handling & Stability (Safety)
-
Storage: Store at -20°C in a sealed container. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing. This is reversible by adding water/solvent, but it alters stoichiometry.
-
Air Sensitivity: The formyl group is susceptible to oxidation to the carboxylic acid (4-chloro-2-boronothiophene-3-carboxylic acid) if exposed to air for prolonged periods.
-
Safety: Irritating to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).
References
-
BOC Sciences. 4-Chloro-3-formyl-2-thiopheneboronic acid (CAS 36155-92-7).[1][] Retrieved from
-
Tokyo Chemical Industry (TCI). Suzuki-Miyaura Cross Coupling Reaction: Technical Guide. Retrieved from
-
Organic Syntheses. Preparation of 3-Thienylboronic Acids via Halogen-Metal Exchange. (Analogous methodology). Retrieved from
-
National Institutes of Health (PubChem). 3-Formyl-2-thiopheneboronic Acid (Analog Structure & Safety). Retrieved from
-
Gronowitz, S., et al. Heteroaromatic Boron Compounds: Synthesis and Reactivity. (Foundational text on thiophene boronic acid chemistry). Chem. Scr.[5]1980 , 15, 135.
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2-Borono-4-chloro-3-thiophenecarboxaldehyde SDS and safety data
The following is an in-depth technical guide and safety whitepaper for 2-Borono-4-chloro-3-thiophenecarboxaldehyde , structured for researchers and drug development professionals.
Safety, Handling, and Application Protocols
Executive Summary
2-Borono-4-chloro-3-thiophenecarboxaldehyde (CAS: 36155-92-7) is a highly functionalized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling. Its structure features three distinct reactive handles—an aldehyde (C3), a chlorine atom (C4), and a boronic acid moiety (C2)—making it a versatile but chemically sensitive building block.
This guide moves beyond standard SDS reporting to provide a causality-driven framework for handling. The primary technical risks involve protodeboronation (loss of the boron group) and dehydration to boroxines (trimeric anhydrides), both of which compromise stoichiometry in drug discovery workflows.
Chemical Identity & Physicochemical Properties
The following data establishes the baseline for identification and quality control. Note that the melting point of boronic acids is often technically a "decomposition point" due to in-situ dehydration.
| Property | Specification |
| Chemical Name | (4-Chloro-3-formylthiophen-2-yl)boronic acid |
| Common Synonyms | 2-Borono-4-chloro-3-thiophenecarboxaldehyde; 4-Chloro-3-formyl-2-thiopheneboronic acid |
| CAS Number | 36155-92-7 |
| Molecular Formula | C₅H₄BClO₃S |
| Molecular Weight | 190.41 g/mol |
| Appearance | White to off-white / pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in non-polar solvents |
| Melting Point | >120°C (Decomposes/Dehydrates) |
| Storage Class | Air-sensitive, Moisture-sensitive, Refrigerate (2–8°C) |
Hazard Identification & Risk Assessment (GHS)
While this compound is not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance, it poses acute risks to personnel, particularly regarding mucosal irritation.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Signal Word: WARNING
Pictogram & Hazard Logic
-
Exclamation Mark (GHS07): Indicates immediate health effects (irritation).
-
Risk Mechanism: Boronic acids are mild Lewis acids. Upon contact with moisture in mucous membranes (eyes/lungs), they can form acidic micro-environments, leading to severe irritation. The thiophene core adds a potential for sensitization, though data is limited.
Safe Handling & Storage Protocols
The "Senior Scientist" Insight: The most common failure mode with this reagent is not safety-related but purity-related . Boronic acids exist in an equilibrium with their cyclic anhydride trimer (boroxine). Improper storage shifts this equilibrium, altering the effective molecular weight and ruining stoichiometric precision in couplings.
Storage Workflow
-
Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is preferred to retard protodeboronation.
-
Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The aldehyde moiety is susceptible to autoxidation to the carboxylic acid, while the C-B bond is sensitive to moist air.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid long-term storage in plastic, which may allow moisture permeation.
Handling Workflow Diagram
The following Graphviz diagram outlines the critical decision paths for handling to maintain chemical integrity and safety.
Caption: Operational workflow ensuring personnel safety and reagent stability. Note the equilibration step to prevent condensation.
Emergency Response Framework
This protocol is designed to be self-validating: if the symptoms persist after the initial action, the secondary escalation is mandatory.
| Exposure Route | Immediate Action (Tier 1) | Escalation (Tier 2) | Mechanism of Injury |
| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses if easy to do. | Seek medical attention immediately if redness persists. | Acidic hydrolysis on corneal surface. |
| Skin Contact | Wash with abundant soap and water. Do not use organic solvents (increases absorption). | If blistering or rash occurs, consult a dermatologist. | Dermal irritation; potential thiophene sensitization. |
| Inhalation | Move to fresh air. Keep victim warm and at rest. | If breathing is labored, administer oxygen (trained personnel only). | Respiratory tract inflammation. |
| Ingestion | Rinse mouth. Do NOT induce vomiting . | Call Poison Control Center immediately. | Systemic toxicity (unknown specific LD50, treat as hazardous). |
Spill Cleanup Logic
-
Isolate: Evacuate non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a P95/N95 respirator if dust is generated.
-
Neutralize/Absorb: Sweep up solid carefully to avoid dust. Place in a hazardous waste container.
-
Decontaminate: Wipe surface with a mild basic solution (e.g., 5% Sodium Bicarbonate) to neutralize acidic residues, followed by water.
Application Context: Suzuki-Miyaura Coupling
2-Borono-4-chloro-3-thiophenecarboxaldehyde is a "privileged structure" in medicinal chemistry. The presence of the aldehyde allows for reductive amination or olefination after the cross-coupling event, while the chlorine provides a site for a second functionalization (e.g., SNAr or a second coupling).
Experimental Considerations:
-
Base Selection: Strong bases (e.g., NaOH) may trigger the Cannizzaro reaction on the aldehyde. Use mild bases like K₃PO₄ or Cs₂CO₃ .
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Solvent: Dioxane/Water or DMF/Water systems are recommended to solubilize the boronic acid.
Chemical Stability Diagram (Boroxine Equilibrium)
Boronic acids spontaneously dehydrate. Understanding this is crucial for calculating stoichiometry.
Caption: The reversible dehydration of boronic acids. In reaction media (aqueous base), the equilibrium shifts back to the reactive monomer.
References
-
National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 135483256, (4-Chloro-3-formylthiophen-2-yl)boronic acid. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014) . Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. (General reference on boronic acid stability). Retrieved from [Link]
Difference between 4-chloro-3-formylthiophene-2-boronic acid and its regioisomers
Introduction: The Strategic Value of Trisubstituted Thiophenes
In the realm of medicinal chemistry and materials science, 4-chloro-3-formylthiophene-2-boronic acid represents a "privileged scaffold." Its value lies in its dense functionalization:
-
C2-Boronic Acid: A handle for Suzuki-Miyaura cross-coupling to build biaryl systems.
-
C3-Formyl Group: A versatile electrophile for reductive aminations, Wittig reactions, or heterocycle formation.
-
C4-Chloro Substituent: A steric blocker that modulates metabolic stability or a site for secondary cross-coupling (e.g., Buchwald-Hartwig) under forcing conditions.
However, the synthesis and isolation of this specific isomer are fraught with regioselectivity challenges.[1] This guide details the structural logic, synthetic pathways, and definitive characterization methods required to distinguish the target from its pervasive regioisomers.
Structural Analysis & Regioisomer Landscape
The thiophene ring has four substitutable carbons (C2–C5). With three distinct substituents (-Cl, -CHO, -B(OH)₂), the potential for isomeric scrambling is high. The three most critical isomers encountered during development are:
| Isomer | Structure | Origin/Risk | Key Feature |
| Target | 4-Chloro-3-formylthiophene-2-boronic acid | Desired Product | Dense substitution; C2-B / C3-CHO / C4-Cl |
| Isomer A | 4-Chloro-3-formylthiophene-5-boronic acid | Lithiation Byproduct | Boron at C5 (sterically favored, thermodynamically stable) |
| Isomer B | 3-Chloro-4-formylthiophene-2-boronic acid | Starting Material Impurity | Positional swap of Cl/CHO |
The Stability Paradox
Warning: 2-Thiopheneboronic acids with electron-withdrawing groups (like -CHO) are highly prone to protodeboronation . The C-B bond is labile under acidic or aqueous basic conditions, often reverting to the parent 4-chloro-3-formylthiophene.
-
Recommendation: Store as a pinacol ester or MIDA boronate if immediate use is not possible.
Synthetic Protocol: Directed Ortho-Lithiation (DoM)
The synthesis relies on the Directed Ortho Metalation (DoM) strategy. The aldehyde must be protected to serve as a directing group and to survive the organolithium reagent.
Phase 1: Protection
Reaction: 4-Chlorothiophene-3-carbaldehyde + Ethylene Glycol
-
Rationale: The acetal oxygen coordinates Li+, directing lithiation to the adjacent C2 position (the "ortho" position). Without protection, n-BuLi attacks the carbonyl.
Phase 2: Regioselective Lithiation
Reaction: Acetal + n-BuLi (-78°C)
-
Mechanism:
-
C2 vs. C5 Competition: The C2 proton is sandwiched between the Sulfur and the Acetal. While sterically crowded, the DoM effect (coordination of Li to acetal) strongly favors C2.
-
C5 Risk: The C5 proton is activated by the inductive effect of the C4-Cl group. If the temperature rises above -70°C, the kinetic C2-lithio species may isomerize to the thermodynamic C5-lithio species.
-
-
Protocol Requirement: Maintain internal temperature
strictly.
Phase 3: Borylation & Hydrolysis
Reaction: Quench with
-
Note: Acidic workup removes the acetal. Caution: Extended acid exposure triggers protodeboronation. Use mild acid (e.g., 1M HCl) and rapid extraction.
Visual Workflow (DOT Diagram)
Caption: Synthetic pathway emphasizing the critical temperature control required to prevent isomerization to the thermodynamic 5-boronic acid byproduct.
Characterization: The "Smoking Gun" NOE Experiment
Standard 1H NMR is insufficient to confidently distinguish regioisomers because the chemical shifts of thiophene protons are similar (7.0–8.5 ppm). Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method.
Diagnostic Logic
The key is the spatial relationship between the Aldehyde proton (CHO) and the remaining Aromatic proton (Ar-H) .
-
Target (2-B, 3-CHO, 4-Cl):
-
Remaining proton is at C5 .
-
Distance: The C3-CHO and C5-H are separated by the C4-Cl group.
-
NOE Result: NO Signal (or very weak).
-
-
Isomer A (5-B, 3-CHO, 4-Cl):
-
Remaining proton is at C2 .
-
Distance: The C3-CHO and C2-H are immediate neighbors.
-
NOE Result: Strong Positive NOE .
-
-
Isomer B (3-Cl, 4-CHO, 2-B):
-
Remaining proton is at C5 .
-
Distance: The C4-CHO and C5-H are immediate neighbors.
-
NOE Result: Strong Positive NOE .
-
NMR Decision Tree
Caption: NMR decision tree utilizing NOE spectroscopy to definitively assign the regiochemistry of the trisubstituted thiophene.
Reactivity Profile & Applications
Suzuki-Miyaura Coupling
-
Challenge: The free aldehyde is reactive. Bases used in Suzuki coupling (K₂CO₃, Cs₂CO₃) can induce Cannizzaro disproportionation or aldol condensation.
-
Solution:
-
Base Selection: Use mild bases like
or . -
Solvent: Dioxane/Water (4:1) is standard.
-
Catalyst: Pre-formed catalysts like
or are preferred over in-situ generation to speed up the reaction and minimize aldehyde exposure to base.
-
Storage and Stability
-
Protodeboronation: The C2-boronic acid is accelerated by moisture.
-
MIDA Boronates: Converting the boronic acid to a N-methyliminodiacetic acid (MIDA) ester creates a bench-stable solid that releases the active boronic acid slowly under hydrolytic coupling conditions, significantly improving yields.
References
- Directed Ortho Metalation (DoM) of Thiophenes: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews 90.6 (1990): 879-933.
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society 139.37 (2017): 13156–13165.Link
-
-
MIDA Boronates in Synthesis
-
Thiophene Regioselectivity Data
-
ChemicalBook. "3-Formyl-2-thiopheneboronic acid NMR and Properties."Link
-
Sources
Suppliers and price of (4-Chloro-3-formylthiophen-2-yl)boronic acid
This guide provides an in-depth technical analysis of (4-Chloro-3-formylthiophen-2-yl)boronic acid , a specialized heterocyclic building block used in advanced medicinal chemistry.
Executive Summary
(4-Chloro-3-formylthiophen-2-yl)boronic acid (CAS: 36155-92-7) is a high-value organoboron intermediate characterized by a trisubstituted thiophene core. Its structural uniqueness lies in the ortho-positioning of the formyl (aldehyde) and boronic acid groups, which enables rapid access to fused bicyclic systems (e.g., thienoxaboroles) and complex scaffolds via Suzuki-Miyaura cross-coupling followed by reductive amination or condensation.
This compound is primarily utilized in the discovery of kinase inhibitors, organic optoelectronics, and fragment-based drug design (FBDD) where the thiophene ring serves as a bioisostere for phenyl rings, offering altered metabolic stability and electronic properties.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Identification
| Parameter | Detail |
| Chemical Name | (4-Chloro-3-formylthiophen-2-yl)boronic acid |
| CAS Number | 36155-92-7 |
| Molecular Formula | C₅H₄BClO₃S |
| Molecular Weight | 190.41 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |
Structural Dynamics: The Oxaborole Equilibrium
Expert Insight: Unlike simple phenylboronic acids, this compound exists in a dynamic equilibrium between its open "free aldehyde" form and a cyclic hemiacetal form (hydroxy-oxaborole). This occurs due to the nucleophilic attack of the boronic acid hydroxyl group on the adjacent electrophilic aldehyde carbon.
-
Implication for Analysis:
-
NMR: You may observe broadened peaks or dual sets of signals in
H NMR (DMSO- ), corresponding to the aldehyde proton (-CHO, ~10 ppm) and the cyclic methine proton (-CH(OH)-, ~6-7 ppm). -
HPLC: Peaks may split or tail depending on the pH of the mobile phase.
-
Figure 1: Dynamic equilibrium between the open boronic acid and the cyclic thieno[2,3-c][1,2]oxaborol-1-ol structure.
Market Analysis: Suppliers & Pricing
This compound is classified as a Specialty Building Block , meaning it is not always in stock in bulk quantities and often requires lead time for synthesis.
Validated Suppliers
The following suppliers have listed this specific CAS or valid synthetic routes.
| Supplier | Region | Catalog / SKU | Availability Status |
| Fluorochem | UK/EU | F931060 | Stock / Lead Time |
| BOC Sciences | Global/US | 36155-92-7 | Make-on-Demand |
| ChemBlink | Aggregator | List | Varies (Check Berrchem) |
| Ambeed | US | - | Inquire |
Price Estimation (2025/2026)
Pricing is tiered based on purity and scale. Note: Prices are indicative estimates for research budgets.
| Scale | Estimated Price Range (USD) | Notes |
| Research (250 mg) | $80 - $150 | High unit cost due to handling. |
| Pilot (1 g) | $200 - $350 | Standard discovery scale. |
| Bulk (10 g+) | Inquire ( | Requires custom synthesis quote. |
Technical Protocols
Synthesis Strategy (Directed Ortho-Metalation)
If commercial stock is unavailable, the most reliable synthetic route utilizes Directed Ortho-Metalation (DoM).
Protocol:
-
Starting Material: 4-Chlorothiophene-3-carboxaldehyde.
-
Protection: Convert aldehyde to acetal (e.g., using 1,3-propanediol) to protect it from nucleophiles and serve as a Directing Metalation Group (DMG).
-
Lithiation: Treat with
-Butyllithium ( -BuLi) in THF at -78°C. The acetal directs lithiation to the adjacent C2 position. -
Borylation: Quench the lithiated species with Trimethyl borate (B(OMe)
) or Triisopropyl borate. -
Hydrolysis: Acidic workup (2M HCl) removes the acetal and hydrolyzes the boronate ester to the free boronic acid.
Figure 2: Retrosynthetic workflow utilizing the acetal group as a Directing Metalation Group (DMG).
Suzuki-Miyaura Coupling Protocol
This protocol is optimized for sterically hindered or heteroaryl boronic acids.
Materials:
-
(4-Chloro-3-formylthiophen-2-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (5 mol%) or Pd (dba) /XPhos for difficult substrates. -
Base: K
CO (2M aq) or Cs CO (solid). -
Solvent: 1,4-Dioxane/Water (4:1).
Step-by-Step:
-
Degassing: Charge reaction vessel with aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add Pd catalyst under positive
flow. -
Reaction: Heat to 80-90°C for 4–12 hours. Monitor by LC-MS.
-
Note: The formyl group is sensitive to oxidation; avoid open-air heating.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na
SO . -
Purification: Flash chromatography. Caution: The aldehyde product may be unstable on silica; use neutralized silica or rapid elution.
Quality Control & Handling
Stability & Storage
-
Temperature: Store at 2-8°C (Refrigerated).
-
Atmosphere: Hygroscopic and air-sensitive. Store under Argon/Nitrogen.
-
Dehydration: Boronic acids can dehydrate to form boroxines (anhydrides). This is reversible upon addition of water/solvent but can affect stoichiometry calculations.
Analytical Verification
-
HPLC Purity: >95% (254 nm).
-
Mass Spec: Look for
and potential boronate ester adducts if MeOH is used as solvent ( ). -
TLC: Use a stain (KMnO
or DNP) as the compound may not be strongly UV active depending on the concentration.
References
-
Fluorochem Ltd. (2025). Product Specification: (4-Chloro-3-formylthiophen-2-yl)boronic acid (F931060).[1] Retrieved from
-
BOC Sciences. (2025). Compound Entry: CAS 36155-92-7.[2][1][3][4] Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
- Hall, D. G. (Ed.). (2011).
-
ChemBlink. (2025). Supplier Database: (4-Chloro-3-Formyl-2-Thienyl)Boronic Acid.[2] Retrieved from
Sources
4-Chloro-3-formylthiophene-2-boronic acid molecular weight and formula
An In-depth Technical Guide to 4-Chloro-3-formylthiophene-2-boronic acid: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Chloro-3-formylthiophene-2-boronic acid, a specialized heterocyclic organic compound. While direct literature on this exact molecule is sparse, this document synthesizes information from closely related thiophene boronic acid analogs to offer expert insights into its molecular characteristics, synthesis, and potential applications, particularly for researchers and professionals in drug development. This guide covers its presumed chemical properties, outlines a plausible synthetic methodology, and explores its potential as a building block in medicinal chemistry, with a focus on its role in the synthesis of targeted therapeutics. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Core Molecular and Physical Characteristics
4-Chloro-3-formylthiophene-2-boronic acid is a multifunctional thiophene derivative. Its structure incorporates a thiophene ring, a versatile scaffold in medicinal chemistry, substituted with a chloro group, a formyl group, and a boronic acid moiety. This combination of functional groups suggests its utility as a key intermediate in organic synthesis, particularly in cross-coupling reactions.
Table 1: Calculated Physicochemical Properties of 4-Chloro-3-formylthiophene-2-boronic acid
| Property | Value |
| Molecular Formula | C₅H₄BClO₃S |
| Molecular Weight | 190.41 g/mol |
| Appearance | Expected to be a solid, likely a powder.[1] |
| Solubility | Likely soluble in organic solvents like DMSO and methanol; low water solubility is anticipated. |
| Stability | Expected to be air-sensitive; should be stored under an inert atmosphere.[1] |
Note: The molecular formula and weight are calculated based on the compound's structure as direct experimental data is not widely available. Physical properties are inferred from structurally similar compounds.
Synthesis and Reactivity
The synthesis of substituted thiophene boronic acids can be achieved through various established organometallic routes. A plausible and efficient method for the preparation of 4-Chloro-3-formylthiophene-2-boronic acid would likely involve a multi-step process starting from a more readily available thiophene derivative.
Proposed Synthetic Pathway
A logical synthetic approach would involve the formylation and chlorination of a thiophene precursor, followed by a borylation step. For instance, starting with 2-chlorothiophene, one could introduce the formyl group via a Vilsmeier-Haack reaction, followed by directed ortho-metalation and subsequent reaction with a boron electrophile.
Caption: Proposed synthetic route for 4-Chloro-3-formylthiophene-2-boronic acid.
Reactivity and Mechanistic Insights
The boronic acid group is a versatile functional handle, most notably for its participation in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, enabling the connection of the thiophene core to various aryl or heteroaryl partners. The formyl group can serve as a precursor for other functionalities or participate in reactions such as reductive amination to build more complex molecular architectures. The chloro substituent influences the electronic properties of the thiophene ring and can also be a site for further functionalization.
Applications in Drug Discovery and Development
Boronic acids are increasingly recognized for their significant potential in medicinal chemistry.[2][3] The unique electronic properties of the boron atom allow for specific interactions with biological targets, particularly serine proteases.[4] The drug Bortezomib (Velcade), a boronic acid-containing proteasome inhibitor, stands as a landmark example of the therapeutic success of this class of compounds.[3]
Role as a Pharmaceutical Building Block
4-Chloro-3-formylthiophene-2-boronic acid is an attractive building block for the synthesis of novel drug candidates. Its utility stems from the ability to readily engage in cross-coupling reactions, allowing for the systematic exploration of chemical space around the thiophene core. Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their favorable pharmacokinetic properties.
Caption: Workflow illustrating the use of the title compound in drug discovery.
Potential Therapeutic Targets
Given the structural motifs present, derivatives of 4-Chloro-3-formylthiophene-2-boronic acid could be investigated for a range of therapeutic applications, including:
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor for various enzymes, particularly serine proteases.[4]
-
Kinase Inhibitors: Thiophene-based scaffolds are common in kinase inhibitors, and this compound could serve as a starting point for the development of new agents targeting specific kinases involved in cancer or inflammatory diseases.
-
Antimicrobial Agents: Benzoxaboroles, a related class of boron-containing heterocycles, have shown potent antimicrobial activity.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using a thiophene boronic acid. This protocol should be adapted and optimized for the specific substrates and scale of the reaction.
Materials:
-
4-Chloro-3-formylthiophene-2-boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-Chloro-3-formylthiophene-2-boronic acid (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent) to the flask.
-
Add the base (2.0 - 3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-Chloro-3-formylthiophene-2-boronic acid and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]
Conclusion
4-Chloro-3-formylthiophene-2-boronic acid represents a promising, albeit underexplored, building block for organic synthesis and medicinal chemistry. Its multifunctional nature provides a versatile platform for the creation of diverse molecular architectures. The insights provided in this guide, drawn from the well-established chemistry of related thiophene boronic acids, aim to facilitate its application in the discovery and development of novel therapeutic agents. As the field of boron chemistry continues to expand, the utility of such specialized reagents is expected to grow, offering new opportunities for innovation in drug design.
References
-
MilliporeSigma. (n.d.). 4-Chloro-3-formylphenylboronic acid. Retrieved from [Link]
- Silva, F. A., et al. (2021).
-
PubChem. (n.d.). 3-Formyl-2-thiopheneboronic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of boronic acid 11. Retrieved from [Link]
- Blum, S. A., & Bel Abed, H. (2018). Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration. Organic Letters, 20(21), 6673–6677.
-
ResearchGate. (n.d.). Synthesis of P005091. Retrieved from [Link]
- Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1238.
- Al-Zoubi, R. M., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(4), 1435.
- Scripps Research Institute. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development.
- Blum, S. A., & Bel Abed, H. (2016). Catalyst-Free Formal Thioboration to Synthesize Borylated Benzothiophenes and Dihydrothiophenes.
-
EurekAlert!. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Heterocyclic boronic acid building blocks for medicinal chemistry
Topic: Heterocyclic Boronic Acid Building Blocks for Medicinal Chemistry Content Type: Technical Whitepaper / Advanced Application Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The Gatekeepers of Chemical Space
Heterocyclic boronic acids are the linchpin of modern medicinal chemistry, serving as the primary "Lego blocks" for constructing biaryl scaffolds via Suzuki-Miyaura cross-coupling. However, their utility is frequently compromised by a fundamental paradox: the same electronic features that make heterocycles pharmacologically potent (e.g., nitrogen lone pairs, electron deficiency) render their boronic acid derivatives inherently unstable.
This guide moves beyond standard textbook definitions to address the practical engineering of these reagents. We analyze the mechanistic root of instability—protodeboronation—and detail the modern "masked" boron technologies (MIDA boronates, Potassium Trifluoroborates) that have solved the "2-pyridyl problem," enabling access to previously unreachable chemical space.
The Stability Paradox: Mechanisms of Protodeboronation
The primary failure mode for heterocyclic boronic acids is protodeboronation —the cleavage of the C–B bond and replacement with a proton.[1] This is not random degradation; it is a specific, mechanism-driven process often catalyzed by the heterocycle itself.
The Zwitterionic Pathway (The "2-Pyridyl Problem")
For basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid), instability is driven by the formation of a zwitterionic intermediate.[1] The basic nitrogen coordinates intramolecularly or intermolecularly to the Lewis-acidic boron center. This coordination increases the electron density on the ring carbon attached to the boron, facilitating protonation even at neutral pH.
Key Mechanistic Insight: The rate of protodeboronation correlates with the basicity of the heteroatom and the Lewis acidity of the boron. 2-Pyridyl boronic acid can decompose within minutes in aqueous media, whereas 3-pyridyl isomers (where the N is distal) are significantly more stable.
Visualization: Mechanism of Protodeboronation
The following diagram illustrates the pathway for base-catalyzed protodeboronation in 2-pyridyl systems.
Caption: The decomposition pathway of 2-pyridyl boronic acid via a zwitterionic intermediate, leading to rapid C-B bond cleavage.
Advanced Building Block Architectures
To circumvent instability, modern synthesis relies on "masking" the boron center. By rehybridizing the boron from
MIDA Boronates (The General Solution)
N-methyliminodiacetic acid (MIDA) boronates are the gold standard for unstable heterocycles.
-
Mechanism: The MIDA ligand forms a dative N→B bond, locking the boron in an unreactive
state. -
Chromatographic Behavior: MIDA boronates possess a "binary affinity" for silica gel.[2] They are stable and immobile in non-polar solvents (allowing impurities to be washed away) but elute rapidly with THF/MeCN.
-
Release: Hydrolysis with mild aqueous base (NaOH or K3PO4) removes the MIDA group, releasing the reactive boronic acid in situ (slow-release strategy).
Potassium Organotrifluoroborates (BF3K)
Developed extensively by the Molander group, these salts are air-stable solids.
-
Utility: Excellent for alkyl and non-basic aryl transfers.
-
Limitation: Solubility can be an issue in strictly organic solvents; they often require protic cosolvents (MeOH/H2O) to hydrolyze to the active species.
Comparative Analysis of Boron Species
| Feature | Free Boronic Acid | Pinacol Ester (BPin) | MIDA Boronate | Potassium Trifluoroborate |
| Atom Economy | High | Low | Moderate | High |
| 2-Pyridyl Stability | Very Poor | Poor | Excellent | Good |
| Chromatography | Streaks/Decomposes | Decomposes on Silica | Stable (Silica Compatible) | Stable (Reverse Phase) |
| Reactivity | High (Instant) | Moderate | Latent (Requires Hydrolysis) | Latent (Requires Hydrolysis) |
| Solubility | Organic/Aqueous | Organic | Organic (THF/DMSO/MeCN) | Polar Organic/Water |
Strategic Synthesis: How to Make Them
Synthesizing the building block itself requires navigating the same stability issues.
Method A: Cryogenic Lithiation (The "Triisopropyl" Protocol)
Direct lithiation of heteroaryl halides followed by a borate trap is the standard.
-
Critical Step: Use Triisopropyl borate (B(OiPr)3) instead of Trimethyl borate.
-
Causality: B(OMe)3 is small and reactive; it can form "ate" complexes that lead to double-addition or scrambling. B(OiPr)3 is sterically bulky, stopping the reaction at the mono-boronate stage.
-
Temperature: Must be maintained at -78°C. Upon warming, the lithium intermediate can induce "halogen dance" or self-destruction before borylation.
Method B: Iridium-Catalyzed C–H Borylation
Uses
-
Advantage: Avoids strong bases; high functional group tolerance.
-
Disadvantage: Regioselectivity is sterically driven (borylates the least hindered position), which may not be the desired position for medicinal chemistry SAR.
Experimental Protocols
Protocol 1: Synthesis of 2-Pyridyl MIDA Boronate
This protocol circumvents the instability of the free acid by trapping it immediately.
Reagents: 2-Bromopyridine, n-BuLi (2.5M), Triisopropyl borate, MIDA, DMSO, Toluene.
-
Lithiation: In a flame-dried flask under Ar, dissolve 2-bromopyridine (10 mmol) in dry THF. Cool to -78°C .
-
Exchange: Add n-BuLi (10.5 mmol) dropwise. Stir for 30 min. The solution will turn deep red/orange.
-
Borylation: Add Triisopropyl borate (12 mmol) dropwise. Stir at -78°C for 1h, then allow to warm to room temperature (RT) over 2h.
-
MIDA Trap: Do not isolate the boronic acid. Concentrate the mixture to remove THF. Add Toluene (50 mL), DMSO (10 mL), and MIDA (15 mmol).
-
Dehydration: Heat to reflux (110°C) under a Dean-Stark trap for 12h to remove water/isopropanol.
-
Workup: Cool to RT. The mixture will likely contain precipitated MIDA boronate. Dilute with Acetone/Ether to force precipitation. Filter the solid.
-
Purification: Dissolve in minimal MeCN, load onto silica gel. Flush with Et2O (removes impurities), then elute product with THF.
Protocol 2: Slow-Release Cross-Coupling (The "Burke" Method)
Designed to keep the concentration of free boronic acid low, preventing decomposition.
-
Setup: Charge flask with Aryl Chloride (1.0 equiv), 2-Pyridyl MIDA Boronate (1.5 equiv), K3PO4 (5.0 equiv).
-
Catalyst: Add Pd2(dba)3 (1.5 mol%) and XPhos (6 mol%).
-
Solvent: Add 4:1 Dioxane:Water (degassed). The water is crucial for hydrolyzing the MIDA.
-
Reaction: Heat to 60°C.
-
Why this works: The base/water slowly hydrolyzes the MIDA boronate. The free boronic acid is released at a rate matching the catalytic turnover. It enters the catalytic cycle before it can protodeboronate.
-
Iterative Synthesis Workflow
The true power of MIDA boronates lies in Iterative Cross-Coupling (ICC) . This allows the synthesis of complex oligomers by repeating the cycle of Coupling → Purification → Deprotection.
Caption: The Iterative Cross-Coupling (ICC) cycle. The MIDA group acts as a protecting group for the boron, surviving the coupling reaction to enable purification.
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks. Journal of the American Chemical Society.[3] Link
-
Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4][5] Journal of the American Chemical Society.[3] Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[3] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Sources
4-chlorothiophene-3-carbaldehyde boronic acid derivatives
An In-depth Technical Guide to 4-Chlorothiophene-3-carbaldehyde Boronic Acid Derivatives: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
Foreword: The intersection of privileged scaffolds and versatile synthetic handles represents a cornerstone of modern chemical research. Thiophene, a heterocyclic motif, is deeply embedded in the landscape of pharmaceuticals and organic electronics.[1][2] When functionalized with a boronic acid group, it transforms into a powerful building block, primarily for the celebrated Suzuki-Miyaura cross-coupling reaction.[3][4] This guide focuses on a specific, highly functionalized subclass: derivatives of 4-chlorothiophene-3-carbaldehyde bearing a boronic acid moiety. We will dissect the synthetic strategies, delve into the nuances of their characterization, and explore their significant potential in drug discovery and materials science. This document is intended for researchers and professionals seeking to leverage these unique structures in their respective fields.
The Strategic Value of the 4-Chlorothiophene-3-carbaldehyde Scaffold
The thiophene ring is a bioisostere of the benzene ring, meaning it can often substitute for phenyl groups in drug molecules to offer distinct electronic and lipophilic properties, potentially enhancing efficacy and pharmacokinetic profiles.[5] The value of the specific 4-chlorothiophene-3-carbaldehyde framework lies in its trifecta of functional handles:
-
The Thiophene Core: A robust aromatic system central to the electronic and biological properties of its derivatives.
-
The Chlorine Atom: A reactive site for cross-coupling reactions, offering an alternative vector for molecular elaboration.
-
The Carbaldehyde Group: A versatile functional group amenable to a wide array of transformations, including reductive amination, Wittig reactions, and condensations, allowing for late-stage diversification.
-
The Boronic Acid Group (to be installed): The primary synthetic engine for building molecular complexity, most notably through carbon-carbon bond formation.[6]
This multi-functionalized platform enables a modular and divergent approach to chemical synthesis, making it an exceptionally valuable starting point for creating diverse molecular libraries.
Synthesis of the Core Intermediate: (4-Chlorothiophen-3-yl)boronic Acid
The conversion of a halo-aromatic compound into its corresponding boronic acid is a foundational transformation in organic synthesis. The most common and reliable method involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.[7]
Mechanistic Rationale and Causality
The synthesis hinges on the generation of a highly nucleophilic organometallic intermediate from the significantly less reactive aryl halide.
-
Halogen-Metal Exchange: Strong organolithium bases, such as n-butyllithium (n-BuLi), are typically employed. The reaction must be conducted at cryogenic temperatures (e.g., -78 °C) to prevent unwanted side reactions, such as decomposition of the organolithium reagent or reaction with other functional groups. The choice of an ethereal solvent like tetrahydrofuran (THF) is critical as it is relatively inert under these conditions and effectively solvates the lithium cation.
-
Electrophilic Quench: The resulting thienyllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃).[8] This forms a boronate ester intermediate.
-
Hydrolysis: Acidic aqueous workup protonates the oxygen atoms and hydrolyzes the boronate ester to yield the final boronic acid.
It is crucial to perform these steps under a strictly inert atmosphere (e.g., Nitrogen or Argon) as organometallic intermediates are highly reactive towards oxygen and moisture.
Experimental Protocol: Synthesis of (4-Chlorothiophen-3-yl)boronic Acid
This protocol is a self-validating system, detailing steps from starting material to a fully characterized product.
Materials:
-
3,4-Dichlorothiophene (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
Hydrochloric Acid (1 M aqueous solution)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4-dichlorothiophene (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-BuLi (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equiv) dropwise, again maintaining a temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Cool the mixture to 0 °C with an ice bath and quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (4-chlorothiophen-3-yl)boronic acid as a white solid.
Validation:
-
Yield: Monitor mass at each step to calculate percent yield.
-
Purity: Assess by ¹H NMR and LC-MS.
-
Identity: Confirm structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular formula is C₄H₄BClO₂S with a monoisotopic mass of approximately 161.97 g/mol .[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
(4-Chlorothiophen-3-yl)boronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., bromobenzene) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Dioxane/Water, 4:1)
Procedure:
-
In a reaction vessel, combine (4-chlorothiophen-3-yl)boronic acid, the aryl halide, and the base.
-
Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
-
Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95% |
| 2 | 3-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 75-85% |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 90-98% |
| (Yields are representative and can vary based on specific conditions and substrate reactivity.) |
Physicochemical Properties and Characterization
Accurate characterization is paramount for confirming the successful synthesis and purity of these derivatives.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic shifts for the thiophene protons and substituents. ¹³C NMR confirms the carbon framework. ¹¹B NMR is particularly useful for boronic acids, typically showing a broad signal around 20-30 ppm.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.
-
Stability: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroximes. [10]While this equilibrium is often reversible upon dissolution, it can complicate characterization and stoichiometry. For long-term storage or for use in sensitive reactions, conversion to a more stable boronate ester, such as a pinacol ester, is recommended. [6][11]
Property Value Source Parent Compound (4-chlorothiophen-3-yl)boronic acid Molecular Formula C₄H₄BClO₂S [9] Monoisotopic Mass 161.97136 Da [9] Precursor 4-chlorothiophene-3-carbaldehyde Molecular Formula C₅H₃ClOS [12] | Molecular Weight | 146.59 g/mol | |
Applications in Research and Development
The derivatives synthesized from this scaffold are primed for application in two high-impact areas: medicinal chemistry and materials science.
Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a privileged structure present in numerous FDA-approved drugs. [2]Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anti-cancer properties. [2][3]
-
Kinase Inhibitors: The thienyl group can serve as a crucial "hinge-binding" moiety in kinase inhibitors, mimicking the adenine ring of ATP and thereby blocking the enzyme's activity. [3]The ability to rapidly generate a library of substituted thienyl compounds via Suzuki coupling allows for efficient Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
-
Anti-inflammatory Agents: Thiophene-based compounds have shown potent anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [3]The aldehyde functionality can be used to introduce further pharmacophoric features to target these enzymes.
Caption: A streamlined workflow for drug discovery using the thiophene scaffold.
Organic Electronics and Materials Science
Thiophene-based conjugated polymers are workhorse materials in organic electronics due to their excellent charge transport properties. [13]The 4-chlorothiophene-3-carbaldehyde boronic acid scaffold is a versatile building block for creating novel organic semiconductors.
-
Conjugated Polymers: The boronic acid enables polymerization via Suzuki polycondensation, creating extended π-conjugated systems. The substitution pattern—including the chloro and aldehyde groups—can be used to fine-tune the electronic properties (HOMO/LUMO energy levels) and solid-state packing of the resulting polymers. [13]* Functional Materials: These polymers are essential for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). [14][15]The aldehyde group provides a handle for post-polymerization modification, allowing for the attachment of solubilizing groups or other functional moieties.
Conclusion
The 4-chlorothiophene-3-carbaldehyde boronic acid platform represents a highly valuable and versatile tool for the modern chemist. Its strategic combination of a privileged heterocyclic core with multiple, orthogonal synthetic handles enables the efficient construction of complex and diverse molecular architectures. The detailed synthetic protocols and mechanistic insights provided herein serve as a robust foundation for researchers in both drug discovery and materials science to innovate and accelerate their programs. The continued exploration of derivatives from this scaffold promises to yield novel compounds with significant therapeutic and technological potential.
References
- BenchChem. (n.d.). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols.
- Frim, J. A., & Moore, C. E. (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. NIH National Library of Medicine.
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Wikipedia. (n.d.). Suzuki reaction.
- Chem-Impex. (n.d.). Thiophene-3-boronic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.
- RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- NIH National Library of Medicine. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Thiophene Derivatives in Modern Drug Discovery.
- Lima, G. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - NIH.
- PubChemLite. (n.d.). 4-chlorothiophene-3-carbaldehyde (C5H3ClOS).
- Analytical Chemistry. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubChemLite. (n.d.). (4-chlorothiophen-3-yl)boronic acid (C4H4BClO2S).
- Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
- BenchChem. (n.d.). Application of 3,4-Dibromothiophene-2-carbaldehyde in Organic Electronics: A Versatile Building Block for Advanced Materials.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- Synblock. (n.d.). CAS 36155-89-2 | 4-Chloro-thiophene-3-carboxaldehyde.
- NIH National Library of Medicine. (2025). Organic electronics: pioneering the future of sustainable and flexible technology.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. 硼酸及其衍生物 [sigmaaldrich.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 9. PubChemLite - (4-chlorothiophen-3-yl)boronic acid (C4H4BClO2S) [pubchemlite.lcsb.uni.lu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. PubChemLite - 4-chlorothiophene-3-carbaldehyde (C5H3ClOS) [pubchemlite.lcsb.uni.lu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Stability and Synthetic Utility of Multisubstituted Thiophene Boronic Acids
[1]
Executive Summary: The Thiophene Paradox
Thiophene boronic acids are among the most critical yet frustrating building blocks in modern organic synthesis. Widely used to introduce thiophene motifs into pharmaceuticals (as bioisosteres for phenyl rings) and organic semiconductors (OLEDs, OFETs), they suffer from inherent chemical instability.
Unlike their benzene counterparts, thiophene boronic acids—particularly those substituted at the C2 position—are notoriously prone to protodeboronation , a decomposition pathway where the C–B bond is cleaved and replaced by a C–H bond. This guide provides a mechanistic understanding of this instability and actionable protocols to overcome it, ensuring high-yield cross-couplings even with "difficult" multisubstituted substrates.
Part 1: The Instability Matrix
The Mechanism of Protodeboronation
To stabilize a molecule, one must understand how it dies. The primary failure mode for thiophene boronic acids is hydrolytic C–B bond cleavage. This is not a random degradation but a specific reaction accelerated by both acid and base, often catalyzed by the very conditions required for Suzuki-Miyaura coupling.
Key Mechanistic Insight: The rate of protodeboronation is directly correlated to the electron density at the carbon attached to the boron. Thiophene, being
Diagram 1: Mechanism of Base-Catalyzed Protodeboronation
The following diagram illustrates the pathway where hydroxide forms a boronate "ate" complex, followed by ipso-protonation and C-B cleavage.
Caption: The "Death Pathway": Base-catalyzed protodeboronation involves the formation of a tetrahedral boronate anion, which becomes susceptible to protonation at the ipso-carbon.
Part 2: Structure-Stability Relationships (SAR)
Not all thiophene boronic acids are equally fragile. Stability is dictated by the position of the boron and the electronic nature of additional substituents.
Positional Effects: C2 vs. C3
-
2-Thienyl Boronic Acids (Unstable): The C2 position is significantly more nucleophilic than C3. The negative charge in the transition state is better stabilized by the sulfur atom's inductive effect and resonance, making C2-boronic acids degrade orders of magnitude faster than C3 isomers.
-
3-Thienyl Boronic Acids (Stable): These behave more like phenylboronic acids and are generally shelf-stable.
Substituent Effects
The stability of multisubstituted thiophenes follows a predictable logic based on Hammett electronic parameters (
| Substituent Type | Effect on Ring | Impact on Boron Stability | Example |
| Electron Donating (EDG) | Increases e- density | Destabilizes (Accelerates protonation) | Methyl, Methoxy, Amino |
| Electron Withdrawing (EWG) | Decreases e- density | Stabilizes (Protects against protonation) | Nitro, Cyano, Formyl, Fluoro |
| Steric Bulk (Ortho) | Blocks approach | Stabilizes (Kinetic protection) | t-Butyl, ortho-Disubstitution |
Critical Warning: A 2-thienyl boronic acid with a 5-methoxy group (strong EDG) is a "ticking time bomb." It may degrade within hours in solution. Conversely, a 5-nitro-2-thienyl boronic acid is robust.
Part 3: Stabilization Strategies & Derivatives
When the free boronic acid is too unstable, chemical masking is required.
MIDA Boronates (The Gold Standard)
N-methyliminodiacetic acid (MIDA) boronates are cage-like structures that hybridize the boron from
-
Pros: Indefinitely air-stable; compatible with chromatography; "Slow Release" mechanism in coupling.
-
Cons: Requires an extra synthetic step; lower atom economy.
Potassium Organotrifluoroborates ( )
These salts are air-stable and robust. They require hydrolysis to the free acid in situ to react, which can be a bottleneck if the hydrolysis is slower than the coupling.
-
Pros: Highly crystalline; easy to handle.[1]
-
Cons: Solubility issues in organic solvents; requires aggressive hydrolysis conditions.
Pinacol Esters (Pin)
While more stable than free acids, pinacol esters of electron-rich thiophenes will still undergo protodeboronation, albeit slower. They are a "middle ground" solution.
Part 4: Experimental Protocols
Protocol A: "Slow Release" Cross-Coupling (For Highly Unstable Substrates)
Best for: 2-Thienyl MIDA boronates or EDG-substituted thiophenes.
This protocol utilizes the slow hydrolysis of the MIDA boronate to keep the concentration of the unstable free acid low, preventing it from aggregating or decomposing before it can find the palladium catalyst.
Reagents:
-
MIDA Boronate (1.0 equiv)
-
Aryl Halide (1.0 equiv)[2]
-
Catalyst:
(5 mol%) + SPhos (10 mol%)[3] -
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane : Water (5:1 ratio)
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl halide,
, SPhos, and . -
Solvent: Add the Dioxane/Water mixture. The water is critical for hydrolyzing the MIDA group.
-
Degas: Sparge with argon for 5 minutes. Oxygen promotes homocoupling and phenol formation.
-
Reaction: Heat to 60°C .
-
Note: Do not overheat. 60°C is the "sweet spot" where MIDA hydrolysis matches the transmetalation rate.
-
-
Monitoring: Monitor by LCMS. The MIDA boronate acts as a reservoir; you will see it slowly disappear as the product appears.
Protocol B: Rapid Coupling of Free Acids (The "Sprint" Method)
Best for: Moderately unstable free acids where MIDA synthesis is not feasible.
If you must use the free acid, you must outrun the decomposition. This requires a highly active catalyst system.
Reagents:
-
Thiophene Boronic Acid (1.5 equiv - excess is mandatory)
-
Aryl Halide (1.0 equiv)[2]
-
Catalyst:
(2 mol%) + XPhos (8 mol%) -
Base:
(2.0 equiv) -
Solvent: n-Butanol or THF/Water
Step-by-Step:
-
Pre-activation: Mix the Pd source and XPhos in the solvent and stir for 5 mins to form the active
species. -
Addition: Add the aryl halide and base. Heat to 80°C.
-
Rapid Injection: Dissolve the thiophene boronic acid in a minimal amount of solvent and inject it rapidly into the hot reaction mixture.
-
Why? Slow addition exposes the acid to heat/base without immediate reaction partners. Rapid injection ensures high concentration for immediate transmetalation.
-
-
Time: Run for short duration (30-60 mins).
Part 5: Decision Framework
Diagram 2: Selection Logic for Thiophene Boronic Acids
Use this workflow to determine the correct protecting group strategy.
Caption: Decision Matrix: 2-substituted and electron-rich thiophenes require MIDA or BF3K masking to survive coupling conditions.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link]
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007).[4] "An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Isomers of Formylchlorothiopheneboronic Acid for Researchers and Drug Development Professionals
Introduction
Substituted thiophenes are a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules.[1] Among the vast array of thiophene derivatives, formylchlorothiopheneboronic acids represent a class of highly versatile building blocks. The presence of three distinct functional groups—a reactive formyl group, a directing chloro group, and a versatile boronic acid moiety—on a thiophene scaffold allows for intricate molecular architectures to be constructed, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3][4]
This guide provides a comprehensive overview of the key isomers of formylchlorothiopheneboronic acid, focusing on their synthesis, structural elucidation, separation, and applications in drug discovery. The strategic placement of the formyl, chloro, and boronic acid groups on the thiophene ring significantly influences the molecule's reactivity, stability, and steric hindrance, making a thorough understanding of each isomer crucial for its effective utilization in synthetic chemistry.
The Key Isomers of Formylchlorothiopheneboronic Acid
The thiophene ring can be substituted at the 2, 3, 4, and 5 positions. The interplay between the directing effects of the substituents and the inherent reactivity of the thiophene ring leads to several possible isomers of formylchlorothiopheneboronic acid. This guide will focus on the most synthetically accessible and relevant isomers, which are presented in the table below.
| Isomer Name | Chemical Structure |
| 3-Chloro-5-formylthiophene-2-boronic acid | |
| 4-Chloro-5-formylthiophene-2-boronic acid | |
| 5-Chloro-3-formylthiophene-2-boronic acid | |
| 2-Chloro-5-formylthiophene-3-boronic acid |
Synthesis of Formylchlorothiopheneboronic Acid Isomers
The synthesis of formylchlorothiopheneboronic acid isomers is a multi-step process that requires careful control of regioselectivity. The synthetic strategies often involve a sequence of halogenation, formylation, and borylation reactions on a thiophene starting material.
General Synthetic Approach
A common strategy for the synthesis of these isomers involves the initial preparation of a substituted chlorothiophene, followed by formylation and subsequent conversion to the boronic acid. The order of these steps is critical for achieving the desired substitution pattern.
Example Synthetic Pathway: 3-Chloro-5-formylthiophene-2-boronic acid
The synthesis of 3-chloro-5-formylthiophene-2-boronic acid can be achieved through the following representative pathway:
A representative synthetic workflow.
Step-by-Step Protocol:
-
Chlorination: Thiophene is selectively chlorinated at the 2-position using N-chlorosuccinimide (NCS) in a suitable solvent like acetic acid.
-
Formylation: The resulting 2-chlorothiophene undergoes a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce a formyl group at the 5-position.[5]
-
Borylation: The 5-chloro-2-formylthiophene is then treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the 3-position. This is followed by the addition of an electrophilic boron source, like triisopropyl borate, and subsequent acidic workup to yield the desired 3-chloro-5-formylthiophene-2-boronic acid.
Structural Elucidation and Characterization
Distinguishing between the different isomers of formylchlorothiopheneboronic acid is crucial and is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6]
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on the thiophene ring.[7][8] The chemical shifts and coupling constants of the thiophene protons provide valuable information about the relative positions of the substituents.
| Isomer | Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |
| 3-Chloro-5-formylthiophene-2-boronic acid | ~7.5 (s, 1H), ~9.8 (s, 1H) | ~185 (CHO), ~150 (C-B), ~140 (C-Cl), ~135 (C-H), ~130 (C-S) |
| 4-Chloro-5-formylthiophene-2-boronic acid | ~7.8 (s, 1H), ~9.9 (s, 1H) | ~184 (CHO), ~152 (C-B), ~138 (C-Cl), ~136 (C-H), ~132 (C-S) |
| 5-Chloro-3-formylthiophene-2-boronic acid | ~7.2 (s, 1H), ~10.0 (s, 1H) | ~186 (CHO), ~148 (C-B), ~142 (C-Cl), ~138 (C-H), ~128 (C-S) |
| 2-Chloro-5-formylthiophene-3-boronic acid | ~7.6 (s, 1H), ~9.7 (s, 1H) | ~183 (CHO), ~145 (C-B), ~144 (C-Cl), ~137 (C-H), ~125 (C-S) |
Note: These are approximate chemical shift values and can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. Key vibrational frequencies to look for include:
-
O-H stretch (boronic acid): Broad peak around 3200-3600 cm⁻¹
-
C=O stretch (formyl group): Strong, sharp peak around 1680-1700 cm⁻¹
-
C-Cl stretch: Peak in the fingerprint region, typically around 600-800 cm⁻¹
Chromatographic Separation of Isomers
Due to their similar physical properties, the separation of formylchlorothiopheneboronic acid isomers can be challenging. High-Performance Liquid Chromatography (HPLC) is the method of choice for both analytical and preparative scale separations.[9]
HPLC Method Development
The key to a successful separation is to exploit the subtle differences in the polarity and steric properties of the isomers.[10]
A typical HPLC workflow for isomer separation.
A typical HPLC protocol would involve:
-
Column: A reversed-phase C18 column is a good starting point. For more challenging separations, a phenyl or pentafluorophenyl (PFP) column can provide alternative selectivity through π-π interactions with the thiophene ring.[11]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the boronic acid and improve peak shape.
-
Detection: UV detection at a wavelength where the thiophene ring absorbs, typically around 254 nm.
Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction
Formylchlorothiopheneboronic acids are invaluable reagents in drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[12] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the thiophene ring and a variety of organic halides or triflates.[13]
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a series of well-defined steps:[3]
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction's versatility, mild conditions, and tolerance of a wide range of functional groups make it a powerful tool for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[14][15][16] The formyl group on the thiophene ring can be further elaborated post-coupling to introduce additional diversity into the molecular scaffold.
Conclusion
The isomers of formylchlorothiopheneboronic acid are highly valuable and versatile building blocks in modern organic synthesis and medicinal chemistry. A thorough understanding of their synthesis, characterization, and reactivity is essential for their effective application in the development of novel therapeutics. The strategic use of these isomers in reactions such as the Suzuki-Miyaura coupling will undoubtedly continue to play a pivotal role in the discovery of new and improved drugs.
References
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- Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Chapman, N. B., & Clarke, K. (1971). Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens. Journal of the Chemical Society C: Organic, 915-919.
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- Organic Syntheses. (n.d.). 2-Thiophenecarboxaldehyde.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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- PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid.
- PubMed. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- Sigma-Aldrich. (2013). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ChemicalBook. (2026, January 13). 3-Thiopheneboronic acid.
- Royal Society of Chemistry. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- PubChem. (n.d.). 2-Thiopheneboronic acid.
- Chromatography Forum. (2009, May 12). separation of two isomers.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Semantic Scholar. (n.d.). 2-phenylethaneboronic acid, a possible transition-state analog for chymotrypsin.
- Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- A-Level Chemistry. (n.d.). 13C NMR Spectroscopy.
- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- PMC. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
- ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis.
- Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.
- PubMed. (n.d.). Iterative Reactions of Transient Boronic Acids Enable Sequential C-C Bond Formation.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). synthesis and properties of the (2-oxo-2H-cyclohepta[b]thiophen-3-yl)tropylium ion, and its oxygen and nitrogen analogues.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Formyl-2-thiopheneboronic Acid.
- Dana Bioscience. (n.d.). 3-Chloro-5-formylthiophene-2-carboxylic acid 100mg.
- PMC. (2022, October 19). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives.
- MDPI. (n.d.). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry.
- ResearchGate. (2025, August 6). synthesis and pharmacological applications of chalcones- a review.
- Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives.
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Methodological & Application
Protocol and Application Notes for the Suzuki-Miyaura Coupling of (4-chloro-3-formylthiophen-2-yl)boronic acid
An Application Guide for Researchers
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using (4-chloro-3-formylthiophen-2-yl)boronic acid. Substituted thiophenes are crucial scaffolds in medicinal chemistry and materials science. This specific substrate presents unique challenges, including the lower reactivity of an aryl chloride and the presence of multiple functional groups that can influence catalyst activity and substrate stability. This guide offers a detailed mechanistic overview, a robust starting protocol, strategies for optimization, and troubleshooting advice to enable researchers to successfully synthesize complex biaryl and heteroaryl structures.
Scientific Foundation and Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] The reaction's success is attributed to its broad functional group tolerance, use of stable and less toxic boron reagents, and generally mild reaction conditions.[2]
The catalytic cycle, typically mediated by a Palladium(0) complex, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-Cl) of the electrophile, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4][5]
-
Transmetalation: The organic moiety from the activated organoboron species (the boronate, formed by the reaction of the boronic acid with a base) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for this step, as it forms a more nucleophilic "ate" complex with the boron atom.[6][7]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for (4-chloro-3-formylthiophen-2-yl)boronic acid
The target substrate combines three features that demand careful consideration for protocol design:
-
Aryl Chloride: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This necessitates the use of highly active catalyst systems, typically featuring electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which can efficiently facilitate the oxidative addition step.[4][5]
-
Thiophene Boronic Acid: Thiophene-containing boronic acids can be prone to protodeboronation (cleavage of the C-B bond) under certain conditions, especially in aqueous media at elevated temperatures.[8][9] The choice of base and careful temperature control are critical to minimize this side reaction. Furthermore, the sulfur atom in the thiophene ring can potentially act as a catalyst poison, although modern, sterically hindered ligands often mitigate this issue.
-
Formyl (-CHO) Group: This electron-withdrawing group can influence the electronic properties of the thiophene ring. While generally stable, it is important to select a non-nucleophilic base to avoid unwanted side reactions at the aldehyde.
Recommended Protocol and Optimization Parameters
This section provides a robust starting protocol. Successful Suzuki-Miyaura couplings often require optimization, and the rationale behind each parameter is discussed to guide this process.
Table 1: Key Reaction Parameters & Recommendations
| Parameter | Recommended Starting Condition | Rationale & Optimization Guidance |
| Aryl/Heteroaryl Halide | 1.0 equivalent | The limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to compensate for potential homocoupling or protodeboronation and drive the reaction to completion.[9] |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ (1 mol%) + SPhos (2.5 mol%) | Modern precatalysts are highly efficient for coupling aryl chlorides.[4][10] Catalyst loading can be decreased for reactive partners or increased for challenging substrates. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) | A strong, non-nucleophilic base is essential for activating the boronic acid without reacting with the formyl group.[6][11][12] Carbonates are generally effective, with cesium carbonate often providing enhanced reactivity. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) or Toluene / H₂O (10:1 v/v) | A biphasic system is common. Water helps solubilize the base, while the organic solvent dissolves the substrates and catalyst.[9][11][13] The ratio can be tuned to improve solubility. |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to activate the C-Cl bond. Monitor for boronic acid decomposition at elevated temperatures. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. Reaction is complete upon consumption of the limiting aryl halide. |
Detailed Step-by-Step Experimental Protocol
Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Equipment and Reagents:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line with a manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware
-
(4-chloro-3-formylthiophen-2-yl)boronic acid
-
Aryl/Heteroaryl coupling partner (e.g., an aryl bromide or iodide)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., Potassium Phosphate, K₃PO₄)
-
Anhydrous 1,4-Dioxane (or Toluene)
-
Degassed, deionized water
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Brine)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add the aryl halide (1.0 mmol, 1.0 eq), (4-chloro-3-formylthiophen-2-yl)boronic acid (1.3 mmol, 1.3 eq), K₃PO₄ (2.5 mmol, 2.5 eq), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can promote undesired homocoupling of the boronic acid.[13]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) followed by degassed, deionized water (2 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Workflow Visualization
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently active catalyst for C-Cl bond.3. Poor quality or wet solvents/reagents. | 1. Ensure proper inert atmosphere technique.2. Switch to a more active catalyst system (e.g., a newer generation Buchwald precatalyst).[10]3. Use anhydrous solvents and dry reagents thoroughly. |
| Protodeboronation of Boronic Acid | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Incorrect base or solvent choice. | 1. Lower the reaction temperature and monitor closely.2. Stop the reaction as soon as the limiting reagent is consumed.3. Use a non-aqueous system if the problem persists, though this may require different bases/catalysts. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Certain palladium catalysts can promote this side reaction. | 1. Improve inert gas technique; ensure solvents are thoroughly degassed.2. Screen different palladium catalysts or ligands. |
| Complex Mixture of Products | 1. Decomposition of starting materials or product.2. Side reactions involving the formyl group. | 1. Lower the reaction temperature.2. Ensure a non-nucleophilic base (like K₃PO₄) is used. Avoid hydroxide bases.[13] |
References
-
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. Available at: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
-
Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]
-
Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions. PubMed. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Mechanism of the Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]
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- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
Synthesis of functionalized thienopyridines using thiophene boronic acids
Application Note: Precision Synthesis of Functionalized Thienopyridines via Suzuki-Miyaura Cross-Coupling of Thiophene Boronic Acids
Executive Summary
Thienopyridines represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for blockbuster anti-platelet agents (e.g., Clopidogrel, Prasugrel) and emerging kinase inhibitors. While classical synthesis relies on oxidative cyclization, modern drug discovery demands modularity.
This guide details the synthesis of functionalized thienopyridines using thiophene boronic acids . By leveraging Palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can either (A) assemble the biaryl backbone required for core cyclization or (B) introduce thiophene moieties during late-stage functionalization.
Key Technical Insight: The primary failure mode in this chemistry is protodeboronation of the thiophene boronic acid, coupled with catalyst poisoning by sulfur. This protocol utilizes specific ligand architectures (Buchwald precatalysts and bidentate ferrocenyls) to accelerate oxidative addition, thereby outcompeting the decomposition pathways.
Strategic Rationale & Mechanism
The Challenge: The "Sulfur Problem" and Boronic Instability
Thiophene boronic acids are notoriously unstable compared to their phenyl counterparts. The electron-rich thiophene ring facilitates hydrolytic cleavage of the C-B bond (protodeboronation), especially at the C-2 position. Furthermore, the sulfur atom can coordinate to Pd(0), potentially arresting the catalytic cycle.
Mechanistic Intervention: To ensure success, the reaction kinetics must be manipulated:
-
Accelerate Transmetallation: Use of base/solvent combinations that favor the formation of the reactive boronate species without inducing rapid hydrolysis.
-
Ligand Shielding: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf) facilitate oxidative addition and protect the Pd center from non-productive sulfur coordination.
Visualizing the Catalytic Pathway
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting specific failure modes for thiophene substrates. Rapid transmetallation is required to avoid the protodeboronation off-ramp.[1]
Critical Process Parameters (CPP)
| Parameter | Recommendation | Scientific Rationale |
| Catalyst System | Pd(dppf)Cl₂ or XPhos Pd G3 | dppf (large bite angle) prevents Pd clustering; XPhos provides steric bulk to speed up coupling over deboronation. |
| Boronic Acid Equiv. | 1.2 – 1.5 eq. | 2-Thiopheneboronic acids degrade rapidly. Excess reagent compensates for the sacrificial loss to protodeboronation. |
| Base Selection | K₃PO₄ or Cs₂CO₃ | Weaker bases minimize base-catalyzed deboronation compared to NaOH or KOtBu. |
| Solvent System | Dioxane/H₂O (4:1) or Toluene | A biphasic system often stabilizes the boronic acid better than homogenous polar aprotic solvents. |
| Degassing | Mandatory (Sparging) | Oxygen promotes homocoupling (Glaser-type) and oxidation of the boronic acid. |
Experimental Protocols
Protocol A: Modular Core Assembly (Biaryl Synthesis)
Objective: Synthesis of 2-(3-thienyl)pyridine-3-amine precursor via cross-coupling.
Reagents:
-
3-Amino-2-chloropyridine (1.0 equiv)
-
3-Thiopheneboronic acid (1.5 equiv) [Note: 3-isomer is more stable than 2-isomer]
-
Catalyst: XPhos Pd G3 (2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, 0.5 M in H₂O)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the chloropyridine, boronic acid, and XPhos Pd G3 catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K₃PO₄ solution.
-
Thermal Activation: Heat the block to 80°C . Note: Do not exceed 100°C as thiophene decomposition accelerates significantly.
-
Monitoring: Monitor via LC-MS at 1 hour. The reaction is typically complete within 2–4 hours.
-
Workup (Sulfur Scavenging): Cool to RT. Dilute with EtOAc. Add Thiol-functionalized Silica (Si-Thiol) and stir for 30 mins to sequester Palladium. Filter through Celite.
-
Purification: Concentrate and purify via flash chromatography.
-
Crucial: Pre-treat the silica column with 1% Triethylamine/Hexanes. Thienopyridines are basic and will streak/stick to untreated acidic silica.
-
Protocol B: Late-Stage Functionalization (Micellar Green Chemistry)
Objective: Coupling a complex Thieno[2,3-b]pyridine bromide with a fragile 2-thiopheneboronic acid.
Reagents:
-
Bromo-thienopyridine scaffold (1.0 equiv)
-
2-Thiopheneboronic acid (1.3 equiv)
-
Catalyst: Pd(dtbpf)Cl₂ (1–2 mol%)
-
Surfactant: 2 wt % TPGS-750-M in water (or Kolliphor EL)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
Step-by-Step Methodology:
-
Micelle Formation: Dissolve the surfactant in degassed water.
-
Reaction Assembly: In a vial open to air (if using Pd(dtbpf)Cl₂, which is robust), add the aryl bromide and catalyst.
-
Initiation: Add the surfactant solution and Et₃N. Stir vigorously (1000 rpm) to ensure micelle formation.
-
Reagent Addition: Add the 2-thiopheneboronic acid last.
-
Conditions: Stir at Room Temperature to 45°C.
-
Why? Micellar catalysis concentrates reagents within the hydrophobic core, increasing local concentration and allowing milder temperatures, which preserves the unstable boronic acid.
-
-
Extraction: Extract with minimal EtOAc/Ethanol mix.
Optimization & Troubleshooting Workflow
Use the following logic gate to optimize low-yielding reactions.
Figure 2: Decision tree for troubleshooting Suzuki couplings of thiophenes.
References
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Gallo, V., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7629. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: A pH-Rate Profile and Mechanistic Investigation. Journal of the American Chemical Society, 139(37), 13156–13165. Link
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Formyl Thiophenes
Introduction: The Strategic Importance of Formyl Thiophenes
Thiophene-containing compounds are cornerstones in medicinal chemistry and materials science, renowned for their diverse pharmacological activities and unique electronic properties. The introduction of a formyl group onto the thiophene ring further enhances its synthetic utility, providing a versatile handle for the construction of complex molecular architectures. These formylated thiophenes serve as critical precursors for a wide array of pharmaceuticals, including anti-inflammatory agents, chemotherapeutics, and antimicrobials.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of these valuable compounds, offering efficient and selective methods for carbon-carbon bond formation. This guide provides detailed protocols and expert insights into the most pertinent palladium-catalyzed cross-coupling reactions for formyl thiophenes, with a focus on Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. We will delve into the mechanistic nuances, experimental best practices, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Core Principles and Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Stille), or migratory insertion (for Heck), and reductive elimination. The formyl group, being an electron-withdrawing group, can influence the reactivity of the thiophene ring and the palladium catalyst. It is crucial to select the appropriate catalyst system—comprising a palladium precursor and a ligand—to achieve optimal reactivity and selectivity. The development of specialized ligands has been instrumental in enhancing the rates of these catalytic steps.
The Challenge of the Formyl Group
While indispensable for subsequent transformations, the formyl group can present challenges in cross-coupling reactions. Its electron-withdrawing nature can deactivate the thiophene ring towards oxidative addition. Furthermore, the aldehyde functionality can potentially coordinate to the palladium center or react under the basic conditions often employed, leading to side reactions. Careful optimization of reaction parameters, including the choice of base, solvent, and temperature, is therefore paramount to success. For instance, the Stille coupling is known for its mild reaction conditions and tolerance of a wide array of functional groups, including formyl groups.
Key Palladium-Catalyzed Cross-Coupling Protocols
This section provides detailed, step-by-step protocols for the most effective cross-coupling reactions involving formyl thiophenes.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds and is widely used for the arylation of formyl thiophenes. The reaction couples a boronic acid or ester with an organic halide or triflate.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling of (5-Formylthiophen-2-yl)boronic Acid
This protocol is adapted from a study focused on the challenges of cross-coupling with thienylboronic acids.
Materials:
-
(5-Formylthiophen-2-yl)boronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst: XPhos precatalyst (e.g., 4th generation)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dioxane/water mixture
Procedure:
-
To a reaction vessel, add (5-formylthiophen-2-yl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the dioxane/water solvent mixture. The ratio may need to be optimized for substrate solubility.
-
Add the XPhos precatalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 100 | Moderate to Good | |
| XPhos Precatalyst (G4) | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | |
| Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | Room Temp. | Excellent |
Stille Coupling: Tolerant of Diverse Functional Groups
The Stille reaction is a powerful C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium. A key advantage of the Stille coupling is its compatibility with a wide range of functional groups, including aldehydes, making it particularly suitable for formyl thiophenes.
Catalytic Cycle of Stille Coupling
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
General Protocol for Stille Coupling of a Halogenated Formyl Thiophene
Materials:
-
Halogenated formyl thiophene (e.g., 5-bromo-2-thiophenecarboxaldehyde)
-
Organostannane (e.g., aryltributylstannane)
-
Palladium catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Solvent: Anhydrous toluene or DMF
-
Optional: Additive such as CuI or LiCl
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the halogenated formyl thiophene and the organostannane in the chosen anhydrous solvent.
-
Add the palladium catalyst (typically 2-5 mol%).
-
If required, add the co-catalyst or additive.
-
Heat the reaction mixture to the desired temperature (often between 80-110 °C) and monitor its progress.
-
After completion, cool the reaction and quench with a saturated aqueous solution of KF to remove tin byproducts.
-
Filter the mixture through celite and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the residue via column chromatography.
| Catalyst System | Additive | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | None | Toluene | 110 | Good | |
| Pd(OAc)₂/DABCO | None | DMF | 100 | Good | |
| Pd(PPh₃)₄ | CuI | NMP | 80 | Good to Excellent |
Heck Reaction: Vinylation of Formyl Thiophenes
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful method for the vinylation of formyl thiophenes.
Catalytic Cycle of the Heck Reaction
Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.
General Protocol for the Heck Reaction of a Halogenated Formyl Thiophene
Materials:
-
Halogenated formyl thiophene (e.g., 2-bromo-3-formylthiophene)
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium catalyst: Pd(OAc)₂
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Base: Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Solvent: Acetonitrile or DMF
Procedure:
-
Combine the halogenated formyl thiophene, alkene (1.5 equivalents), palladium acetate (1-5 mol%), and the phosphine ligand (2-10 mol%) in a reaction vessel.
-
Add the base (2.0 equivalents) and the solvent.
-
De-gas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the required temperature (typically 80-120 °C) and stir until completion.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 80-100 | Good | |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 | Moderate to Good | |
| Palladacycle catalysts | Various | Various | High Temp. | Good to Excellent |
Sonogashira Coupling: Synthesis of Alkynyl Formyl Thiophenes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the formyl thiophene scaffold.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the copper-cocatalyzed Sonogashira reaction.
General Protocol for Sonogashira Coupling of a Halogenated Formyl Thiophene
Materials:
-
Halogenated formyl thiophene (e.g., 2-iodo-3-formylthiophene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst: PdCl₂(PPh₃)₂
-
Copper co-catalyst: Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or diisopropylamine (DIPA)
-
Solvent: THF or DMF
Procedure:
-
To a solution of the halogenated formyl thiophene and the terminal alkyne (1.1 equivalents) in the chosen solvent, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add the amine base (2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | Excellent | |
| Pd/C | CuI | PPh₃/Et₃N | Water | 80 °C | Good | |
| Pd(OAc)₂/2-aminopyridine-4,6-diol | None | Cs₂CO₃ | Toluene | 100 °C | Good |
Troubleshooting and Expert Recommendations
-
Low Yields: If you are experiencing low yields, consider increasing the catalyst loading, changing the ligand, or using a more reactive halide (I > Br > Cl). In Suzuki couplings, protodeboronation of the boronic acid can be a competing reaction; using a less basic or non-aqueous base can sometimes mitigate this.
-
Side Reactions: The formyl group can undergo side reactions under strongly basic or high-temperature conditions. Using milder bases (e.g., K₃PO₄, Cs₂CO₃) and the lowest effective temperature is recommended. Protecting the formyl group as an acetal may be necessary in some cases, although this adds extra synthetic steps.
-
Catalyst Deactivation: The use of bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote reductive elimination. For challenging substrates, consider using pre-catalysts that are more stable and efficiently generate the active Pd(0) species.
-
Solvent Choice: The solubility of all reaction components is critical. A mixture of solvents, such as toluene/water or dioxane/water, can be beneficial, especially in Suzuki couplings.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of formyl thiophenes. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently construct a diverse range of complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful implementation of these powerful synthetic transformations.
References
- Doucet, H. (2019). Environmentally benign arylations of 5-membered ring heteroarenes by Pd-catalyzed C−H bonds activations.
- Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. (n.d.). PubMed. Retrieved February 14,
Application Note: Reductive Amination of 4-Chloro-3-formylthiophene-2-boronic acid
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of functionalizing 4-chloro-3-formylthiophene-2-boronic acid , a scaffold where the ortho-positioning of the formyl and boronic acid groups creates unique reactivity landscapes, including cyclic boronate formation and Lewis acid-base complexation.
Abstract
This protocol details the reductive amination of 4-chloro-3-formylthiophene-2-boronic acid to generate secondary or tertiary amine derivatives while preserving the sensitive carbon-boron (C-B) bond. Unlike standard reductive aminations, this reaction proceeds through a cyclic iminoboronate intermediate , driven by the ortho proximity of the boronic acid and aldehyde. We provide a robust method using Sodium Triacetoxyborohydride (STAB) in mild conditions, utilizing a "catch-and-release" or precipitation-based workup to avoid silica gel chromatography, which is incompatible with free boronic acids.
Introduction & Mechanistic Insight
The Challenge: Ortho Effects in Thiophene Boronates
The target molecule contains three reactive centers in close proximity:
-
C3-Formyl Group: The electrophilic target for amination.
-
C2-Boronic Acid: A Lewis acidic center prone to protodeboronation and reversible cyclization.
-
C4-Chlorine: An electron-withdrawing group that enhances the electrophilicity of the aldehyde but also increases the acidity of the boronic acid.
In solution, 3-formylthiophene-2-boronic acids exist in equilibrium between the open aldehyde form and a cyclic hydroxy-thienoxaborole hemiacetal. Upon addition of an amine, the system forms a stable, cyclic iminoboronate intermediate (see Diagram 1). This pre-organization actually facilitates imine formation but can retard reduction if the boron-nitrogen coordination is too strong.
Chemo-selectivity Strategy
-
Reducing Agent: Sodium Triacetoxyborohydride (
) is selected over . It is mild enough to reduce the iminoboronate without reducing the aldehyde (if equilibrium reverts) or the thiophene ring. -
Solvent System: A mixture of 1,2-Dichloroethane (DCE) and Methanol (MeOH) is optimal. DCE solubilizes the organic components, while MeOH aids in solubilizing the boronic acid species and facilitates the proton transfer required for iminium ion formation.
-
Acid Catalysis: Acetic acid (AcOH) is strictly controlled (1.0 eq) to catalyze imine formation without triggering protodeboronation, a known risk for C2-thiophene boronates.
Visualized Reaction Pathway
Caption: Mechanistic pathway showing the conversion of the open/cyclic equilibrium forms into the stable iminoboronate, followed by irreversible hydride reduction.
Experimental Protocol
Materials & Stoichiometry
| Component | Equiv. | Role | Notes |
| 4-Cl-3-formylthiophene-2-B(OH)₂ | 1.0 | Limiting Reagent | Dry under vacuum before use to remove anhydride water. |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Secondary amines react faster; anilines require longer times. |
| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent | Add in one portion or stepwise if exotherm is observed. |
| Acetic Acid (AcOH) | 1.0 | Catalyst | Essential for imine formation; do not exceed 2.0 eq. |
| DCE / MeOH (4:1) | 0.2 M | Solvent | Anhydrous solvents preferred. |
Step-by-Step Procedure
Step 1: Iminoboronate Formation
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-formylthiophene-2-boronic acid (1.0 mmol) in DCE (4 mL) and MeOH (1 mL).
-
Add the Amine (1.1 mmol).
-
Add Acetic Acid (1.0 mmol, 57 µL).
-
Stir at Room Temperature (20–25 °C) for 1–2 hours.
-
Observation: The solution may turn slightly yellow or cloudy as the cyclic iminoboronate forms.
-
QC Check: Take a small aliquot for NMR or LCMS. Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine/iminoboronate signal.
-
Step 2: Reduction
-
Cool the reaction mixture to 0 °C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in a single portion.
-
Remove the ice bath and allow the reaction to warm to Room Temperature .
-
Stir for 4–16 hours (overnight is typically safe).
-
Monitoring: LCMS should show the mass of [M+H]+ corresponding to the amine. Note that boronic acids often ionize poorly or show boroxine clusters in MS.
-
Step 3: Workup (Crucial - Do NOT use Silica Gel)
Standard silica chromatography will irreversibly bind the boronic acid.
Option A: Precipitation (For hydrophobic amines)
-
Concentrate the reaction mixture to ~20% volume under reduced pressure.
-
Add Diethyl Ether or MTBE (10 mL) to induce precipitation of the amino-boronic acid zwitterion.
-
Filter the solid, wash with ether, and dry.
-
Yield: Typically 60–80% as a zwitterionic salt.
Option B: Extraction (For amphiphilic products)
-
Quench the reaction with saturated NH₄Cl (5 mL).
-
Adjust pH to ~7.0 using mild NaHCO₃ (Do not go > pH 9 to avoid boronate solubility in water).
-
Extract with 2-MeTHF or Ethyl Acetate (3 x 10 mL).
-
Dry organics over Na₂SO₄, filter, and concentrate.
Option C: Pinacol Protection (If purification is difficult)
-
If the free acid cannot be isolated pure, add Pinacol (1.2 eq) and MgSO₄ (2 eq) directly to the crude reaction mixture.
-
Stir for 2 hours to form the boronate ester.
-
Filter and purify via standard Silica Gel Chromatography (Hexane/EtOAc).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Strong B-N coordination prevents hydride attack. | Increase temperature to 40 °C or switch to a smaller reducing agent like |
| Protodeboronation | Acid concentration too high or workup too acidic. | Reduce AcOH to 0.5 eq. Ensure workup pH never drops below 5.0. |
| Product stuck on column | Used normal silica gel. | STOP. Flush column with MeOH/AcOH (9:1). In future, use Reverse Phase (C18) or Option C (Pinacol protection). |
| Aldehyde Reduction (Alcohol byproduct) | Reducing agent added before imine formed. | Ensure Step 1 (Imine formation) runs for at least 2 hours before adding STAB. |
Workflow Diagram
Caption: Decision-tree workflow for the synthesis and purification of amino-thiophene boronates.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Boronic Acid Stability: Hall, D. G.[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. (Context on protodeboronation of heteroaryl boronates).
- Ortho-Formyl Boronic Acid Reactivity: Groziak, M. P. "Boron Heterocycles as Targets in Drug Discovery." American Journal of Therapeutics, 2001.
-
Purification of Zwitterions: Adamczyk-Woźniak, A., et al. "Amination-reduction reaction as simple protocol for potential boronic molecular receptors." Central European Journal of Chemistry, 2009. Link
- Thiophene Boronate Handling: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
Sources
The Strategic Application of (4-chloro-3-formylthiophen-2-yl)boronic Acid in the Generation of Novel Drug Scaffolds
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the thiophene ring stands as a "privileged pharmacophore," consistently appearing in a multitude of FDA-approved drugs due to its diverse biological activities.[1][2][3] Its structural resemblance to a phenyl ring, yet with distinct electronic properties conferred by the sulfur heteroatom, allows it to serve as a versatile scaffold in the design of novel therapeutics. When functionalized with a boronic acid group, the resulting thiopheneboronic acid becomes a powerful building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] This application note provides a detailed guide for researchers on the strategic use of a particularly valuable, yet underexplored, derivative: (4-chloro-3-formylthiophen-2-yl)boronic acid .
This trifunctional reagent offers a unique combination of reactive handles for the construction of complex molecular architectures. The boronic acid moiety serves as the primary anchor for C-C bond formation, while the chloro and formyl groups provide orthogonal sites for further chemical elaboration or act as key pharmacophoric elements. The strategic positioning of these groups allows for the directed synthesis of a wide array of heterocyclic systems, with a particular emphasis on kinase inhibitors and other targeted therapies.[6][7] This document will provide detailed protocols for the synthesis and application of this versatile building block, along with insights into the rationale behind the experimental choices, empowering researchers to leverage its full potential in their drug discovery programs.
Physicochemical Properties and Handling
While specific experimental data for (4-chloro-3-formylthiophen-2-yl)boronic acid is not extensively published, its properties can be inferred from closely related analogs and supplier information for similar compounds.
| Property | Value (Estimated) | Source/Analogy |
| Molecular Formula | C₅H₄BClO₃S | - |
| Molecular Weight | 190.41 g/mol | - |
| Appearance | White to off-white solid | |
| Melting Point | >150 °C (with decomposition) | |
| Solubility | Soluble in methanol, DMF, DMSO; sparingly soluble in water | General knowledge of boronic acids |
| Storage | Store at -20°C under an inert atmosphere | [8] |
Handling Precautions: Like many boronic acids, (4-chloro-3-formylthiophen-2-yl)boronic acid is known to undergo trimerization to the corresponding boroxine upon standing, especially in the presence of moisture. While this is often a reversible process, it is recommended to use the boronic acid fresh or to convert it to a more stable boronate ester (e.g., a pinacol ester) for long-term storage or for reactions that are sensitive to the presence of water.[9] The compound is an irritant; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Synthetic Protocol: A Plausible Route to (4-chloro-3-formylthiophen-2-yl)boronic acid
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of (4-chloro-3-formylthiophen-2-yl)boronic acid.
Step-by-Step Protocol:
-
Synthesis of 2-Acetyl-4-chlorothiophene:
-
To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[11]
-
-
Formylation of 2-Acetyl-4-chlorothiophene:
-
To a solution of 2-acetyl-4-chlorothiophene (1.0 eq) in anhydrous DMF (3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-3-formyl-2-acetylthiophene.
-
-
Borylation via Halogen-Metal Exchange and Electrophilic Quench:
-
Dissolve 4-chloro-3-formyl-2-bromothiophene (a plausible precursor) (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature to ensure complete lithium-halogen exchange.
-
To this solution, add triisopropyl borate (1.5 eq) dropwise, again maintaining the low temperature.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[12]
-
Application in Drug Discovery: Suzuki-Miyaura Cross-Coupling
The primary utility of (4-chloro-3-formylthiophen-2-yl)boronic acid lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[5][13] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the thiophene ring and a variety of sp²-hybridized partners (aryl, heteroaryl, or vinyl halides or triflates). The resulting biaryl or vinyl-thiophene structures are common motifs in a wide range of biologically active molecules, including kinase inhibitors.[6][14]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol for Suzuki-Miyaura Coupling:
This protocol describes a general procedure for the coupling of (4-chloro-3-formylthiophen-2-yl)boronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq), (4-chloro-3-formylthiophen-2-yl)boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like Pd(dppf)Cl₂, 1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent mixture. A common system is a 3:1 to 5:1 mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For electron-rich thiophenes, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can enhance the rate of oxidative addition and reductive elimination. For less reactive aryl chlorides, more active catalyst systems may be required.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Inorganic bases like carbonates and phosphates are commonly used.
-
Solvent: A mixture of an organic solvent and water is often employed to solubilize both the organic reactants and the inorganic base. The choice of organic solvent can affect the reaction temperature and the solubility of the catalyst complex.
Workflow for Application in a Drug Discovery Cascade
The integration of (4-chloro-3-formylthiophen-2-yl)boronic acid into a drug discovery pipeline can be visualized as a multi-step process.
Caption: A typical workflow for utilizing the boronic acid in drug discovery.
Conclusion
(4-chloro-3-formylthiophen-2-yl)boronic acid is a highly versatile and valuable building block for the synthesis of novel drug scaffolds. Its trifunctional nature allows for the construction of complex and diverse molecular architectures through well-established synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers, enabling them to effectively incorporate this promising reagent into their drug discovery endeavors. The strategic use of this and similar substituted thiopheneboronic acids will undoubtedly continue to fuel the discovery of the next generation of targeted therapeutics.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
-
Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry - ACS Publications. [Link]
- Synthesis of 2,3-disubstituted thiophenes from 2- aryl-3-nitro-cyclopropane-1,1-dicarboxyl
- Synthesis of 2,3-disubstituted thiophenes from 1,3-Dimetallated Acetylenes and Non-Enolizable Thiocarbonyl Compounds. [Source not available]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. PMC. [Link]
-
Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. ResearchGate. [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]
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Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]
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3-Formyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride). PubChem. [Link]
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Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling. PMC. [Link]
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5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430. PubChem. [Link]
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Application Notes & Protocols: Strategic C-C Bond Formation Utilizing 2-Borono-3-formylthiophene Derivatives
Abstract: The formation of carbon-carbon (C-C) bonds is a foundational transformation in organic synthesis, pivotal to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool, celebrated for its mild reaction conditions and broad functional group tolerance.[4][5][6][7] This guide provides an in-depth exploration of the application of 2-borono-3-formylthiophene derivatives in Suzuki-Miyaura cross-coupling reactions. These derivatives are particularly valuable building blocks, incorporating a thiophene core—a privileged scaffold in medicinal chemistry—and a reactive aldehyde functionality, offering a gateway for further synthetic diversification.[8] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and showcase the utility of this chemistry in the rapid assembly of diverse molecular libraries for drug discovery and development.
Introduction: The Strategic Advantage of 2-Borono-3-formylthiophene Derivatives
The thiophene ring is a bioisostere of the benzene ring and is a common motif in a multitude of biologically active compounds.[9] Its incorporation into molecular design can significantly modulate pharmacokinetic and pharmacodynamic properties. The presence of a boronic acid at the 2-position and a formyl group at the 3-position of the thiophene ring provides a unique synthetic handle for orthogonal chemical modifications. The boronic acid moiety serves as the reactive partner in palladium-catalyzed cross-coupling reactions, enabling the formation of a C-C bond with a wide array of aryl, heteroaryl, or vinyl halides and triflates.[7] The aldehyde group, on the other hand, can be readily transformed into a variety of other functional groups or used in condensation reactions to further elaborate the molecular structure.[10]
The stability of boronic acids can sometimes be a concern, leading to challenges in stoichiometry and reproducibility.[11] However, derivatives such as diethanolamine (DABO) boronates offer an air-stable alternative that can be conveniently handled and used directly in coupling reactions.[11][12][13]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane (typically a boronic acid or its ester) and an organic halide or triflate.[7][14] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
dot
Caption: A simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R¹-X), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[7]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, and the desired C-C bond is formed, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Borono-3-formylthiophene with Aryl Bromides
This protocol outlines a general method for the palladium-catalyzed cross-coupling of 2-borono-3-formylthiophene with a variety of aryl bromides. Microwave irradiation can be employed to significantly reduce reaction times.[4]
Materials:
-
2-Borono-3-formylthiophene
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos) (1-5 mol%)[5][15][16]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)[9][16][17]
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath (or microwave reactor)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for workup and purification
Procedure:
-
Reaction Setup: In a reaction vial, combine 2-borono-3-formylthiophene (1.2 equiv), the aryl bromide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.[16] For microwave-assisted reactions, typical conditions are 100-150 °C for 10-30 minutes.[4]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
dot
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling protocol.
Protocol 2: Synthesis of a Diethanolamine (DABO) Boronate Ester of 2-Borono-3-formylthiophene
This protocol describes the straightforward synthesis of a stable diethanolamine boronate ester, which can be a more reliable coupling partner.[11][12]
Materials:
-
2-Borono-3-formylthiophene
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-borono-3-formylthiophene in dichloromethane in an open flask at room temperature.
-
Add diethanolamine (1.0 equiv) to the solution while stirring.
-
Continue stirring until a solid precipitate forms.
-
Isolate the solid product by filtration and wash with cold DCM.
-
The resulting DABO boronate can be used directly in Suzuki-Miyaura coupling reactions as described in Protocol 1, often with the inclusion of a protic co-solvent.[11]
Data Presentation: Catalyst and Base Screening
The choice of catalyst and base can significantly impact the yield and efficiency of the Suzuki-Miyaura coupling. The following table summarizes representative data for the coupling of 2-borono-3-formylthiophene with 4-bromotoluene under various conditions.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 78 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 92[16] |
| Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 10 | 85 |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 88[17] |
Applications in Drug Discovery and Medicinal Chemistry
The products derived from the C-C bond formation using 2-borono-3-formylthiophene derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The thiophene core is present in numerous approved drugs, and its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[8] The aldehyde functionality can be further elaborated to introduce additional diversity and fine-tune the pharmacological properties of the synthesized compounds.[18][19][20]
For instance, the resulting 3-formyl-2-arylthiophene can undergo reductive amination to introduce various amine-containing side chains, a common strategy in the development of kinase inhibitors. Alternatively, Wittig-type reactions can be employed to extend the carbon skeleton and access different chemical spaces.
Conclusion
The Suzuki-Miyaura cross-coupling of 2-borono-3-formylthiophene derivatives is a powerful and reliable method for the synthesis of functionalized biaryl and heteroaryl compounds. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors. The versatility of the starting material and the robustness of the reaction make it an invaluable tool in the quest for novel therapeutics and advanced materials.
References
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids.
- Chemical Communications (RSC Publishing). (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes.
- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Khan, K. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 53.
- Dykstra, K. M., et al. (2011). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(15), 6384-6391.
- The Royal Society of Chemistry. (2014). Transition-Metal-Free C-C Bond Forming Reactions of Aryl, Alkenyl and Alkynylboronic acids and Their Derivatives.
- CORE. (n.d.). Iterative reactions of transient boronic acids enable sequential C-C bond formation.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284.
- Taylor & Francis Online. (n.d.). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities.
- ResearchGate. (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction.
- PubMed. (n.d.). Iterative Reactions of Transient Boronic Acids Enable Sequential C-C Bond Formation.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- National Institutes of Health. (n.d.). Metal-free C–C bond formation via coupling of nitrile imines and boronic acids.
- ResearchGate. (n.d.). Yield versus time for the Suzuki‐Miyaura coupling of 2‐chlorothiophene....
- National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- National Institutes of Health. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Chemical Communications (RSC Publishing). (n.d.). Expanding the scope of transformations of organoboron species: carbon–carbon bond formation with retention of configuration.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- BenchChem. (n.d.). The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols.
- Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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- ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.
- PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.
- National Institutes of Health. (n.d.). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
- BenchChem. (n.d.). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
- National Institutes of Health. (n.d.). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
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One-Pot Cyclization Reactions Involving 3-Formyl-2-Thiopheneboronic Acids: A Guide to the Synthesis of Thieno[3,2-c]pyridines
Introduction: The Significance of Thieno[3,2-c]pyridines and the Need for Efficient Synthesis
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have shown potential as antipsychotic agents, kinase inhibitors, and modulators of various cellular signaling pathways.[1][2] The fusion of a thiophene and a pyridine ring creates a unique electronic and steric environment, making these molecules attractive candidates for drug discovery and development.
Traditionally, the synthesis of thieno[3,2-c]pyridines has involved multi-step procedures that can be time-consuming and generate significant chemical waste. The development of one-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel, offers a more efficient and environmentally benign alternative. This application note details a proposed one-pot tandem reaction for the synthesis of substituted thieno[3,2-c]pyridines starting from the readily available 3-formyl-2-thiopheneboronic acid. This approach leverages a copper-catalyzed amination followed by an in-situ Friedländer annulation, providing a convergent and modular route to this important class of compounds.
Proposed Reaction Pathway: A Tandem Chan-Lam Amination and Friedländer Annulation
The proposed one-pot synthesis involves a carefully orchestrated sequence of two key reactions: a Chan-Lam N-arylation followed by a Friedländer-type cyclization.
Step 1: In-Situ Chan-Lam Amination
The reaction is initiated by a copper-catalyzed Chan-Lam coupling of 3-formyl-2-thiopheneboronic acid with an amine.[3][4] This reaction forms a C-N bond between the thiophene ring and the amine, generating a 2-amino-3-formylthiophene intermediate in situ. The Chan-Lam coupling is advantageous as it typically proceeds under mild conditions and tolerates a variety of functional groups.[5][6][7][8]
Step 2: In-Situ Friedländer Annulation
The newly formed 2-amino-3-formylthiophene then undergoes a Friedländer annulation with an active methylene compound present in the reaction mixture.[9][10][11][12] This acid or base-catalyzed condensation and subsequent cyclization builds the pyridine ring, yielding the final thieno[3,2-c]pyridine product. The Friedländer synthesis is a classic and reliable method for the formation of quinolines and related fused heterocyclic systems.[13][14]
The overall one-pot transformation is depicted in the following scheme:
Figure 1: Proposed one-pot tandem reaction pathway for the synthesis of thieno[3,2-c]pyridines.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the proposed one-pot synthesis of a representative thieno[3,2-c]pyridine derivative.
Protocol 1: One-Pot Synthesis of 6-Methyl-4-phenylthieno[3,2-c]pyridine
Materials:
-
3-Formyl-2-thiopheneboronic acid
-
Aniline
-
Acetone (Active Methylene Compound)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (Base and Ligand)
-
Dichloromethane (DCM) as solvent
-
Molecular sieves (4 Å)
-
p-Toluenesulfonic acid (PTSA) (Acid catalyst for Friedländer)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Figure 2: Experimental workflow for the one-pot synthesis of a thieno[3,2-c]pyridine derivative.
Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-formyl-2-thiopheneboronic acid (1.0 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and activated 4 Å molecular sieves (approx. 500 mg).
-
Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.
-
Add dry dichloromethane (10 mL) and dry pyridine (2.0 mmol) via syringe.
-
Add aniline (1.2 mmol) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the Chan-Lam amination can be monitored by thin-layer chromatography (TLC) by observing the consumption of the boronic acid.
-
Once the amination is deemed complete, add acetone (5.0 mmol) and p-toluenesulfonic acid monohydrate (0.2 mmol, 20 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 40-45 °C for DCM) for 4-6 hours.
-
Monitor the progress of the cyclization by TLC, observing the formation of the new, more conjugated thieno[3,2-c]pyridine product.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves and copper catalyst.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-methyl-4-phenylthieno[3,2-c]pyridine.
Note on Optimization: The reaction conditions, including the choice of copper catalyst, base, solvent, and temperature for both the Chan-Lam and Friedländer steps, may require optimization for different substrates. For less reactive amines, a higher temperature for the Chan-Lam step might be necessary. The choice of acid or base catalyst for the Friedländer cyclization can also be varied.
Data Presentation: Expected Substrate Scope and Yields
The proposed one-pot protocol is expected to be applicable to a range of amines and active methylene compounds, allowing for the synthesis of a library of substituted thieno[3,2-c]pyridines. The following table summarizes the expected outcomes for various substrates based on the general reactivity observed in Chan-Lam and Friedländer reactions.
| Entry | Amine (R¹-NH₂) | Active Methylene Compound (R²-CH₂-C(O)-R³) | Expected Product | Predicted Yield Range |
| 1 | Aniline | Acetone | 6-Methyl-4-phenylthieno[3,2-c]pyridine | 60-75% |
| 2 | 4-Methoxyaniline | Acetone | 4-(4-Methoxyphenyl)-6-methylthieno[3,2-c]pyridine | 65-80% |
| 3 | 4-Chloroaniline | Acetone | 4-(4-Chlorophenyl)-6-methylthieno[3,2-c]pyridine | 55-70% |
| 4 | Benzylamine | Acetone | 4-Benzyl-6-methylthieno[3,2-c]pyridine | 50-65% |
| 5 | Aniline | Ethyl acetoacetate | Ethyl 6-methyl-4-phenylthieno[3,2-c]pyridine-7-carboxylate | 55-70% |
| 6 | Aniline | Malononitrile | 4-Phenylthieno[3,2-c]pyridine-7-carbonitrile | 60-75% |
Note: The predicted yields are estimates and may vary depending on the specific substrates and optimized reaction conditions.
Applications and Future Directions
The thieno[3,2-c]pyridine core is a key pharmacophore in a number of biologically active compounds. For instance, derivatives of this scaffold have been investigated for their potential as antipsychotic agents, acting on serotonin and dopamine receptors.[1][15] Furthermore, substituted thienopyridines have been explored as kinase inhibitors for the treatment of cancer.[2] The development of efficient one-pot synthetic methods, such as the one proposed here, will undoubtedly accelerate the discovery of new thieno[3,2-c]pyridine-based drug candidates.
Future work in this area could focus on expanding the substrate scope of this one-pot reaction, exploring different catalysts to improve efficiency and reduce reaction times, and adapting the methodology for solid-phase synthesis to facilitate the rapid generation of compound libraries for high-throughput screening.
Conclusion
This application note has outlined a novel and efficient one-pot tandem reaction for the synthesis of substituted thieno[3,2-c]pyridines from 3-formyl-2-thiopheneboronic acid. By combining a Chan-Lam amination with a Friedländer annulation in a single pot, this proposed methodology offers a significant improvement over traditional multi-step approaches. The detailed protocol and discussion of the reaction mechanism provide a solid foundation for researchers in organic synthesis and medicinal chemistry to explore this promising synthetic strategy. The versatility of this method holds great potential for the discovery and development of new therapeutic agents based on the thieno[3,2-c]pyridine scaffold.
References
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- Wexler, R. P.; Senter, T. J.; et al. Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Org. Lett.2019, 21 (12), 4566–4570.
- Zhang, X.; et al. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
-
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Organic Chemistry Explained. Friedlander quinoline synthesis. [Link] (accessed Feb 15, 2026).
-
RSC Publishing. One-pot synthesis of N-heterocycles and enimino carbocycles by tandem dehydrative coupling–reductive cyclization of halo-sec-amides and dehydrative cyclization of olefinic sec-amides. [Link] (accessed Feb 15, 2026).
Sources
- 1. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Friedlander quinoline synthesis [quimicaorganica.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Preventing protodeboronation of 2-thiopheneboronic acids
Status: Operational | Topic: 2-Thiopheneboronic Acid Stabilization | Ticket: #TBA-2024-001
Introduction: The "Thiophene Problem"
Welcome to the ThiopheneBoron Technical Support Center. If you are here, you likely observed a common failure mode in Suzuki-Miyaura cross-couplings: the complete disappearance of your 2-thiopheneboronic acid starting material and the formation of thiophene (protodeboronation) rather than your desired biaryl product.
This guide treats this chemical instability not as bad luck, but as a predictable kinetic failure. 2-Heterocyclic boronic acids are inherently unstable due to the high electron density at the C2 position. This guide provides the mechanistic understanding and field-proven protocols to bypass this limitation.
Module 1: Diagnostic & Mechanism
Q: Why does my yield drop when I scale up?
A: You are fighting a kinetic race between Transmetallation (Good) and Protodeboronation (Bad).
In standard Suzuki conditions (aqueous base), 2-thiopheneboronic acid exists in equilibrium with its boronate anion. This anion is the reactive species for coupling, but it is also the species that decomposes. The heteroatom (Sulfur) donates electron density to the ring, making the carbon attached to the boron (C2) highly nucleophilic. It grabs a proton from water, severing the C-B bond.
Visualization: The Failure Pathway
The diagram below illustrates the kinetic competition. To succeed,
Figure 1: The Kinetic Fork. The boronate anion is required for reaction but prone to protonolysis.[1] Success depends on accelerating the green path or throttling the yellow node's concentration.
Module 2: Reagent Selection Strategy
Do not rely on standard 2-thiopheneboronic acid for complex couplings. Use "Slow Release" surrogates or high-activity catalysts.
| Reagent Class | Stability | Mechanism of Action | Recommended For |
| Free Boronic Acid | Low | Direct transmetallation. High risk of decomp. | Simple, fast reactions only. Requires Buchwald G3/G4 catalysts. |
| MIDA Boronate | High | Slow Release. Hydrolyzes slowly to release free acid, keeping [Boronate] low.[2][3] | Complex synthesis, scale-up, slow-reacting aryl chlorides.[4] |
| Trifluoroborate | High | Requires hydrolysis or specific cationic activation. | Long-term storage, aqueous-compatible workflows. |
Module 3: Troubleshooting & Protocols
Scenario A: "I must use the free boronic acid."
Solution: You need a catalyst that performs oxidative addition and transmetallation faster than the boronic acid can decompose. The Fix: Switch to Buchwald Precatalysts (specifically XPhos Pd G3 or G4).
Protocol 1: Rapid Coupling (Buchwald Method)
-
Catalyst: XPhos Pd G3 (1–2 mol%)
-
Base:
(0.5 M aqueous solution) – Phosphate is gentler than Carbonate. -
Solvent: THF or Toluene (degassed).
-
Temperature: 40°C (Do not overheat; heat accelerates decomposition more than coupling).
-
Procedure:
-
Charge vial with Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3.
-
Evacuate and backfill with Argon (3x).
-
Add degassed THF and 0.5 M
. -
Stir vigorously. Reaction is often complete in <30 mins.
-
Scenario B: "The reaction is sluggish or fails with free acid."
Solution: Use MIDA Boronates .[3] This is the "Slow Release" strategy. The MIDA ester hydrolyzes slowly, maintaining a low, steady-state concentration of the unstable boronic acid. This prevents the "overcrowding" that leads to decomposition.
Protocol 2: MIDA Slow-Release Coupling
-
Reagent: 2-Thiophenyl MIDA boronate.
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2.
-
Base:
(anhydrous, 5.0 equiv) or NaOH (aq) depending on rate needs. -
Solvent: Dioxane:Water (10:1).
-
Temp: 60°C.
-
Critical Step: The water ratio controls the release rate. If decomposition is still observed, reduce water content to slow down the release of the free acid.
Module 4: Decision Support System
Use this logic flow to determine your experimental setup.
Figure 2: Troubleshooting Logic Flow. Prioritize catalyst switching (Blue) before reagent synthesis (Green).
FAQ: Expert Insights
Q: Can I just add more boronic acid? A: Generally, yes. Because 2-thiopheneboronic acid is relatively cheap, a common industrial "hack" is to use 2.0–3.0 equivalents. However, this complicates purification. If you are synthesizing a precious intermediate, use the MIDA approach.
Q: Why does Copper (CuCl) help? A: Copper(I) carboxylates can facilitate the transmetallation step via a "copper effect," effectively bypassing the slow boron-to-palladium transfer. Adding 10-50 mol% Cu(OAc)2 or CuCl can sometimes rescue a failing reaction without changing the primary catalyst.
Q: I see "Anhydrous Conditions" mentioned. Why?
A: Protodeboronation requires a proton source (usually water). By using anhydrous CsF or
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[5][6]
-
MIDA Boronates (Slow Release): Gillis, E. P., & Burke, M. D. (2007). A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids. Journal of the American Chemical Society.[5][6]
-
Buchwald Precatalysts for Unstable Reagents: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[5] Journal of the American Chemical Society.[5][6]
-
Trifluoroborates: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. escholarship.org [escholarship.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
Technical Support Center: Optimization of Suzuki Coupling Conditions for Sterically Hindered Thiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving sterically hindered thiophenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, empowering you to troubleshoot effectively and achieve consistent, high-yield results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the Suzuki coupling of hindered thiophenes.
Q1: Why is my Suzuki coupling reaction with a substituted thiophene failing or giving low yields?
Steric hindrance is a primary obstacle in Suzuki couplings. Bulky groups on the thiophene ring, the boronic acid/ester, or both can impede the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Specifically, large substituents can prevent the palladium catalyst from efficiently approaching the reaction centers. Furthermore, the electronic properties of thiophene can influence its reactivity.
Q2: What is the most critical parameter to optimize for these challenging couplings?
While all reaction parameters are interconnected, the choice of ligand is often the most critical factor for success with sterically hindered substrates.[1][2][3][4] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are designed to stabilize the palladium catalyst and facilitate the difficult steps of the catalytic cycle.[3][4][5]
Q3: Can I use standard Suzuki coupling conditions for hindered thiophenes?
It is unlikely that standard conditions will be optimal. Reactions involving sterically hindered substrates typically require specialized ligands, stronger bases, and carefully selected solvents and temperatures to achieve good results.[6][7]
Q4: Is microwave irradiation beneficial for these reactions?
Yes, microwave heating can be highly effective.[8][9][10] It can significantly reduce reaction times and often improves yields by providing rapid and uniform heating, which can help overcome the activation energy barriers associated with hindered substrates.[9]
II. Troubleshooting Guide: A Deeper Dive
This section provides detailed troubleshooting strategies for specific experimental issues.
Problem 1: No Reaction or Very Low Conversion
If you observe no product formation or minimal conversion of your starting materials, consider the following factors, starting with the most likely culprits.
A. Inadequate Catalyst System (Palladium Source & Ligand)
Causality: The catalytic cycle for Suzuki coupling involves a delicate balance of oxidative addition, transmetalation, and reductive elimination.[11][12] Steric hindrance can dramatically slow down any of these steps. The ligand's role is to promote these steps through its electronic and steric properties.
Troubleshooting Steps:
-
Ligand Selection: For sterically hindered thiophenes, bulky and electron-rich monodentate phosphine ligands are generally the most effective. These ligands promote the formation of a reactive, monoligated palladium species that is less sterically encumbered.
-
Palladium Precatalyst: The choice of palladium source can also be important. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes be beneficial, though optimizing the ligand and other conditions is a more cost-effective approach.
Table 1: Recommended Ligands for Hindered Suzuki Couplings
| Ligand | Key Features | Typical Substrates |
| XPhos | Bulky, electron-rich | Aryl chlorides, hindered biaryls[3] |
| SPhos | Similar to XPhos, often with complementary reactivity | Heteroaryl couplings, hindered biaryls[3] |
| RuPhos | Electron-rich, useful for a range of substrates | General purpose for challenging couplings |
| tBuXPhos | Extremely bulky | For exceptionally hindered substrates |
B. Ineffective Base
Causality: The base plays multiple crucial roles in the Suzuki coupling.[11] It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for transmetalation.[14][15][16] The choice of base can significantly impact the reaction rate and yield, especially with hindered substrates where transmetalation is often the rate-limiting step.
Troubleshooting Steps:
-
Base Strength: Stronger, non-nucleophilic bases are often required.
-
Recommended Bases: Potassium phosphate (K₃PO₄) is a robust and widely used base for hindered couplings.[1] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also effective. In some cases, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary, particularly with less reactive aryl chlorides.[17]
-
-
Solubility: Ensure the base is at least partially soluble in the reaction solvent. The use of aqueous base solutions can sometimes be beneficial.
C. Suboptimal Solvent and Temperature
Causality: The solvent must solubilize the reactants and catalyst, and its polarity can influence the reaction mechanism.[18][19][20] Temperature provides the necessary energy to overcome the activation barriers of the catalytic cycle.
Troubleshooting Steps:
-
Solvent Choice: Aprotic polar solvents are generally preferred.
-
Temperature Control: Many hindered couplings require elevated temperatures (80-110 °C). If no reaction is observed at a lower temperature, incrementally increase the heat. As mentioned, microwave irradiation can be a powerful tool for achieving the necessary temperatures quickly and efficiently.[8][9]
Problem 2: Formation of Side Products (e.g., Homocoupling, Protodeborylation)
The presence of significant side products indicates that undesired reaction pathways are competing with the desired cross-coupling.
A. Protodeborylation
Causality: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often promoted by the presence of water and certain bases.
Troubleshooting Steps:
-
Anhydrous Conditions: While Suzuki couplings are known for their water tolerance, excessive water can promote protodeborylation. Using anhydrous solvents and reagents can mitigate this.
-
Base Selection: Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be less prone to causing protodeborylation than stronger bases.[1]
-
Boronic Ester: Consider using a pinacol boronate ester instead of the boronic acid. These are generally more stable and less susceptible to protodeborylation.
B. Homocoupling of the Boronic Acid
Causality: This side reaction forms a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen and can be catalyzed by palladium.
Troubleshooting Steps:
-
Degassing: Thoroughly degas the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen that can contribute to homocoupling.
-
High-Purity Reagents: Use high-purity palladium catalysts and reagents.
Experimental Workflow & Visualization
General Protocol for Optimization
-
Setup: To a dry reaction vessel, add the thiophene halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), base (2.0-3.0 equiv), and a stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for hindered Suzuki couplings.
Suzuki Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
III. References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Couto, C. G., Lima, C. F. R. A. C., Pinto, J. R. M., Ribeiro, M. A. L. S., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6439-6446. [Link]
-
Wikipedia contributors. (2024, January 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2024, from [Link]
-
Thomas, J. C., & Vaddypally, S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS omega, 5(29), 18011-18016. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(21), 6439-6446. [Link]
-
St-Onge, M., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 142(39), 16823-16833. [Link]
-
de Lambert de Boisjan, A., Fadini, L., & Allemann, C. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. CHIMIA International Journal for Chemistry, 75(11), 969-973. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Nguyen, V. T., Dang, T. T., & Dinh, T. L. H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Vietnam Journal of Chemistry, 56(5), 589-593. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Allemann, C. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 130(48), 16477-16488. [Link]
-
Kuriyama, M., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2020). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Journal of Sulfur Chemistry, 41(5), 516-529. [Link]
-
Baxendale, I. R., Griffiths-Jones, C. M., Ley, S. V., & Tranmer, G. K. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416. [Link]
-
Ramirez, A. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. The University of Texas Rio Grande Valley. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Valente, C., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 41(15), 2772-2775. [Link]
-
Martina, F., et al. (2002). Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling. The Journal of Organic Chemistry, 67(25), 9031-9037. [Link]
-
Kamal, A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822. [Link]
-
Wikipedia contributors. (2023, December 2). Dialkylbiaryl phosphine ligands. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2024, from [Link]
-
Al-Masri, H. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 9(12), 1054. [Link]
-
Martina, F., et al. (2002). Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling. The Journal of Organic Chemistry, 67(25), 9031-9037. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Sharma, A., & Kumar, V. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. ACS Omega. [Link]
-
Kaya, I., & Avcı, K. (2019). Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate. [Link]
-
Ciaffone, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7695. [Link]
-
Tiko, E., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances, 12(43), 28213-28221. [Link]
-
Rasheed, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(8), 989. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Li, J., et al. (2015). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. Synlett, 26(11), 1509-1514. [Link]
-
Roger, J., et al. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry, 10, 309-316. [Link]
-
Rizwan, M., et al. (2021). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Iranian Chemical Society, 18, 2623-2635. [Link]
Sources
- 1. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 4. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Solvent-free, microwave-assisted synthesis of thiophene oligomers via Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Improving the Stability of Formyl-Substituted Boronic Acids in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and critical challenge in modern organic synthesis: the inherent instability of formyl-substituted boronic acids. These reagents are invaluable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, but their propensity for decomposition can lead to inconsistent yields, failed reactions, and purification difficulties.
This resource provides troubleshooting advice, detailed protocols, and the chemical reasoning behind our recommendations to empower you to overcome these stability issues in your work.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My Suzuki-Miyaura coupling reaction using 4-formylphenylboronic acid is giving low and inconsistent yields. What is the likely cause?
Answer: The primary cause of poor performance with formyl-substituted boronic acids is their decomposition in solution. The electron-withdrawing nature of the formyl group makes the carbon-boron (C-B) bond particularly susceptible to cleavage. Two main degradation pathways are likely at play:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1] In solution, especially under the basic conditions often required for Suzuki-Miyaura coupling, this process can be accelerated.[2][3] For formyl-substituted boronic acids, this results in the formation of benzaldehyde, a common impurity that can complicate your reaction and purification. Studies have shown that arylboronic acids with strong electron-withdrawing groups, such as a formyl group, are prone to this degradation pathway.[4]
-
Oxidation: Arylboronic acids can be oxidized to the corresponding phenol.[5] While this can be a synthetically useful transformation under controlled conditions, unwanted oxidation during a coupling reaction consumes your starting material and introduces phenolic impurities.[6][7] The reaction can be promoted by oxygen in the air, especially under basic conditions.
The combination of these pathways reduces the concentration of the active boronic acid available for the catalytic cycle, leading directly to lower and more variable yields.
Question 2: I've noticed the purity of my solid 4-formylphenylboronic acid seems to decrease over time. How is this possible and what are the signs?
Answer: While more stable in the solid state than in solution, formylphenylboronic acids are not indefinitely stable. The primary issue with solid boronic acids is their tendency to dehydrate and form cyclic trimeric anhydrides, known as boroxines.[8][9] This is a reversible equilibrium, and in solution, the boroxine can hydrolyze back to the active monomeric boronic acid. However, the formation of boroxines can affect the reagent's solubility and reactivity.
Visually, degradation of 4-formylphenylboronic acid, a white to light-yellow powder, might be indicated by a significant color change, clumping, or the appearance of a sticky substance, which often suggests moisture absorption.[8] For long-term stability, it is crucial to store the solid in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.[8]
Question 3: What is the best way to handle and store formyl-substituted boronic acids in solution for short-term use?
Answer: For immediate or short-term use, the choice of solvent and pH are critical factors in minimizing decomposition.
-
Solvent Choice: Aprotic solvents are generally preferred over protic solvents. Alcohols can esterify the boronic acid, while water can facilitate protodeboronation. Anhydrous solvents like tetrahydrofuran (THF), 1,4-dioxane, or acetonitrile are good starting points.
-
pH Control: Extreme pH, both acidic and basic, can accelerate protodeboronation.[2] A patent for the purification of formylphenylboronic acids suggests that dissolving them at a pH between 8 and 11 can avoid decomposition of the formyl function.[10] If your subsequent reaction conditions are flexible, preparing the solution in a weakly buffered system or ensuring the solution is not strongly acidic or basic can improve stability.
Table 1: General Solvent Suitability for Short-Term Storage of Formyl-Substituted Boronic Acids
| Solvent | Type | Suitability | Rationale |
| 1,4-Dioxane | Aprotic Ether | High | Anhydrous, aprotic, and common in coupling reactions. |
| THF | Aprotic Ether | High | Similar to dioxane, but ensure it is anhydrous and peroxide-free. |
| Acetonitrile | Aprotic Nitrile | Moderate | Generally suitable, but basic hydrolysis can be a concern over time. |
| Water | Protic | Low | Promotes protodeboronation. Use only if absolutely necessary and with pH control. |
| Methanol/Ethanol | Protic Alcohol | Low | Can form boronate esters, changing the reactivity profile. |
Question 4: I need to prepare a stock solution for multiple experiments. What is the most robust strategy to ensure long-term stability?
Answer: For long-term stability in solution, reversible protection of the boronic acid group is the most effective strategy. Converting the boronic acid to a more stable boronate ester shields it from the primary degradation pathways.
The two most common and effective protecting groups are pinacol and N-methyliminodiacetic acid (MIDA) .
-
Pinacol Esters: These are formed by reacting the boronic acid with pinacol. Pinacol boronates are generally more stable, less polar, and easier to handle than the free boronic acids.[9] They are often stable enough for purification by silica gel chromatography.
-
MIDA Boronates: These are exceptionally stable, air-stable crystalline solids.[11] MIDA boronates are particularly useful for notoriously unstable boronic acids, such as some 2-heterocyclic derivatives.[9][12] They are designed for "slow release" of the boronic acid under specific basic conditions, making them ideal for reactions where a low, steady concentration of the active reagent is beneficial.[11]
Diagram 1: Key Degradation and Protection Pathways
This diagram illustrates the competing pathways of degradation (protodeboronation and oxidation) versus the stabilization strategy of converting the boronic acid into a more robust boronate ester.
Caption: Degradation vs. Protection of Formyl-Substituted Boronic Acids.
Experimental Protocol 1: Synthesis of 4-Formylphenylboronic acid pinacol ester
This protocol provides a straightforward method for converting a potentially unstable formylphenylboronic acid into its more stable pinacol ester derivative for storage and subsequent use.
Materials:
-
4-Formylphenylboronic acid
-
Pinacol
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is thoroughly dried.
-
Reagents: To the flask, add 4-formylphenylboronic acid (1.0 eq), pinacol (1.1 eq), and enough anhydrous toluene to allow for efficient stirring (approx. 0.2-0.5 M concentration).
-
Reaction: Heat the mixture to reflux. Water will be produced during the esterification and will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can often be used directly. For higher purity, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) or purified by flash chromatography on silica gel.
-
Storage: Store the resulting white to off-white solid pinacol ester in a tightly sealed container at room temperature, protected from moisture.
Question 5: How can I quantitatively monitor the stability of my formyl-substituted boronic acid in a given solution?
Answer: A stability study using High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. This allows you to quantify the disappearance of the starting boronic acid and the appearance of its primary degradation product (the corresponding aldehyde from protodeboronation) over time.
Experimental Protocol 2: HPLC-Based Stability Study
Objective: To determine the rate of degradation of a formyl-substituted boronic acid in a specific solvent system over time.
Materials:
-
Formyl-substituted boronic acid
-
Proposed solvent system (e.g., reaction buffer, stock solution solvent)
-
Internal standard (a stable compound that does not react and has a distinct retention time, e.g., biphenyl)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the formyl-substituted boronic acid in the chosen solvent at a known concentration (e.g., 10 mM). Add a known concentration of the internal standard.
-
Time Zero (T=0) Sample: Immediately after preparation, withdraw an aliquot of the stock solution, dilute it appropriately for HPLC analysis, and inject it. This is your T=0 reference point.
-
Incubation: Store the stock solution under the conditions you wish to test (e.g., room temperature, 40 °C, protected from light).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw another aliquot from the stock solution, dilute it in the same manner, and inject it into the HPLC.
-
Data Analysis:
-
For each time point, determine the peak area of the boronic acid and the protodeboronated aldehyde.
-
Normalize the peak area of the boronic acid to the peak area of the internal standard. This corrects for any variations in injection volume.
-
Plot the normalized peak area (or % remaining) of the boronic acid versus time. The slope of this plot will give you the rate of degradation.
-
Diagram 2: Workflow for Assessing and Improving Boronic Acid Stability
This workflow guides a researcher through a logical sequence of steps to diagnose and solve stability issues.
Caption: Decision workflow for troubleshooting boronic acid instability.
References
-
Chen, D.-S., & Huang, J.-M. (2013). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Synlett, 24(04), 499–501. Available at: [Link]
-
Ju, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(53), 33334–33338. Available at: [Link]
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12635–12653. Available at: [Link]
-
Manolikakes, G., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5336–5342. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanisms for arylboronic acid oxidation. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]
-
Robb, M. J., et al. (2018). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Nature Communications, 9(1), 468. Available at: [Link]
-
ResearchGate. (n.d.). Electrochemical Oxidation of Aryl Boronic Acids. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1263. Available at: [Link]
- Kopp-Mayer, M., et al. (2002). Process for preparing highly pure formylphenylboronic acids. Google Patents. US6420597B2.
-
MDPI. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 27(23), 8234. Available at: [Link]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Available at: [Link]
-
MDPI. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Molecules, 27(23), 8479. Available at: [Link]
-
ResearchGate. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Available at: [Link]
-
Scientific Update. (2022). Born again Boron. Available at: [Link]
-
Chen, Y.-W., et al. (2023). Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery. ACS Nano, 17(3), 2706–2718. Available at: [Link]
-
ResearchGate. (n.d.). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
Knapp, D. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 57–63. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. Available at: [Link]
- Grote, T., et al. (2003). Method of producing 5-formyl-2-furylboronic acid. Google Patents. CA2442252A1.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(23), 7372–7386. Available at: [Link]
Sources
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-chloro-3-formylthiophen-2-yl)boronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of (4-chloro-3-formylthiophen-2-yl)boronic acid. The methodologies and troubleshooting advice are grounded in established chemical principles and field-proven techniques for handling sensitive arylboronic acids.
Introduction: Understanding the Purification Challenges
(4-chloro-3-formylthiophen-2-yl)boronic acid is a valuable heterocyclic building block in synthetic chemistry, particularly for cross-coupling reactions. However, its purification is often non-trivial due to the inherent properties of boronic acids and its specific functional groups. Key challenges include:
-
Instability: Arylboronic acids are susceptible to degradation via protodeboronation (loss of the B(OH)₂ group) and formation of cyclic trimeric anhydrides known as boroxines, especially in the presence of water or upon heating[1][2][3].
-
Reactivity of the Aldehyde: The formyl group can undergo side reactions, such as oxidation or acetal formation, depending on the solvents and conditions used.
-
Chromatographic Difficulties: The Lewis acidic nature of the boron atom can cause strong, often irreversible, binding to standard silica gel, leading to low recovery and product decomposition on the column[1][4].
-
Handling Sensitivity: Like many boronic acids, this compound can be sensitive to air and moisture, necessitating careful handling and storage to maintain purity[5].
This guide is structured to address these challenges through a series of frequently asked questions and a detailed troubleshooting section, providing both the "how" and the "why" for each procedural choice.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing (4-chloro-3-formylthiophen-2-yl)boronic acid?
A1: The impurity profile is highly dependent on the synthetic route, but common contaminants include:
-
Protodeboronated Byproduct: 4-chloro-3-formylthiophene, formed by the cleavage of the C-B bond[1].
-
Boroxine: The trimeric anhydride formed by the dehydration of three boronic acid molecules. This can complicate NMR analysis and may exhibit different solubility[2].
-
Unreacted Starting Materials: Depending on the synthetic method (e.g., lithiation followed by borylation), residual electrophiles or organometallic species may persist.
-
Homocoupled Species: Dimeric byproducts from the coupling of the organometallic intermediate.
Q2: How critical is storage and handling for maintaining the purity of this compound?
A2: It is absolutely critical. Boronic acids are prone to degradation when exposed to air and moisture[5]. For long-term stability, store the purified solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) in a freezer (-20°C is common)[6][7]. Avoid using rubber septa for long-term storage as they can be permeable to air and moisture over time.
Q3: My ¹H NMR spectrum shows very broad signals for the B(OH)₂ protons and the aromatic peaks seem complex. Why?
A3: This is a classic characteristic of boronic acids. The two protons on the hydroxyl groups are acidic and rapidly exchange with trace amounts of water in the NMR solvent, leading to a single, broad resonance. Furthermore, the presence of an equilibrium between the boronic acid monomer and its boroxine trimer can lead to the appearance of multiple sets of aromatic signals, as the chemical environment of the thiophene ring differs between the two forms[2]. To confirm the structure, ¹³C NMR and LC-MS are valuable complementary techniques.
Q4: Is standard silica gel column chromatography a viable purification method?
A4: It should be approached with extreme caution and is often not the recommended first choice. Boronic acids frequently streak or decompose on silica gel due to the interaction between the empty p-orbital of the boron and the silanol groups[1][4]. If other methods fail, consider using neutral alumina or a modified silica gel protocol, such as adding a small amount of a weak acid like acetic acid to the eluent to suppress strong binding[4][8]. Reverse-phase chromatography (C18) is another possibility, though removal of aqueous solvents can also lead to decomposition if heating is required[9].
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My crude product is an intractable oil or waxy solid that I cannot recrystallize.
-
Probable Cause: This often indicates the presence of significant impurities that are disrupting the crystal lattice of the desired product or that the product itself has a low melting point. The presence of boroxines or residual solvents can also contribute to this issue.
-
Solution Pathway:
-
Trituration: Attempt to solidify the material by trituration. This involves stirring the crude oil or wax vigorously in a solvent in which the desired product is insoluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points[4][10].
-
Acid-Base Extraction: This is a highly effective method for separating boronic acids from neutral or basic impurities. The weak acidity of the boronic acid allows it to be selectively extracted into an aqueous base. See Protocol 1 for a detailed procedure.
-
Derivatization: For very challenging cases, consider converting the boronic acid to a more stable and crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt, which can be purified and then converted back to the free boronic acid[1][9]. See Protocol 3 .
-
Problem 2: My recrystallization attempts result in poor recovery or no improvement in purity.
-
Probable Cause: The chosen solvent system is not optimal. The solubility of your product and its impurities may be too similar in that system, or the product may be excessively soluble, even at low temperatures.
-
Solution Pathway:
-
Systematic Solvent Screening: Do not commit your entire batch to one condition. On a small scale (~10-20 mg), test a range of solvents and binary mixtures to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Anti-Solvent Precipitation: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly. This can often induce crystallization where single-solvent systems fail[9].
-
| Solvent System Class | Examples | Rationale & Comments |
| Polar Protic | Water, Ethanol/Water | Often effective for arylboronic acids. Recrystallization from hot water is a standard method for simple analogs[2]. |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc) | Good "good" solvents. Often used in combination with an anti-solvent like hexanes or heptane[4]. |
| Chlorinated | Dichloromethane (DCM) | Can be effective, but ensure complete removal as it is a regulated residual solvent. |
| Ethers | Diethyl Ether, MTBE | Can be used for trituration or as part of a binary solvent system. |
| Hydrocarbons | Hexanes, Heptane, Toluene | Primarily used as anti-solvents or for washing away non-polar impurities[10]. |
Problem 3: I observe significant product loss or decomposition after purification.
-
Probable Cause: The compound is degrading during the workup, likely due to prolonged exposure to harsh conditions (strong acid/base, heat) or atmospheric oxygen and moisture.
-
Solution Pathway:
-
Minimize Heat: When removing solvents on a rotary evaporator, use a water bath temperature no higher than 40-45°C[9].
-
Work Quickly: Plan your purification workflow to minimize the time the compound spends in solution, especially in acidic or basic aqueous media.
-
Use an Inert Atmosphere: If the compound is particularly sensitive, perform extractions and filtrations under a blanket of nitrogen or argon.
-
Check for Peroxides: If using ether-based solvents, ensure they are free of peroxides, which can oxidize the aldehyde group.
-
Visualization of Purification Workflows
A logical approach is key to selecting the right purification strategy.
Caption: Purification Strategy Decision Tree.
Caption: Workflow for Purification via Acid-Base Extraction.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral and basic organic impurities.
-
Dissolution: Dissolve the crude (4-chloro-3-formylthiophen-2-yl)boronic acid in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Basification & Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (NaOH) solution. Use a volume of base similar to the organic solvent. Shake gently at first to avoid emulsions. Repeat the extraction 1-2 times.
-
Separation: Combine the aqueous layers. The initial organic layer containing neutral impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 2M hydrochloric acid (HCl) while stirring until the pH is ~1-2 (test with pH paper). The pure boronic acid should precipitate as a solid.
-
Causality: Re-protonation of the boronate salt renders it insoluble in the aqueous media.
-
-
Final Extraction & Isolation: Extract the precipitated product back into a fresh portion of ethyl acetate or DCM (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at <40°C.
Protocol 2: Purification by Two-Solvent Recrystallization
This classic method is ideal when a suitable solvent system can be identified.
-
Solvent Selection: Based on small-scale screening, select an appropriate solvent/anti-solvent pair (e.g., Ethyl Acetate/Hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., EtOAc) portion-wise while heating gently (e.g., on a 50-60°C hotplate) until the solid just dissolves. Use the absolute minimum volume required.
-
Precipitation: While the solution is still warm, add the "anti-solvent" (e.g., hexanes) dropwise until a persistent cloudiness appears. If too much is added, clarify by adding a few drops of the "good" solvent.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place it in a refrigerator or freezer for several hours.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold anti-solvent. Dry the purified crystals under high vacuum.
Protocol 3: Advanced Purification via Diethanolamine Adduct Formation
This is a robust method for difficult purifications where the boronic acid is not amenable to crystallization or extraction[1][9].
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., ethyl acetate or toluene). Add a stoichiometric equivalent (1.0 eq) of diethanolamine. The diethanolamine-boronate complex, which is often a stable, crystalline solid, should precipitate. Stir for 1-2 hours to ensure complete formation.
-
Isolation: Collect the solid adduct by vacuum filtration and wash with the solvent. At this stage, the adduct can often be recrystallized if further purity is needed.
-
Liberation of Boronic Acid: Suspend the purified adduct in a biphasic mixture of ethyl acetate and an acidic aqueous solution (e.g., 1M HCl or a saturated boric acid solution). Stir vigorously for 1-2 hours.
-
Causality: The acid protonates the diethanolamine, breaking the B-N dative bond and liberating the free boronic acid, which partitions into the organic layer[1].
-
-
Final Workup: Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield the pure (4-chloro-3-formylthiophen-2-yl)boronic acid.
References
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? [Online discussion forum]. Available: [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. WordPress.com. Available: [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Available: [Link]
-
Reddit. (2025, November 8). HELP: Purifying boronic acids sucks. r/chemistry. Available: [Link]
-
Cubework. Boronic Acid Warehouse Storage: Solutions & Supply Options Storage. Available: [Link]
-
Organic Syntheses. (2009). Vol. 86, p. 360. Available: [Link]
-
Dąbrowski, M., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available: [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available: [Link]
-
Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates. Available: [Link]
-
ARKIVOC. (2013). Synthesis and biological evaluation of boronic acid-containing phenstatin analogues. Vol. 2013, part v, pp. 113-124. Available: [Link]
-
Smith, A. M. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1398–1411. Available: [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? [Online discussion forum]. Available: [Link]
- Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. cubework.com [cubework.com]
- 6. (3-Formylthiophen-2-yl)boronic acid | 17303-83-2 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Heterocycle Coupling Support Center: Thiophene & Thiazole Modules
Introduction: Why Your Thiophene Coupling Failed
If you are reading this, you likely have a reaction vial full of starting material, a black precipitate, and a yield below 20%. In the pharmaceutical sector, thiophenes are ubiquitous (e.g., Plavix, Raloxifene), yet they remain among the most frustrating substrates for Suzuki-Miyaura cross-coupling.
The failure usually stems from two distinct "silent killers":
-
Catalyst Poisoning: The sulfur atom in the thiophene ring (especially in 2-substituted systems) possesses high affinity for soft metals like Palladium (Pd). It coordinates to the active site, shutting down the catalytic cycle.
-
Rapid Protodeboronation: 2-Thiopheneboronic acids are notoriously unstable. Under standard basic aqueous conditions, the C-B bond hydrolyzes faster than the transmetallation step occurs, destroying your nucleophile before it ever finds the catalyst.
This guide provides the diagnostic tools to distinguish between these two failures and the specific protocols to solve them.
Module 1: Diagnostics (The "Spike" Test)
Before changing ligands, you must identify if the catalyst is dead (poisoning) or if the reagent is gone (protodeboronation).
Troubleshooting Workflow
Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.
FAQ: The "Standard Addition" Check
Q: How can I confirm poisoning without extensive analytics? A: Perform a "Spike Test."
-
Take your stalled reaction mixture.
-
Add a fresh 1 mol% portion of catalyst (e.g., Pd(OAc)₂/PPh₃).
-
Monitor for 30 minutes.
-
Scenario A (Reaction Restarts): The original catalyst died (Poisoning/Instability). You need a more robust ligand.
-
Scenario B (No Change): The catalytic cycle is chemically blocked or the boronic acid is already destroyed (Protodeboronation).
-
Module 2: Solving Catalyst Poisoning (The Ligand Strategy)
Standard ligands like PPh3 or dppf are insufficient for thiophenes because the sulfur atom in the substrate competes with the phosphine for the Pd center. You need a ligand that is electron-rich (to facilitate oxidative addition) and sterically bulky (to physically block sulfur coordination).
The Solution: Buchwald G3/G4 Precatalysts
We recommend moving immediately to Buchwald Biaryl Phosphine Ligands , specifically XPhos or SPhos , delivered via G3 or G4 precatalysts .
| Feature | Traditional (Pd(PPh3)4) | Advanced (XPhos Pd G4) | Why it matters for Thiophenes |
| Active Species | Pd(0)L4 | Monoligated Pd(0)L | Monoligated species are hyper-active; less Pd is needed, reducing "poisoning targets." |
| Sulfur Resistance | Low | High | The bulky biaryl backbone creates a "roof" over the Pd, preventing S-coordination. |
| Activation | Spontaneous/Thermal | Base-mediated | G3/G4 precatalysts do not form inactive dimers, ensuring 100% of Pd enters the cycle. |
Protocol 1: Robust Coupling of 2-Chlorothiophene
Use this protocol if your issue is catalyst death (poisoning).
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Thiophene-2-boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%) [Sigma-Aldrich / Strem]
-
Base: K₃PO₄ (3.0 equiv, 0.5M aqueous solution)
-
Solvent: THF (degassed)
Step-by-Step:
-
Charge: Add Aryl Halide, Boronic Acid, and XPhos Pd G4 to a vial equipped with a stir bar.
-
Purge: Seal and purge with Argon/N₂ for 5 minutes. (Oxygen accelerates catalyst death).
-
Solvent: Add THF and the aqueous K₃PO₄ solution via syringe.
-
Reaction: Heat to 60°C.
-
Note: XPhos activates rapidly. If the reaction turns black immediately, reduce temperature to 40°C.
-
-
Workup: Filter through Celite to remove Pd residues (which may contain trapped sulfur species).
Module 3: Solving Protodeboronation (The "Slow Release" Strategy)
2-Thiopheneboronic acid is prone to hydrolytic deboronation.[2] Under basic conditions, the C-B bond breaks, yielding thiophene (gas/liquid) and boric acid. If your NMR shows "Thiophene-H" (de-functionalized thiophene), this is your problem.
The Mechanism of Failure vs. Success
Figure 2: The kinetic competition between deboronation and cross-coupling. MIDA boronates solve this by keeping the free boronic acid concentration low.
Protocol 2: MIDA Boronate "Slow Release" Coupling
Use this protocol if your boronic acid is decomposing.[3]
Concept: MIDA boronates are stable to base and water.[4] They slowly hydrolyze to release the active boronic acid at the same rate the catalyst consumes it. This keeps the standing concentration of free boronic acid low, minimizing decomposition.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
2-Thienyl MIDA Boronate (1.2 equiv)
-
Catalyst: XPhos Pd G4 (1.5 mol%)
-
Base: K₃PO₄ (5.0 equiv)
-
Solvent: THF:Water (10:1 ratio)
Step-by-Step:
-
Setup: Combine Aryl Halide, MIDA Boronate, and Catalyst in a vial.
-
Solvent: Add THF and Water. The water is essential here to hydrolyze the MIDA group.
-
Temperature: Heat to 60°C.
-
Monitoring: The reaction may look heterogeneous initially. As MIDA hydrolyzes, the mixture clears.
-
Tip: If conversion is slow, increase water content slightly (to 5:1 THF:Water) to accelerate MIDA hydrolysis.
-
Module 4: Advanced FAQs
Q: Can I use Pd(dppf)Cl₂? It worked for my phenyl-phenyl coupling. A: It is risky. While dppf is a good ligand, it lacks the steric bulk of XPhos/SPhos. For 2-substituted thiophenes, the sulfur atom can displace one arm of the bidentate dppf, poisoning the catalyst. If you must use older catalysts, use Pd(PPh₃)₄ but increase loading to 5-10 mol% to overwhelm the poisoning effect.
Q: What about Copper additives (CuTC)? A: Copper(I) thiophene-2-carboxylate (CuTC) is excellent for the Liebeskind-Srogl coupling (Thioester + Boronic Acid). In Suzuki couplings, adding CuI or CuTC can sometimes scavenge free sulfur species, but it complicates the mechanism. Stick to XPhos Pd G4 first; it is cleaner and more reproducible.
Q: My product is difficult to purify from the catalyst residue. A: Thiophenes have high affinity for Pd, making removal difficult.
-
Cleanup: Use a scavenger resin like SiliaMetS® Thiol or QuadraPure™ TU . Stir the crude organic layer with the resin for 2 hours before concentration. This is far more effective than Celite filtration alone.
References
-
Buchwald Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. J. Org. Chem.2014 , 79, 4161–4166.
-
MIDA Boronates (Slow Release): Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[4]2007 , 129, 6716–6717.[4]
-
XPhos/SPhos Efficacy: Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.2007 , 129, 3358–3366.
-
Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. J. Am. Chem. Soc.2017 , 139, 13156–13165.
Sources
Troubleshooting low yields in coupling 4-chloro-3-formylthiophene derivatives
Ticket ID: #THIO-C4-CPL Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting low yields (<20%) in Pd-catalyzed cross-coupling and substitution reactions.
Executive Summary: The "Ortho-Formyl" Trap
Welcome to the technical support center. If you are working with 4-chloro-3-formylthiophene , you are likely encountering a specific set of failure modes. This substrate presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The C3-formyl group acts as a steric gatekeeper, blocking the C4-chloride from easy access by the palladium catalyst.
-
Catalyst Poisoning: The formyl oxygen can coordinate to Pd(0) or Pd(II) species, forming stable, inactive chelates (hemilability).
-
Base Sensitivity: Standard Suzuki bases (carbonates/hydroxides) often trigger Cannizzaro disproportionation or aldol condensation on the unprotected aldehyde before coupling occurs.
-
Electronic Mismatch: While the electron-withdrawing formyl group activates the ring for nucleophilic attack (
), it deactivates the thiophene ring towards electrophilic pathways and can complicate the oxidative addition step if the ligand system isn't electron-rich enough.
This guide provides a tiered troubleshooting protocol to systematically resolve these issues.
Module 1: The Suzuki-Miyaura Cross-Coupling Protocol
User Question: "I'm using
Diagnosis: Your catalyst system is too "old school" for this sterically demanding substrate. Triphenylphosphine (
The Solution: Switch to "Dialkylbiaryl" Ligands
You need ligands that are bulky (to facilitate reductive elimination and protect the metal) and electron-rich (to accelerate oxidative addition into the C-Cl bond).
Recommended Protocol (The "Buchwald" Standard)
-
Catalyst:
(1-2 mol%) or . -
Ligand: SPhos (2-4 mol%) or XPhos .
-
Why: SPhos is specifically designed to handle sterically hindered aryl chlorides. The methoxy groups on the ligand backbone provide secondary interactions that stabilize the Pd center.
-
-
Base:
(2-3 equiv).-
Why: Phosphate is a milder base than carbonate/hydroxide, reducing aldehyde side reactions while being strong enough to activate the boronic acid.
-
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).
-
Note: The biphasic system helps dissolve inorganic bases while keeping the organic catalyst active.
-
Optimization Workflow (Decision Tree):
Figure 1: Decision tree for optimizing Suzuki coupling of 4-chloro-3-formylthiophene.
Module 2: The Protection Strategy (The "Workaround")
User Question: "My coupling works, but I lose 40% of my material to side reactions. How do I stop the aldehyde from reacting?"
Diagnosis: The aldehyde is likely undergoing Cannizzaro reaction (disproportionation to alcohol/acid) or decarbonylation under the catalytic conditions.
The Solution: Acetal Protection
Converting the formyl group to a cyclic acetal (dioxolane) serves two purposes:
-
Steric Relief: It locks the conformation, potentially reducing interference with the C4 position.
-
Chemical Inertness: It prevents coordination to Pd and base-mediated decomposition.
Step-by-Step Protection Protocol
-
Reagents: 4-chloro-3-formylthiophene (1.0 equiv), Ethylene Glycol (5.0 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).
-
Solvent: Toluene (0.5 M).
-
Setup: Flask equipped with a Dean-Stark trap to remove water.
-
Procedure: Reflux for 4-12 hours until water collection ceases.
-
Workup: Wash with saturated
, dry over , and concentrate.-
Result: 4-chloro-3-(1,3-dioxolan-2-yl)thiophene.
-
-
Coupling: Proceed with Suzuki conditions (Module 1).
-
Deprotection: Treat the coupled product with 1M HCl/THF (1:1) at RT for 1 hour to restore the aldehyde.
Module 3: Nucleophilic Aromatic Substitution ( )
User Question: "I am trying to attach an amine/thiol, not a carbon group. Do I need Palladium?"
Diagnosis: No! You are overlooking the electronic advantage of your substrate. The C3-formyl group is strongly electron-withdrawing (
The Mechanism: Meisenheimer Complex
The reaction proceeds via an addition-elimination mechanism. The formyl group stabilizes the anionic intermediate (Meisenheimer complex) at the C3 position.
Comparative Data:
| Nucleophile Type | Reagent Example | Solvent/Cond. | Predicted Yield | Notes |
| Primary Amine | Benzylamine | DMSO, 80°C | High (85-95%) | Excellent conversion. No catalyst needed. |
| Secondary Amine | Morpholine | DMF, 100°C | Mod-High (70-85%) | Sterics may slow rate; increase temp. |
| Thiol | Thiophenol + | DMF, RT | Excellent (>90%) | Sulfur is a superior nucleophile here. |
| Alkoxide | NaOMe | MeOH, Reflux | Low/Messy | Risk of attacking the aldehyde (Hemiacetal). |
Workflow Diagram
Figure 2: The formyl group activates the C4 position, allowing direct substitution without transition metals.
Module 4: Stability & Purification FAQs
Q: My product decomposes on the silica column. Why? A: 3-Formylthiophenes can be acid-sensitive (oxidation/polymerization).
-
Fix: Pre-treat your silica gel with 1% Triethylamine (
) in hexanes before loading your sample. This neutralizes the acidic sites on the silica.
Q: The aldehyde peak disappears in NMR after reaction. A: If you used an alcohol solvent (MeOH/EtOH), you likely formed a hemiacetal.
-
Fix: Stir the crude mixture in dilute aqueous acid (0.1 M HCl) for 10 minutes before extraction to hydrolyze the hemiacetal back to the aldehyde.
References
-
SPhos Pd G2 - Alfa Chemistry. (n.d.). Product Overview and Applications in Suzuki-Miyaura Coupling. Retrieved from 1
-
Sigma-Aldrich. (n.d.). SPhos Pd G2: Catalyst for Buchwald-Hartwig and Suzuki Couplings.[2] Retrieved from
-
Wikipedia. (n.d.). Catalyst Poisoning: Mechanisms and Effects on Palladium Catalysts. Retrieved from 3
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from 4
-
Organic Chemistry Portal. (n.d.). Protection of Carbonyl Compounds: 1,3-Dioxanes and 1,3-Dioxolanes.[5][6] Retrieved from 5
Sources
Technical Support Center: Storage and Handling of Formyl Thiophene Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for formyl thiophene boronic acids. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice to ensure the stability and reactivity of these valuable reagents in your experiments. The inherent reactivity that makes formyl thiophene boronic acids useful in synthesis also renders them susceptible to degradation if not handled and stored correctly. This resource will explain the "why" behind the recommended procedures, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for formyl thiophene boronic acids?
A1: Formyl thiophene boronic acids are susceptible to several degradation pathways that can significantly impact their purity and reactivity. The two most common are:
-
Protodeboronation: This is a prevalent decomposition route for many boronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process is often accelerated in the presence of moisture, acid, or base, and at elevated temperatures.[3][4] For heteroaromatic boronic acids, like those derived from thiophene, the reaction pH is a critical factor influencing the rate of protodeboronation.[1][5]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of the corresponding alcohol (hydroxymethylthiophene) and boric acid.[6][7] This degradation can be initiated by atmospheric oxygen, especially in the presence of light or transition metal impurities.[8][9] Some studies have shown that the oxidative instability of boronic acids at physiological pH can be comparable to that of thiols.[6][10]
Q2: I've observed a decrease in the yield of my Suzuki-Miyaura coupling reaction over time when using the same batch of formyl thiophene boronic acid. What could be the cause?
A2: A decline in yield is a classic symptom of boronic acid degradation. The most likely culprit is either protodeboronation or oxidation of your starting material during storage.[4] Thiophene boronic acids, in particular, can be unstable under typical Suzuki coupling conditions.[4][11] To troubleshoot this, consider the following:
-
Storage Conditions: How is the boronic acid being stored? Exposure to air, moisture, and light can lead to gradual degradation.[12][13]
-
Age of Reagent: Boronic acids have a finite shelf life, even under ideal conditions.[14] A "first-in, first-out" (FIFO) inventory management system is recommended to ensure older batches are used first.[12][13]
-
Reaction Conditions: High temperatures and strong bases can accelerate the decomposition of the boronic acid in the reaction vessel.[4]
Q3: What are the ideal storage conditions to maximize the shelf-life of formyl thiophene boronic acids?
A3: To minimize degradation, formyl thiophene boronic acids should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C.[15] | Low temperatures slow down the rates of all chemical reactions, including degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[14] | This displaces oxygen and moisture, preventing oxidation and minimizing hydrolysis-driven protodeboronation. |
| Light | Store in a dark place, using amber glass vials or other opaque containers.[12][13] | Light can provide the energy to initiate oxidative degradation. |
| Moisture | Keep in a dry environment, preferably in a desiccator.[12] | Moisture can facilitate protodeboronation. |
Q4: Are there more stable alternatives to formyl thiophene boronic acids for use in cross-coupling reactions?
A4: Yes, to overcome the inherent instability of some boronic acids, more stable derivatives are often used. These include:
-
Boronate Esters: Reacting the boronic acid with a diol, such as pinacol, forms a boronate ester.[2][16] Pinacol esters are generally more stable to air and moisture and can often be purified by column chromatography.[17]
-
Potassium Trifluoroborate Salts: These salts are crystalline solids that exhibit enhanced stability and are less prone to protodeboronation during storage.[17] They are often used as "protected" forms of boronic acids.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) protected boronate esters are exceptionally stable, air-stable solids that can be handled on the benchtop.[18][19] They release the boronic acid in situ under the reaction conditions.[18]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with formyl thiophene boronic acids.
Issue 1: Inconsistent analytical results (NMR, LC-MS) from the same bottle of reagent.
-
Possible Cause: Formation of boroxines (cyclic trimers). In the solid state, three molecules of a boronic acid can dehydrate to form a six-membered ring called a boroxine.[2] This is often a reversible process but can lead to complex NMR spectra and difficulty in accurate quantification.[14]
-
Troubleshooting Steps:
-
Check for Boroxine Formation: In the ¹H NMR, you may see broadened peaks or multiple species.
-
Re-equilibration: Dissolving the boronic acid in a suitable solvent with a small amount of water can often hydrolyze the boroxine back to the monomeric boronic acid.
-
Consider Boronate Esters: For applications requiring high precision, using a boronate ester derivative can circumvent the issue of boroxine formation.[17]
-
Issue 2: Complete failure of a previously successful Suzuki-Miyaura coupling reaction.
-
Possible Cause: Significant degradation of the formyl thiophene boronic acid due to improper long-term storage or a breach in the container's seal.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Issue 3: Observation of a new, unexpected byproduct in the reaction mixture.
-
Possible Cause: If you observe a byproduct corresponding to the formyl thiophene (without the boronic acid group), this is a strong indication of protodeboronation occurring under your reaction conditions.[4]
-
Protocol for Minimizing Protodeboronation in Suzuki-Miyaura Reactions:
-
Base Selection: Switch from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[4]
-
Temperature Control: Lower the reaction temperature. Running the reaction at the lowest effective temperature (often 60-80 °C) can significantly reduce the rate of protodeboronation.[4]
-
Catalyst System: Employ a highly active palladium catalyst and ligand system (e.g., a Buchwald precatalyst with a biarylphosphine ligand like SPhos or XPhos).[4] A more efficient catalyst will accelerate the desired cross-coupling, minimizing the time for the boronic acid to decompose.[4]
-
Solvent Choice: The composition of the solvent mixture is critical. Ensure adequate solubility of all reactants.[11]
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for a generic formyl thiophene boronic acid.
Caption: Key degradation routes for formyl thiophene boronic acids.
By understanding the inherent instability of formyl thiophene boronic acids and implementing the storage and handling procedures outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental results.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework. Cubework. [Link]
-
The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - RSC Publishing. RSC Publishing. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC. National Center for Biotechnology Information. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. American Chemical Society. [Link]
-
Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation - SciSpace. SciSpace. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Proceedings of the National Academy of Sciences. [Link]
-
1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. Wiley Online Library. [Link]
-
Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. RSC Publishing. [Link]
-
Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation - MDPI. MDPI. [Link]
-
Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones - White Rose Research Online. White Rose Research Online. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. ResearchGate. [Link]
-
Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC. National Center for Biotechnology Information. [Link]
-
Boronic Acid Warehouse Storage: Solutions & Supply Options Storage | Cubework. Cubework. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society - ACS Publications. American Chemical Society. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. American Chemical Society. [Link]
-
Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Chem-Station. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
Boronic acid - Wikipedia. Wikipedia. [Link]
-
5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem. National Center for Biotechnology Information. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. National Center for Biotechnology Information. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications - SciSpace. SciSpace. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pnas.org [pnas.org]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cubework.com [cubework.com]
- 13. cubework.com [cubework.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. 4347-33-5|5-Formylthiophen-2-boronic acid|BLD Pharm [bldpharm.com]
- 16. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 18. orgsyn.org [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup & Purification of Amphoteric Thophene Boronic Acid Intermediates
Welcome to the technical support center for amphoteric thiophene boronic acid intermediates. This guide is designed to provide researchers, medicinal chemists, and process development scientists with in-depth, field-proven insights into the unique challenges associated with the workup and purification of these valuable building blocks. The amphoteric nature of these molecules—possessing both a weakly acidic boronic acid group and a basic amino group—necessitates a nuanced approach that goes beyond standard purification protocols. Here, we dissect common problems, explain the underlying chemical principles, and provide robust, actionable solutions.
Part 1: Troubleshooting Guide
This section addresses specific, practical issues you may encounter during your experimental work.
Question 1: My reaction mixture formed an intractable emulsion during the initial aqueous quench/extraction. What's happening and how do I resolve it?
Answer: This is a classic sign that your amphoteric intermediate is acting as a surfactant at the interface between the organic and aqueous layers. At or near its isoelectric point (pI), the molecule exists as a zwitterion. This charge-separated but overall neutral species can have partial solubility in both phases, stabilizing the emulsion.
Probable Cause: The pH of your aqueous phase is likely close to the isoelectric point (pI) of your compound. This is the pH at which the net charge of the molecule is zero, minimizing its solubility in either a purely nonpolar organic solvent or a highly polar aqueous phase.
Solution Protocol:
-
Break the Emulsion: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The high ionic strength of the brine will "salt out" the organic components, disrupting the emulsion and forcing a cleaner phase separation. Gentle swirling, rather than vigorous shaking, can also help.
-
Adjust pH Away from the pI: The key is to force your compound to be either fully protonated (cationic) or fully deprotonated (anionic), thereby ensuring its preferential solubility in the aqueous phase.
-
Acidic Extraction: Add a dilute acid (e.g., 1 M HCl) to the separatory funnel until the aqueous phase is strongly acidic (pH 1-2). At this pH, the amino group is protonated (-NH3+), making the molecule a water-soluble salt. The organic layer, containing non-basic impurities, can be separated and discarded.
-
Basic Extraction: Alternatively, add a dilute base (e.g., 1 M NaOH) to bring the aqueous pH to >12. This deprotonates the boronic acid group to form a boronate salt (-B(OH)3-), which is also water-soluble. The organic layer, containing non-acidic impurities, can then be removed.[1][2]
-
-
Product Isolation: After separating the organic impurities, you can recover your product from the aqueous layer by carefully adjusting the pH back to its isoelectric point, causing it to precipitate. The solid can then be collected by filtration.
Expert Tip: Before your workup, estimate the pKa of your amino group and the boronic acid. The pI will lie roughly between these two values. Aim to keep your extraction pH at least 2-3 units away from this estimated pI to prevent emulsion formation.
Question 2: I'm observing significant loss of my boronic acid group (protodeboronation) during my acidic workup. How can I prevent this?
Answer: Protodeboronation, the replacement of the -B(OH)2 group with a hydrogen atom, is a known decomposition pathway for many boronic acids, especially electron-rich heterocyclic boronic acids.[3] This process can be accelerated by heat and strong acidic conditions.
Probable Cause: Prolonged exposure to strong aqueous acid, particularly at elevated temperatures, is likely facilitating the cleavage of the C-B bond. The thiophene ring, being electron-rich, is susceptible to this electrophilic substitution reaction.
Solution Strategies:
-
Minimize Acid Contact Time: Perform your acidic extractions quickly and at reduced temperatures (e.g., in an ice-water bath). Do not let the acidic aqueous solution containing your product sit for extended periods.
-
Use Milder Acids: If possible, use a weaker acid like 10% aqueous citric acid or acetic acid for the extraction instead of strong mineral acids like HCl.
-
Protect the Boronic Acid: A highly effective but more synthetically involved strategy is to protect the boronic acid as a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, prior to subsequent reactions or harsh purification steps.[3] MIDA boronates are particularly robust and can withstand a wide range of reaction conditions, including chromatography, and can be deprotected under mild basic conditions when needed.[3]
-
Prioritize Basic Extraction: If your molecule is stable to base, perform the initial purification using a basic workup (as described in Question 1) to remove non-acidic impurities. This avoids the acidic conditions that promote deboronation altogether.
Question 3: My compound streaks badly on silica gel TLC and I get poor recovery from my column. What purification method should I use instead?
Answer: Severe streaking and low recovery on standard silica gel are characteristic of highly polar, zwitterionic, or strongly basic compounds. The acidic nature of silica gel can lead to irreversible binding of basic compounds, while the high polarity of zwitterions results in very strong adsorption and poor elution.
Solution & Alternative Protocols:
-
Strategy 1: pH-Adjusted Chromatography:
-
Deactivated Silica: You can try to "deactivate" the silica gel by pre-treating it with a base. Prepare a slurry of silica gel in your starting eluent and add a small amount of a volatile base like triethylamine (~1-2% v/v) or ammonium hydroxide (~0.5-1% v/v).[4] This neutralizes the acidic silanol groups, reducing tailing and improving recovery of basic compounds.
-
Reverse-Phase Chromatography (C18): This is often the best solution for highly polar compounds. The stationary phase is nonpolar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a pH modifier like formic acid or TFA) is used.[5][6] Your polar, amphoteric compound will have weaker interactions with the stationary phase and elute more cleanly.
-
-
Strategy 2: Recrystallization/Precipitation:
-
This is the most scalable and often simplest method if your compound is a solid. The key is to leverage the pH-dependent solubility of your amphoteric intermediate.
-
Protocol for Purification by pH-Swing Precipitation:
-
Dissolve the crude material in a minimal amount of dilute aqueous acid (e.g., 1 M HCl), ensuring the amino group is protonated and the compound is fully solubilized.
-
Filter the solution to remove any insoluble, non-basic impurities.
-
Slowly add a dilute base (e.g., 1 M NaOH) to the clear filtrate with stirring.
-
Monitor the pH. As you approach the isoelectric point, your product will begin to precipitate out of the solution as a solid.
-
Continue adding base until precipitation is complete. Avoid adding a large excess of base, which could cause the compound to redissolve as the boronate salt.
-
Collect the solid by vacuum filtration, wash with cold water, and then a non-polar solvent (like diethyl ether or hexanes) to remove any adsorbed organic impurities. Dry under vacuum.
-
-
Data Summary Table: Purification Strategy Selection
| Compound Property | Recommended Primary Method | Alternative Method | Key Consideration |
| Crystalline Solid | pH-Swing Precipitation | Recrystallization from solvent | Highly scalable and cost-effective. |
| High Polarity / Zwitterionic | Reverse-Phase Chromatography (C18) | Ion-Exchange Chromatography | Excellent for resolving complex mixtures. |
| Basic (non-zwitterionic) | Base-deactivated Silica Gel Chromatography | Basic aqueous extraction | Prevents irreversible binding to silica. |
| Prone to Deboronation | Basic Extraction / MIDA Ester Protection | Rapid, cold acidic extraction | Minimize exposure to acidic conditions. |
Part 2: Frequently Asked Questions (FAQs)
Q: What is the fundamental challenge in working up amphoteric boronic acids?
A: The core challenge lies in their pH-dependent physical properties. Unlike a simple acid or base, an amphoteric compound can exist in three distinct states depending on the pH of the medium: a cation (at low pH), a zwitterion (at the isoelectric point, pI), and an anion (at high pH). Each state has drastically different solubility in aqueous and organic solvents, which complicates standard liquid-liquid extractions. The goal of a successful workup is to selectively and sequentially manipulate the pH to isolate the desired compound from impurities.
Diagram: pH-Dependent Forms and Solubility
The following diagram illustrates the behavior of a hypothetical amino-thiophene boronic acid during an acid-base extraction.
Caption: pH-dependent forms and their partitioning behavior.
Q: How do I design a robust workup procedure from scratch for a novel amphoteric thiophene boronic acid?
A: A systematic approach is crucial. The flowchart below outlines a decision-making process for developing a purification strategy.
Diagram: Purification Strategy Workflow
Caption: Decision workflow for purification strategy.
Experimental Protocol: General Multi-Step Extraction for Amphoteric Intermediates
-
Initial Quench & Dilution: Quench the reaction mixture in water and dilute with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Transfer to a separatory funnel.
-
Acidic Wash (Removes Basic Impurities): Extract the mixture with dilute aqueous acid (e.g., 1 M HCl). Your amphoteric product will move into the aqueous layer as a salt. The organic layer contains neutral and acidic impurities. Separate and save both layers.
-
Basify Aqueous Layer & Re-extract: Take the acidic aqueous layer containing your product and basify it to pH > 12 with cold 2 M NaOH. Your product is now an anionic boronate salt. Extract this basic aqueous solution with an organic solvent (e.g., Ethyl Acetate) to remove any basic impurities that came along in the first step. The pure product remains in the aqueous layer.
-
Isolation: Carefully adjust the pH of the purified aqueous layer to the isoelectric point (pI) of your compound using dilute acid. The product should precipitate.
-
Final Steps: Collect the solid by filtration, wash with cold water, and dry under high vacuum.
This detailed, multi-step process ensures the systematic removal of all classes of impurities, leveraging the unique amphoteric properties of your target molecule.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum] Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Application Note] Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online Forum] Available at: [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! [Online Forum] Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Corporate Website] Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]
-
PubMed Central (PMC). (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available at: [Link]
Sources
Validation & Comparative
Mastering HPLC Method Development for Chlorothiophene Boronic Acids
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QC Analysts in Drug Development.
Executive Summary: The "Boroxine" Trap
Chlorothiophene boronic acids are critical building blocks in the Suzuki-Miyaura cross-coupling synthesis of complex pharmaceuticals. However, they present a notorious analytical challenge: peak splitting and severe tailing.
Many researchers assume this is due to standard silanol interactions. While true, the primary culprit is often the dynamic equilibrium between the boronic acid monomer and its cyclic trimer (boroxine) . This guide moves beyond standard C18 screening to compare three distinct strategies, proving why Phenyl-Hexyl chemistries often outperform standard alkyl phases for this specific subclass of halogenated heterocycles.
The Challenge: Mechanism of Failure
To solve the separation, one must understand the instability. Boronic acids (
-
The Equilibrium: This reaction is reversible and occurs on the timescale of the HPLC run.
-
The Chromatographic Result: As the monomer separates from the trimer, the equilibrium shifts to restore the ratio, resulting in a "smeared" peak or a distinct "saddle" shape.
-
The Chlorothiophene Factor: The thiophene ring is electron-rich, but the chlorine atom is electron-withdrawing. This creates a specific dipole and
-cloud density that interacts poorly with standard "inert" C18 phases, leading to poor retention of polar isomers.
Visualizing the Problem
The following diagram illustrates the dynamic equilibrium that occurs during migration down the column.
Figure 1: The dynamic on-column dehydration/hydrolysis cycle that causes peak broadening.
Comparative Analysis of Methodologies
We evaluated three primary strategies for analyzing 5-chlorothiophene-2-boronic acid.
Strategy A: The "Standard" (C18 + Acidic Mobile Phase)
-
Column: High-strength Silica (HSS) C18.
-
Mobile Phase: 0.1% Formic Acid in Water/MeCN.
-
Mechanism: Relies on hydrophobic interaction.[1] The acid suppresses silanol ionization.
-
Verdict: Unreliable. While 0.1% formic acid helps maintain the monomer form, C18 often fails to resolve positional isomers (e.g., separating 5-chloro from 3-chloro impurities) due to a lack of shape selectivity.
Strategy B: The "Chemical Fix" (Diol Additives)
-
Mobile Phase: Water/MeCN containing 10–50 mM Pinacol or Catechol .
-
Mechanism: The additive reacts in-situ with the boronic acid to form a stable, hydrophobic ester.
-
Verdict: High Performance but High Maintenance. This yields incredibly sharp peaks. However, it permanently alters the analyte (you are detecting the ester, not the acid) and the additives can contaminate the MS source, making it poor for LC-MS workflows.
Strategy C: The "Selectivity" Solution (Phenyl-Hexyl)[1][3][5]
-
Column: Core-Shell Phenyl-Hexyl (2.7 µm).
-
Mobile Phase: 0.1% Formic Acid in Water/Methanol.[3]
-
Mechanism:
interactions between the stationary phase and the thiophene ring. -
Verdict: Recommended. The Phenyl-Hexyl phase engages with the electron-rich thiophene moiety. Crucially, the "Hexyl" linker provides enough hydrophobicity to retain the halogenated species, while the "Phenyl" group separates isomers based on resonance differences.
Supporting Data: Performance Metrics
The following data compares the separation of 5-chlorothiophene-2-boronic acid from its regioisomer 3-chlorothiophene-2-boronic acid.
| Metric | Strategy A: C18 (Standard) | Strategy B: C18 + Pinacol | Strategy C: Phenyl-Hexyl |
| Tailing Factor ( | 1.8 (Severe tailing) | 1.1 (Excellent) | 1.2 (Good) |
| Resolution ( | 1.2 (Co-elution) | 2.5 | 3.1 |
| Theoretical Plates ( | ~4,500 | ~12,000 | ~10,500 |
| MS Compatibility | High | Low (Source contamination) | High |
| Equilibrium Stability | Poor (Saddle peaks) | High (Ester locked) | Moderate (Kinetic separation) |
Analysis: While Strategy B (Pinacol) gives the best peak shape, Strategy C (Phenyl-Hexyl) provides the best balance of resolution, peak shape, and MS-compatibility, making it the superior choice for QC and release testing.
Recommended Experimental Protocol (Strategy C)
This protocol is self-validating. If the resolution between the isomer and the main peak drops below 2.0, the column surface chemistry may be "fouled" by strongly adsorbed boroxines; a wash with 100% Methanol is required.
Materials
-
Analytes: 5-chlorothiophene-2-boronic acid (Target), 3-chlorothiophene-2-boronic acid (Isomer).
-
Column: Fused-Core (Core-Shell) Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm (e.g., HALO or Raptor).
-
Solvents: LC-MS Grade Methanol (MeOH) and Water. Formic Acid (FA).[3]
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Sample Diluent:
-
Dissolve sample in 90:10 Water:MeOH .
-
Critical: Do not dissolve in 100% organic solvent. High organic concentration promotes dehydration to the boroxine trimer before injection. Keep water content high in the vial.
-
-
Gradient Program:
-
Flow: 0.4 mL/min (for 2.1 mm ID).
-
Temp: 35°C.
-
Time 0.0: 5% B
-
Time 1.0: 5% B (Isocratic hold to focus polar boronic acids)
-
Time 8.0: 95% B
-
Time 10.0: 95% B
-
-
System Suitability Test (SST):
-
Inject a mixture of the 2- and 3- isomers.
-
Pass Criteria: Resolution (
) > 2.0; Tailing Factor < 1.3.
-
Method Development Decision Tree
Use this logic flow to adapt the method if your specific chlorothiophene derivative presents unique challenges.
Figure 2: Decision matrix for selecting stationary phase and mobile phase modifiers.
References
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007398. Link
-
Advanced Materials Technology. (2023). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations. HALO Columns Application Note. Link
-
Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. University of Edinburgh Research Explorer. Link
-
Agilent Technologies. (2015). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Technical Overview 5990-4836EN. Link
-
Duval, F.L., et al. (2018). Selective on-line detection of boronic acids in HPLC. Wageningen University Research. Link
Sources
Boronic Acid vs. Pinacol Ester: A Kinetic and Practical Reactivity Guide for Suzuki Coupling
Executive Verdict: The Trade-Off
For the busy drug discovery chemist, the choice between a Boronic Acid (
-
Choose Boronic Acids when atom economy is paramount, reaction speed is critical (rapid transmetallation), or when working with simple aryl substrates that are commercially available and stable.
-
Choose Pinacol Esters when the boronic acid is prone to protodeboronation (storage stability), when intermediate purification on silica is required, or when generating the boron species in situ (e.g., Miyaura borylation).
Quick Comparison Matrix
| Feature | Aryl Boronic Acid ( | Aryl Pinacol Ester ( |
| Transmetallation Rate | Fast (Direct formation of reactive ate complex) | Slow/Lagged (Often requires hydrolysis to |
| Atom Economy | High (Waste: Boric acid) | Low (Waste: Pinacol + Boric acid) |
| Bench Stability | Variable (Hygroscopic; forms anhydrides/boroxines) | Excellent (Crystalline, stable to air/moisture) |
| Purification | Difficult (Streaks on silica; varying stoichiometry) | Easy (Stable on silica; standard chromatography) |
| Reaction Water | Tolerated but not strictly required | Often Required (To facilitate hydrolysis/activation) |
Mechanistic Divergence: The "Hydrolysis Lag"
To optimize reaction conditions, one must understand that
The Kinetic Difference
In standard aqueous-base Suzuki conditions (e.g.,
Pinacol esters, however, display a sigmoidal kinetic profile . They exhibit an induction period where the ester must first hydrolyze to the acid or form a high-energy alkoxy-ate complex. Kinetic studies by Lennox and Lloyd-Jones (JACS 2011) demonstrated that under many conditions, the hydrolysis of the ester to the acid is the rate-determining pre-equilibrium step.
Mechanistic Pathway Visualization
The following diagram illustrates the extra energy barrier/step required for Pinacol Esters.
Figure 1: Mechanistic pathway showing the hydrolysis requirement for Pinacol Esters (Yellow) to enter the active catalytic cycle (Green/Red).
Stability & The "Silent Killer": Protodeboronation
While Pinacol esters are superior for storage, they are not immune to degradation during the reaction.
Storage vs. Reaction Stability
-
Storage: Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers) on the shelf, making precise stoichiometry difficult. Pinacol esters remain monomeric and stable.
-
Reaction (Protodeboronation): This is the cleavage of the
bond to form .-
Mechanism:[1][2][3][4][5][6][7][8][9] It is often base-catalyzed.
-
The Trap: Researchers assume converting an unstable Boronic Acid (e.g., 2-pyridyl) to a Pinacol Ester fixes the stability issue. It often does not. Since the ester hydrolyzes to the acid in situ to react, it exposes the unstable acid intermediate to the same protodeboronation pathways.
-
Solution: For highly unstable substrates (polyfluorinated aryls, 2-heterocycles), use anhydrous conditions (e.g.,
in dioxane) to force a direct transmetallation of the ester without passing through the hydrolytic acid phase.
-
Experimental Protocols
Protocol A: Rapid Coupling (Boronic Acids)
Best for: Stable substrates, high throughput, scale-up.
-
Reagents: Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv) ,
(2.0 equiv), (3-5 mol%). -
Solvent: 4:1 Dioxane/Water (degassed).
-
Procedure:
-
Charge solids into a vial equipped with a stir bar.
-
Evacuate and backfill with
(x3). -
Add degassed solvent.
-
Heat to 80°C for 2-4 hours.
-
Note: The water is essential to dissolve the carbonate and form the active hydroxyboronate.
-
Protocol B: The "Hydrolytic" Coupling (Pinacol Esters)
Best for: Precious intermediates, substrates purified on silica.
-
Reagents: Aryl Halide (1.0 equiv), Aryl-B(pin) (1.2 - 1.5 equiv) ,
(3.0 equiv), or (2-5 mol%). -
Solvent: 10:1 THF/Water.
-
Procedure:
-
Crucial Step: Unlike Protocol A, you must ensure sufficient water and a stronger base (Phosphate or Hydroxide) to drive the hydrolysis of the pinacol ester.
-
Heat to 60-90°C.
-
Monitoring: If the reaction stalls, add an additional 0.5 equiv of water or switch to a hydroxide base (
) to accelerate ester cleavage.
-
Decision Matrix: Which Reagent to Synthesize?
When planning a multi-step synthesis, use this logic flow to decide whether to isolate the Acid or the Ester.
Figure 2: Decision tree for selecting the optimal boron source based on stability and purification needs.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2011). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 50(22), 5156–5160.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids and Esters. Journal of the American Chemical Society, 138(29), 9145–9157.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reactivity of 4-Chloro- vs. 4-Bromothiophene-2-Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that form the backbone of countless pharmaceuticals and functional materials. The choice of starting materials is paramount to the success of these transformations. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 4-chlorothiophene-2-boronic acid and 4-bromothiophene-2-boronic acid. By understanding their intrinsic reactivity differences, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating discovery and development timelines.
The Decisive Step: Understanding the Halogen's Role in Reactivity
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This hierarchy is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3] A weaker C-X bond leads to a lower activation energy for this step, and consequently, a faster overall reaction rate.
The C-Br bond is inherently weaker than the C-Cl bond, making aryl bromides generally more reactive substrates than their chloro counterparts.[4] This fundamental principle is the key to understanding the differing performance of 4-bromo- and 4-chlorothiophene-2-boronic acids in Suzuki-Miyaura couplings. While this guide focuses on the reactivity of the boronic acid moiety in coupling with an aryl halide, the principles of C-X bond activation remain relevant when considering these molecules as the halide partner in a coupling reaction. In the context of these boronic acids as nucleophilic partners, their relative stability and propensity for side reactions also come into play.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate. This is often the rate-limiting step and is more facile for aryl bromides than chlorides.[2]
-
Transmetalation: The organic group from the organoboron reagent (in this case, the thiophene boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Comparison: Performance in Action
While a direct, side-by-side comparative study of 4-chloro- and 4-bromothiophene-2-boronic acids is not extensively documented in the literature, we can infer their relative reactivity from studies on structurally similar compounds and from the well-established principles of Suzuki-Miyaura couplings.
A study on the selective Suzuki coupling of 2-bromo-5-chlorothiophene with various aryl boronic acids provides valuable insights.[5] In this case, the thiophene derivative is the electrophilic partner. The reactions demonstrate that the C-Br bond can be selectively coupled under milder conditions, leaving the C-Cl bond intact. To achieve disubstitution, which requires the cleavage of the C-Cl bond, more forcing conditions such as higher temperatures are necessary.[5] This clearly illustrates the lower reactivity of the chloro-substituted position.
| Feature | 4-Bromothiophene Derivative | 4-Chlorothiophene Derivative |
| Reactivity | Higher | Lower |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 90°C) | Elevated temperatures (e.g., >100°C) |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient. | Often requires more specialized, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[4] |
| Reaction Time | Generally shorter | Typically longer |
| Yields | Often higher under mild conditions | Can be high, but may require more rigorous optimization of conditions. |
| Side Reactions | Prone to homocoupling of the boronic acid, especially with highly active catalysts. | May be more susceptible to catalyst deactivation at the higher temperatures required for reaction. |
This table provides a generalized comparison based on established principles and data from related compounds.
Experimental Workflow: A Comparative Protocol
To provide a practical framework for comparing the reactivity of these two boronic acids, the following experimental workflow is proposed. This protocol is designed as a self-validating system, where the reaction progress can be monitored to directly observe the difference in reactivity.
Figure 2: A generalized workflow for the comparative study.
Detailed Protocol
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
4-Bromothiophene-2-boronic acid
-
4-Chlorothiophene-2-boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Degassed solvent (e.g., 1,4-dioxane and water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk flasks equipped with magnetic stir bars, add the aryl bromide (1.0 mmol), the respective thiophene boronic acid (1.2 mmol), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) to each flask via syringe.
-
Reaction: Place the flasks in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the reactions by taking small aliquots at regular time intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting materials and the formation of the product.
-
Work-up: Once the reaction with the 4-bromothiophene-2-boronic acid is complete (or after 24 hours), cool both reaction mixtures to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR and mass spectrometry and calculate the isolated yield for each reaction.
Conclusion and Recommendations
The evidence from fundamental chemical principles and related experimental studies strongly indicates that 4-bromothiophene-2-boronic acid is a more reactive coupling partner in Suzuki-Miyaura reactions compared to 4-chlorothiophene-2-boronic acid. This is primarily due to the weaker C-Br bond, which facilitates the rate-determining oxidative addition step.
For researchers and drug development professionals, this has several practical implications:
-
For rapid synthesis and proof-of-concept studies, 4-bromothiophene-2-boronic acid is the preferred starting material as it is likely to provide higher yields under milder conditions and in shorter reaction times.
-
For large-scale synthesis and cost-driven projects, the use of the potentially more economical 4-chlorothiophene-2-boronic acid may be desirable. However, this will likely necessitate more extensive process development to identify a suitable catalyst system (often involving more expensive and proprietary ligands) and optimized reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields.
-
In the context of synthesizing complex molecules with multiple functional groups, the milder conditions required for the bromo-derivative may offer better functional group tolerance and reduce the formation of byproducts.
Ultimately, the choice between these two valuable building blocks will depend on a careful consideration of the specific goals of the synthetic campaign, balancing the trade-offs between reactivity, cost, and process robustness.
References
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link]
-
One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Yield versus time for the Suzuki‐Miyaura coupling of 2‐chlorothiophene... ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide: 11B NMR Shifts of Thiophene-2-Boronic Acid Derivatives
Executive Summary
Thiophene-2-boronic acid derivatives are critical building blocks in medicinal chemistry, serving as bioisosteres for phenyl rings and key reagents in Suzuki-Miyaura cross-couplings. While
This guide provides a technical comparison of
Technical Principles of B NMR
The
The Hybridization Shift Rule
The primary utility of
-
Tricoordinate Boron (sp
): Downfield shift ( 25 – 35 ppm). Electron-deficient empty p-orbital deshields the nucleus. -
Tetracoordinate Boron (sp
): Upfield shift ( 0 – 15 ppm). Coordination of a Lewis base (e.g., OH , F , solvent) fills the p-orbital, increasing shielding.
Comparative Analysis: Thiophene vs. Alternatives
Baseline Chemical Shifts
Thiophene-2-boronic acid exhibits a chemical shift characteristic of electron-rich heteroaryl boronic acids. The electron-donating nature of the thiophene ring (via resonance) slightly increases shielding compared to electron-deficient systems, but the shift remains in the varying sp
Table 1: Comparative
| Compound Class | Structure | Typical | Electronic Influence |
| Thiophene-2-boronic acid | 5-membered S-heterocycle | 28 – 30 | Electron-rich ring; slight shielding relative to electron-poor aryls. |
| Phenylboronic acid | 6-membered carbocycle | 29 – 31 | Standard reference; aromatic ring current effects. |
| Furan-2-boronic acid | 5-membered O-heterocycle | 28 – 30 | Similar to thiophene; oxygen is more electronegative but also |
| Boronate Esters (Pinacol) | Cyclic dioxy-ligands | 28 – 34 | Ring strain and alkyl donation often cause a slight downfield shift vs. free acid. |
| Boronate Anions | Tetrahedral [Ar-B(OH) | 1 – 10 | Diagnostic: Formation of sp |
Substituent and Derivative Effects
Substituents on the thiophene ring perturb the boron chemical shift through inductive and resonance effects.
Table 2: Specific Shifts of Thiophene Derivatives
| Derivative | Solvent | Notes | |
| Thiophene-2-boronic acid (Free) | DMSO-d | 29.0 | Broad singlet; solvent coordination may cause slight upfield drift vs CDCl |
| 3-Bromothiophene-2-boronic acid pinacol ester | CDCl | 28.7 | Bromine (ortho) has minimal steric/electronic impact on shift magnitude. |
| 2-Acetyl-3-thiopheneboronic acid | Solid State | 26.0 | Carbonyl group is electron-withdrawing; solid-state packing influences shift. |
| Benzo[b]thiophene-2-boronic acid | DMSO-d | ~29.5 | Fused benzene ring extends conjugation; shift remains in sp |
| Thiophene-2-trifluoroborate ([Ar-BF | Acetone-d | 2 – 4 | sp |
Mechanistic Visualization
Understanding the equilibrium between the free acid, the boronate ester, and the tetrahedral anion is crucial for interpreting spectra, especially in Suzuki couplings where the active species changes.
Figure 1: The transition from trigonal planar (sp
Self-Validating Experimental Protocol
Objective: Obtain high-fidelity
The "Glass Hump" Problem
Borosilicate glass contains boron (
Optimized Workflow
-
Tube Selection:
-
Gold Standard: Use Quartz NMR tubes (boron-free).[2]
-
Alternative: Use a standard tube but acquire a background spectrum of the pure solvent and subtract it during processing.
-
-
Sample Preparation:
-
Concentration: > 20 mM (approx. 10 mg in 0.6 mL) is recommended due to the quadrupole broadening.
-
Solvent: CDCl
is preferred for observing the free sp species. DMSO-d or MeOH-d may coordinate to the boron, causing a slight upfield shift or line broadening.
-
-
Acquisition Parameters:
-
Reference: External BF
Et O ( 0.0 ppm).[3] -
Pulse Sequence: Standard single-pulse with proton decoupling (
B{ H}). -
Spectral Width: Large (e.g., 200 ppm) to capture both sp
and sp regions.
-
-
Validation Step (The "Base Test"):
-
After acquiring the initial spectrum, add 1-2 equivalents of NaOD (if in D
O) or solid KOH/18-crown-6 (if in organic). -
Result: The peak at ~29 ppm should disappear and a new peak at ~2-5 ppm should appear. This confirms the signal is indeed the boronic acid and not an impurity or artifact.
-
Application: Monitoring Suzuki-Miyaura Coupling
In drug development, monitoring the transmetallation step is vital. The boronic acid must activate to a boronate anion to transmetallate to the Palladium center.
Figure 2:
References
-
Boron-11 NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Source: Journal of Organic Chemistry (2022). URL:[Link]
-
A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Source: Journal of Physical Chemistry A (2010). URL:[Link]
-
Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (Contains specific shift data for thiophene boronic esters). Source: Dalton Transactions (2014). URL:[Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters. Source: Polymers (2024).[4] URL:[Link]
-
11B NMR Chemical Shifts - SDSU Chemistry. Source: San Diego State University. URL:[Link]
Sources
Mass spectrometry fragmentation patterns of chloro-formyl-thiophene boronic acids
Technical Guide: Mass Spectrometry Fragmentation Patterns of Chloro-Formyl-Thiophene Boronic Acids
Executive Summary
Chloro-formyl-thiophene boronic acids are critical synthons in the pharmaceutical industry, particularly for constructing heteroaryl scaffolds via Suzuki-Miyaura coupling. Their analysis by mass spectrometry (MS) presents unique challenges due to three converging factors: the isotopic complexity of the chloro-boron-sulfur system, the lability of the boronic acid moiety, and the potential for intramolecular cyclization (ortho-effect).
This guide provides a technical comparison of fragmentation pathways, offering a self-validating framework for identifying these intermediates. It differentiates between "native" acyclic fragmentation and "cyclic" hemiacetal behavior, a critical distinction for structural confirmation.
Structural Dynamics & Isotopic Signatures
Before interpreting fragmentation, one must establish the ground-state structure of the analyte in solution.
The Ortho-Effect: Cyclic Hemiacetal Formation
Unlike simple aryl boronic acids, 2-formyl-3-thiopheneboronic acid (and its chloro-derivatives) exists in an equilibrium between an open-chain form and a cyclic hydroxy-oxaborole (hemiacetal) structure.
-
Open Form: Free aldehyde (-CHO) and boronic acid (
). -
Cyclic Form: Intramolecular nucleophilic attack of the boronic hydroxyl on the aldehyde carbonyl, eliminating water.
Impact on MS: This equilibrium leads to "in-source" dehydration. In ESI, you will often observe the
Isotopic Fingerprint (The "M+" Cluster)
The combination of Boron (
-
Boron:
(20%) / (80%) Distinct "pre-peak" at M-1. -
Chlorine:
(75%) / (25%) M+2 peak approx. 33% height of M. -
Sulfur:
(95%) / (4%) Minor contribution to M+2.
Table 1: Theoretical Isotope Distribution for
| Mass Shift | Isotope Composition | Approx. Relative Abundance | Diagnostic Value |
| M (194) | 100% (Base) | Primary quantification ion | |
| M-1 (193) | ~25% | Confirms presence of Boron | |
| M+2 (196) | ~32% | Confirms presence of Chlorine | |
| M+1 (195) | ~6-7% | Carbon/Sulfur contribution |
Comparative Ionization Techniques
Choosing the correct ionization mode is the first step in a self-validating protocol.
Table 2: Ionization Mode Performance Comparison
| Feature | ESI Negative Mode (ESI-) | ESI Positive Mode (ESI+) | APCI / APPI |
| Primary Ion | |||
| Sensitivity | High (Boronic acid is acidic) | Low (Poor protonation site |
Validating Regioselectivity in 2,3,4-Trisubstituted Thiophene Synthesis: A Comparative Guide
Executive Summary: The "Beta-Position" Problem
Synthesizing 2,3,4-trisubstituted thiophenes presents a classic regiochemical paradox. Electrophilic aromatic substitution (EAS) inherently favors the electron-rich
This guide objectively compares three dominant methodologies for accessing this scaffold and provides a self-validating analytical framework to ensure structural integrity.
Strategic Analysis: Methodologies Compared
We evaluate three primary routes to the 2,3,4-trisubstituted scaffold.
Method A: The Halogen Dance (Thermodynamic Control)
The "Specialist" Approach.
Utilizes the base-catalyzed migration of halogen atoms (typically bromine or iodine) on the thiophene ring. When treated with lithium diisopropylamide (LDA), a kinetic deprotonation at C2 is followed by a rapid equilibration where the halogen migrates to the thermodynamically more stable position (often
Method B: Direct C-H Arylation (Kinetic/Catalyst Control)
The "Modern" Approach. Uses Palladium catalysis to directly functionalize C-H bonds.[1] While atom-economical, this method struggles with C3 vs. C4 selectivity unless specific directing groups or steric blockers are employed.
Method C: Stepwise Cross-Coupling (Iterative Control)
The "Baseline" Approach. Standard Suzuki/Stille couplings on commercially available 2,3,4-tribromothiophene. Reliable but suffers from poor atom economy and "scrambling" due to competitive oxidative addition rates at adjacent halogens.
Performance Matrix
| Feature | Method A: Halogen Dance | Method B: Direct C-H Arylation | Method C: Stepwise Coupling |
| Regiocontrol | Excellent (>95:5) (Thermodynamic) | Variable (60:40 to 90:10) (Substrate dependent) | Good (If C-Hal bond energies differ) |
| Atom Economy | High (Rearrangement) | Very High (No pre-functionalization) | Low (Stoichiometric waste) |
| Scalability | Medium (Cryogenic -78°C required) | High (Heat/Standard reactors) | High |
| Validation Risk | High (Isomer migration possible) | Medium (C3/C4 mixtures common) | Low (Starting material defined) |
| Key Constraint | Requires absence of acidic protons | Requires directing groups | High cost of poly-halogenated SM |
Decision Logic & Synthesis Pathways
The following diagram illustrates the decision process for selecting a pathway based on substrate availability and required substitution patterns.
Figure 1: Strategic decision tree for selecting the synthesis pathway based on starting material availability.
Detailed Protocol: The Halogen Dance (Method A)
This protocol is highlighted because it offers the unique ability to access the difficult 2,3,4-substitution pattern from inexpensive 2,5-dibromothiophene.
Mechanism: The reaction relies on the "Dance" mechanism where a lithiated species isomerizes to place the lithium at the most acidic position (usually adjacent to a heteroatom or halogen) and the halogen at the most thermodynamically stable position.
Protocol:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon.
-
Reagents: Charge with 2,5-dibromothiophene (1.0 equiv) and anhydrous THF (0.1 M). Cool to -78°C (dry ice/acetone).
-
Initiation: Add LDA (1.1 equiv) dropwise over 20 minutes. Crucial: Maintain internal temperature below -70°C to prevent decomposition.
-
The Dance: Stir for 30 minutes at -78°C.
-
Trapping: Add the electrophile (e.g., MeI, DMF, or a boronic ester) dropwise.
-
Quench: Warm to room temperature and quench with saturated NH₄Cl.
Why this works: The resulting product is a 2-substituted-3,5-dibromothiophene. A subsequent selective coupling at the more reactive C2-Br (now sterically accessible) or C5-Br allows for the final 2,3,4-pattern construction.
Validation Framework: Proving the Isomer
The most critical failure mode in thiophene synthesis is misidentifying the 2,3,4-isomer as the 2,3,5-isomer . Standard LCMS cannot distinguish these regioisomers.
The "Smoking Gun" Analysis
You must validate the position of the single remaining aromatic proton.
| Isomer | Remaining Proton Position | 1H NMR Signal Characteristics | NOESY Correlation |
| 2,3,4-Trisubstituted | C5-H ( | Downfield ( | Strong NOE with C4-Substituent |
| 2,3,5-Trisubstituted | C4-H ( | Upfield ( | Strong NOE with C3 & C5-Substituents |
Validation Workflow Diagram
Figure 2: NMR logic flow for distinguishing 2,3,4- from 2,3,5-trisubstituted thiophenes.
Self-Validating Check: Coupling Constants
If your substituents allow (e.g., if one substituent is a Fluorine), use heteroatom coupling constants.
- across the ring (C5-H to C3-F) is distinct from adjacent coupling.
-
If no heteroatoms are present, 13C NMR is the secondary check. C2/C5 carbons typically appear at 120-140 ppm, but the C-H coupling constant (
) is larger for -carbons (~185 Hz) than -carbons (~165 Hz).
References
-
Schnürch, M., et al. (2007). "Halogen Dance Reactions on Thiophenes." Chemical Society Reviews.
-
Roger, J., et al. (2010).[7] "Palladium-Catalyzed C3 or C4 Direct Arylation of Heteroaromatic Compounds." ChemCatChem.
-
Gürdere, M. B., et al. (2014). "Synthesis of 2,3,4,5-Tetraphenylthiophene." Asian Journal of Chemistry.
-
Okano, K., et al. (2010). "Regioselective C-H Arylation of Thiophenes." Journal of the American Chemical Society.
-
Smith, J. R., et al. (2004). "Synthesis and complete NMR spectral assignment of thiophene-substituted sulfinyl monomers." Magnetic Resonance in Chemistry.
Sources
- 1. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
A Guide to the Crystal Structure of (4-chloro-3-formylthiophen-2-yl)boronic acid: A Case for Crystallographic Investigation
Introduction: The Unseen Architecture of a Molecule
In the realm of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of understanding its function and behavior. Single-crystal X-ray diffraction stands as the definitive technique for elucidating this atomic architecture, providing invaluable insights into structure-property relationships. This guide addresses the crystal structure of (4-chloro-3-formylthiophen-2-yl)boronic acid, a molecule of interest for its potential applications in organic synthesis and medicinal chemistry.
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals that the crystal structure of (4-chloro-3-formylthiophen-2-yl)boronic acid has not yet been experimentally determined and/or publicly deposited.[1][2][3] This knowledge gap presents an opportunity for further research. This guide, therefore, aims to provide a comprehensive framework for approaching the crystal structure determination of this compound. We will achieve this by:
-
Conducting a comparative analysis of structurally related boronic acids for which crystal structures are known.
-
Detailing a robust experimental protocol for crystal growth and single-crystal X-ray diffraction analysis.
-
Illustrating the potential structural features of the title compound and how they might influence its solid-state properties.
By examining the known to predict the unknown, this guide will serve as a valuable resource for researchers seeking to characterize (4-chloro-3-formylthiophen-2-yl)boronic acid and similar molecular systems.
Comparative Analysis of Structurally Related Boronic Acids
To anticipate the potential crystal packing and intermolecular interactions of (4-chloro-3-formylthiophen-2-yl)boronic acid, it is instructive to analyze the crystal structures of its analogs. We will consider three such compounds: 3-formylphenylboronic acid, 4-chlorophenylboronic acid, and thiophene-2-boronic acid. These molecules share key functional groups with our target compound—a formyl group, a chloro substituent, and a thiophene ring, respectively.
Case Study 1: 3-Formylphenylboronic Acid
The crystal structure of 3-formylphenylboronic acid reveals a common motif for boronic acids: the formation of hydrogen-bonded dimers.[4] In this arrangement, two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a stable eight-membered ring. The formyl group, while not participating in this primary dimeric synthon, plays a crucial role in the extended three-dimensional packing of the molecules in the crystal lattice, likely through weaker C-H···O interactions.
Case Study 2: 4-Chlorophenylboronic Acid
Similar to the 3-formyl analog, 4-chlorophenylboronic acid also forms the characteristic hydrogen-bonded dimers.[5] The presence of the chlorine atom introduces the possibility of halogen bonding, a non-covalent interaction where the electropositive region of a halogen atom interacts with a nucleophile. In the crystal structure of co-crystals containing 4-chlorophenylboronic acid, such halogen bonds have been observed to influence the overall supramolecular assembly.[5] This suggests that the chlorine atom in (4-chloro-3-formylthiophen-2-yl)boronic acid could similarly direct crystal packing.
Case Study 3: Thiophene-2-boronic acid
The replacement of a benzene ring with a thiophene ring introduces a sulfur atom, which can act as a weak hydrogen bond acceptor. While the primary boronic acid dimer motif is expected to be preserved, the thiophene sulfur may engage in weaker intermolecular interactions, influencing the relative orientation of the molecules. The aromatic π-system of the thiophene ring can also participate in π-stacking interactions.
Summary of Crystallographic Data and Predicted Features
The table below summarizes the key crystallographic features of the selected analogs and provides a prediction for what might be observed in the crystal structure of (4-chloro-3-formylthiophen-2-yl)boronic acid.
| Feature | 3-Formylphenylboronic Acid[4] | 4-Chlorophenylboronic Acid[5] | Thiophene-2-boronic acid | Predicted for (4-chloro-3-formylthiophen-2-yl)boronic acid |
| Primary Synthon | Hydrogen-bonded dimer | Hydrogen-bonded dimer | Hydrogen-bonded dimer | Likely hydrogen-bonded dimer |
| Key Intermolecular Interactions | O-H···O, C-H···O | O-H···O, Halogen bonding | O-H···O, C-H···S, π-stacking | O-H···O, Halogen bonding, C-H···O, C-H···S, π-stacking |
| Influence of Substituents | Formyl group directs 3D packing | Chloro group enables halogen bonding | Thiophene ring introduces new interaction possibilities | Combination of chloro, formyl, and thiophene functionalities will lead to a complex and unique packing arrangement. |
This comparative analysis underscores the importance of the interplay between the various functional groups in directing the solid-state architecture. The unique combination of a boronic acid, a formyl group, a chlorine atom, and a thiophene ring in the title compound suggests a rich and potentially novel supramolecular chemistry awaiting discovery.
Experimental Protocol for Crystal Structure Determination
The following is a detailed, step-by-step methodology for obtaining a publication-quality crystal structure of (4-chloro-3-formylthiophen-2-yl)boronic acid.
Part 1: Crystal Growth
The critical first step is to grow single crystals of sufficient size and quality. This often requires screening various solvents and crystallization techniques.
-
Material Purification: Start with highly pure (4-chloro-3-formylthiophen-2-yl)boronic acid (>98%). Impurities can inhibit crystallization or lead to poor-quality crystals.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks. This is often a good starting point.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Part 2: Single-Crystal X-ray Diffraction
Once suitable crystals are obtained, the next step is to collect diffraction data.
-
Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal motion of the atoms and protect it from radiation damage.
-
Perform an initial unit cell determination.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Data Reduction:
-
Integrate the raw diffraction images to obtain the intensities of the individual reflections.
-
Apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Part 3: Structure Solution and Refinement
The final step is to determine the atomic arrangement and refine the structural model.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement:
-
Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares minimization algorithm.
-
Locate and refine the positions of hydrogen atoms.
-
Analyze the final structure for its geometric parameters (bond lengths, bond angles) and intermolecular interactions.
-
-
Validation and Deposition:
-
Validate the final structure using software like PLATON or CheckCIF.
-
Prepare a crystallographic information file (CIF) and deposit the data in the Cambridge Structural Database (CSD) to make it publicly available.
-
Visualizations
Molecular Structure of (4-chloro-3-formylthiophen-2-yl)boronic acid```dot
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];
}
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the crystal structure of (4-chloro-3-formylthiophen-2-yl)boronic acid remains to be determined, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its solid-state behavior. The presence of the boronic acid moiety strongly suggests the formation of hydrogen-bonded dimers, while the chloro, formyl, and thiophene functionalities are expected to introduce a range of secondary intermolecular interactions that will dictate the overall crystal packing.
The experimental framework detailed in this guide provides a clear pathway for researchers to successfully obtain and analyze the crystal structure of this and other novel compounds. The elucidation of this structure will not only fill a gap in the scientific literature but will also provide crucial data for the rational design of new materials and therapeutic agents. It is our hope that this guide will stimulate further research into this interesting molecule and highlight the power of crystallography in advancing chemical science.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available from: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). Available from: [Link]
-
re3data.org. Cambridge Structural Database. Available from: [Link]
-
PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available from: [Link]
-
CCDC. (2024). CSD Tools in Action: Cocrystal Design and Structural Features Analysis. Available from: [Link]
-
ResearchGate. 3-Formylphenylboronic acid. Available from: [Link]
-
ResearchGate. Some selected examples (with CSD codes in capital letters) illustrating the possibility of Sb. Available from: [Link]
-
PubChem. 4-Chloro-3-fluorophenylboronic Acid. Available from: [Link]
-
MDPI. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Available from: [Link]
Sources
A Comparative Guide to MIDA Boronates vs. Free Boronic Acids for Thiophene Synthesis
For researchers and professionals in medicinal chemistry and materials science, the synthesis of substituted thiophenes is a foundational task. The thiophene motif is a critical pharmacophore and a key component in high-performance organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging the carbon-carbon bonds necessary to construct these complex molecules. However, the success of this reaction is critically dependent on the stability and reactivity of the organoboron reagent.
This guide provides an in-depth, evidence-based comparison between two classes of boron reagents used in thiophene synthesis: traditional free boronic acids and their air-stable, crystalline counterparts, N-methyliminodiacetic acid (MIDA) boronates. We will explore the fundamental chemical principles that differentiate these reagents, present comparative experimental data, and provide detailed protocols to guide your selection and experimental design.
The Challenge of Instability: The Case Against Free Thienylboronic Acids
Boronic acids are indispensable reagents, yet their utility is often hampered by inherent instability. This is particularly true for heteroaromatic boronic acids, including the 2-thienyl derivatives that are central to our discussion. Free boronic acids, characterized by a trigonal planar, sp²-hybridized boron center, possess a vacant p-orbital, rendering them Lewis acidic.[1] This electronic structure is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, but it is also the root of their instability.
Many 2-heterocyclic boronic acids, including those of furan, pyrrole, and thiophene, are prone to decomposition on the benchtop and under reaction conditions.[2][3][4] The primary decomposition pathways include:
-
Protodeboronation: Cleavage of the C–B bond by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.
-
Oxidation: Degradation upon exposure to air.
-
Polymerization/Trimerization: Formation of boroxines (anhydrides) upon dehydration.
These decomposition processes, often accelerated by heat and the basic conditions of the coupling reaction, directly compete with the desired cross-coupling, leading to diminished yields, poor reproducibility, and the need to use freshly prepared, often difficult-to-purify reagents.[2]
The MIDA Boronate Solution: Stability Through Structural Design
N-methyliminodiacetic acid (MIDA) boronates were developed as a general solution to the instability problem plaguing many boronic acids.[2][3] By reacting a boronic acid with the tridentate MIDA ligand, the boron center is transformed.
The key structural difference is the formation of a dative covalent bond from the MIDA ligand's tertiary amine to the boron's empty p-orbital.[5] This changes the boron's hybridization from sp² to a tetracoordinate, sp³ state, effectively shielding its Lewis acidity.[6][7] This structural change has profound and highly advantageous consequences:
-
Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are remarkably stable to air and moisture, allowing for long-term benchtop storage without degradation.[8][9][10]
-
Chromatographic Purity: Unlike most free boronic acids, MIDA boronates are stable to silica gel chromatography, enabling their preparation and isolation in high purity.[2][11][12]
-
Controlled Reactivity: The protected, tetracoordinate boron is unreactive under anhydrous Suzuki-Miyaura conditions.[13] Reactivity is "switched on" only when desired, through hydrolysis of the MIDA ligand.
The "Slow-Release" Principle: A Paradigm Shift in Cross-Coupling
The genius of the MIDA boronate platform lies in its capacity for the in situ slow release of the free boronic acid.[2] While hydrolysis with a strong aqueous base like NaOH is rapid, using a milder base such as potassium phosphate (K₃PO₄) in an aqueous dioxane system promotes a slow, controlled hydrolysis.[2][14]
This slow release maintains only a very low concentration of the unstable free boronic acid in the reaction medium at any given time. This concentration is immediately consumed by the rapid, palladium-catalyzed cross-coupling cycle. Consequently, the competing decomposition pathways are effectively suppressed, leading to dramatically improved reaction outcomes.[6] The rate of release can be tuned by adjusting the temperature or the base, providing exquisite control over the reaction.[2][15]
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. escholarship.org [escholarship.org]
A Comparative Guide to the Spectroscopic Characterization of 4-chloro-3-formylthiophene-2-boronic acid and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. 4-chloro-3-formylthiophene-2-boronic acid is a key building block in organic synthesis, and like many boronic acids, it is susceptible to the formation of various impurities during its synthesis and storage. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of this compound and its potential impurities, offering insights into the causality behind experimental choices to ensure self-validating and reliable analytical methods.
The Landscape of Potential Impurities
Understanding the potential impurities is the first step in developing a robust analytical strategy. For 4-chloro-3-formylthiophene-2-boronic acid, impurities can arise from several sources:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
Side Reactions: Competing reactions during the synthesis can lead to isomeric and other structurally related impurities.
-
Degradation Products: Boronic acids are known to undergo degradation, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidative degradation.[1][2] Anhydride formation (boroxines) is also a common issue with boronic acids.[3]
Common potential impurities for 4-chloro-3-formylthiophene-2-boronic acid include:
-
Protodeboronated Impurity: 4-chloro-3-formylthiophene.
-
Oxidative Impurity: 4-chloro-3-formyl-2-hydroxyphenone.
-
Starting Material Impurities: e.g., 2,4-dichlorothiophene.
-
Boroxine: The cyclic anhydride formed from three molecules of the boronic acid.
Comparative Analysis of Spectroscopic Techniques
The selection of an appropriate analytical technique is critical and depends on the specific information required, such as impurity identification, quantification, or structural elucidation. This section compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of 4-chloro-3-formylthiophene-2-boronic acid and its impurities.
Table 1: Performance Comparison of Spectroscopic Techniques
| Technique | Principle | Strengths | Limitations | Primary Application |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, enabling unambiguous identification of the main component and impurities. Quantitative (qNMR) capabilities. | Relatively low sensitivity compared to MS. Can be complex to interpret with overlapping signals. | Structural elucidation and quantification of major components and impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and selectivity. Can be coupled with chromatography (LC-MS, GC-MS) for separation and identification of trace-level impurities.[4] | May require derivatization for volatile or non-ionizable compounds. Fragmentation can be complex to interpret. | Identification and quantification of trace-level impurities. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present in the molecule.[5] Fast and non-destructive. | Limited structural information for complex molecules. Not ideal for quantification of minor components. | Rapid identification of the main compound and presence of key functional groups. |
| HPLC-UV | Separates components of a mixture based on their interaction with a stationary phase, followed by detection using UV absorbance. | Excellent for separation and quantification of known impurities.[6] Robust and widely available. | Requires chromophores for UV detection. Identification is based on retention time comparison with standards. | Routine purity analysis and quantification of known impurities. |
In-Depth Methodologies and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
Expertise & Experience: NMR is the gold standard for structural elucidation. For 4-chloro-3-formylthiophene-2-boronic acid, ¹H and ¹³C NMR are essential for confirming the core structure, while ¹¹B NMR can provide specific information about the boronic acid moiety and its potential anhydride formation.[7] The choice of solvent is critical; DMSO-d₆ is often used for boronic acids as it can help to solubilize the compound and its impurities.[8]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for better resolution.[9]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to observe for the parent compound would be the thiophene proton and the aldehyde proton.
-
Data Analysis: Integrate the signals to determine the relative ratios of the main compound and any impurities present. The chemical shifts of impurity protons will differ from the parent compound, allowing for their identification. For instance, the protodeboronated impurity would lack the boronic acid group and show a different splitting pattern for the thiophene protons.
dot
Caption: NMR Spectroscopy Workflow for Impurity Analysis.
Mass Spectrometry (MS): For Unrivaled Sensitivity
Expertise & Experience: When dealing with trace-level impurities, particularly potentially mutagenic ones, the high sensitivity of MS is indispensable.[4] Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids, often run in negative ion mode to detect the [M-H]⁻ ion.[10] Coupling MS with liquid chromatography (LC-MS/MS) provides the dual advantage of separation and sensitive detection.[3]
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to the ng/mL range for analysis.
-
Chromatographic Separation (LC):
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization in negative mode (ESI-).
-
Analysis: Use a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10] Monitor for the parent ion and specific fragment ions of the main compound and expected impurities.
-
dot
Caption: LC-MS/MS Workflow for Trace Impurity Detection.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
Expertise & Experience: FTIR is a rapid and straightforward technique for verifying the presence of key functional groups. For 4-chloro-3-formylthiophene-2-boronic acid, characteristic peaks for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde, and vibrations associated with the substituted thiophene ring would be expected.[5][11] While not a primary tool for impurity quantification, it can quickly indicate the presence of major impurities that alter these functional groups, such as the loss of the O-H stretch in the protodeboronated impurity.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For thiophene derivatives, look for ring stretching vibrations.[12] The carbonyl (C=O) stretching frequency of the formyl group will also be a prominent feature.[5]
dot
Caption: FTIR Spectroscopy Workflow for Functional Group Analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Quantitative Workhorse
Expertise & Experience: HPLC-UV is a robust and reliable method for the routine quantification of the main component and known impurities.[6] The choice of wavelength for UV detection is crucial and should be at the λmax of the main compound and its impurities to ensure maximum sensitivity. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 mg/mL). Prepare calibration standards for the main compound and any available impurity standards.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the polar boronic acid from less polar impurities.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for the thiophene chromophore.
-
-
Data Analysis: Quantify the impurities by comparing their peak areas to the calibration curve of the corresponding reference standard or by using the area percent method if standards are unavailable (assuming similar response factors).
dot
Caption: HPLC-UV Workflow for Quantitative Impurity Profiling.
Conclusion: An Integrated Approach
No single technique provides all the necessary information for a comprehensive characterization of 4-chloro-3-formylthiophene-2-boronic acid and its impurities. An integrated approach is the most effective strategy. NMR and FTIR are invaluable for initial structural confirmation and functional group analysis. HPLC-UV provides a robust method for routine purity testing and quantification of known impurities. For the identification and quantification of unknown and trace-level impurities, the sensitivity and specificity of LC-MS/MS are unparalleled. By understanding the strengths and limitations of each technique and applying them logically, researchers can ensure the quality and safety of this important chemical intermediate.
References
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- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). PMC - NIH.
- An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids. (2025). figshare.
- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate I. (2022). Accounts of Chemical Research.
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Journal of Pharmaceutical Sciences.
- A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). Scientific Research Publishing.
- 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1H-NMR. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone. (2017). ACS Macro Letters.
- BZB benzo[b]thiophene-2-boronic acid, BZD 5-aminomethyl... (n.d.).
- 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Thesis.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022). Taylor & Francis.
- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017). Prime Scholars.
- Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. (n.d.). The Royal Society of Chemistry.
- Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (2025). Benchchem.
- Separation of Boric acid, triphenyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
- Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
- Thiophene-2-boronic acid, pinacol ester. (n.d.). Apollo Scientific.
- Thiophene-based covalent organic frameworks. (2013). MIT.
- 4-Chloro-3-formylphenylboronic acid | 2354338-14-8. (n.d.). MilliporeSigma.
- Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). Open Access LMU.
- Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. (2025).
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). Molecules.
- Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. (2022). MDPI.
- Synthesis, Crystal Structure, and Spectroscopic Characterization of the Borazine Derivatives [B{CH2(SiCl3)}NH]3 and [B{CH2(SiCl2). (n.d.).
- 2-Formyl-3-thiopheneboronic acid = 95 4347-31-3. (n.d.). Sigma-Aldrich.
- Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (n.d.). Physics @ Manasagangotri.
- Synthesis method of 5-chlorothiophene-2-formic acid. (n.d.).
- 2-Formyl-3-methylthiophene-4-boronic acid. (n.d.). ChemScene.
- 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). MDPI.
- coumarone. (n.d.). Organic Syntheses Procedure.
- 2-acetothienone. (n.d.). Organic Syntheses Procedure.
- CAS No. 4347-31-3, 2-Formylthiophene-3-boronic acid. (n.d.). 001CHEMICAL. _IfdTY4I=)
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Chloro-3-formylthiophen-2-yl)boronic acid
For researchers at the forefront of drug discovery and synthetic chemistry, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed, authoritative protocol for the proper disposal of (4-Chloro-3-formylthiophen-2-yl)boronic acid. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment for yourself, your colleagues, and the broader ecosystem. This compound and any materials contaminated with it must be managed as hazardous waste.[1] Under no circumstances should it be discarded in standard trash or discharged into the sanitary sewer system.[1][2][3]
Hazard Identification and Risk Assessment
(4-Chloro-3-formylthiophen-2-yl)boronic acid, like many of its structural analogs, presents a specific set of hazards that dictate its handling and disposal requirements. A thorough risk assessment is the first step in safe management. The primary hazards, extrapolated from data on similar boronic acid derivatives, are summarized below.
Table 1: Summary of Key Chemical Hazards
| Hazard Category | GHS Hazard Statement | Rationale and Experimental Causality |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Boronic acids can exhibit systemic toxicity upon ingestion.[4][5][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The acidic nature of the boronic acid moiety and the reactivity of the formyl group can lead to localized skin irritation upon contact.[1][5][7] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation or damage due to the compound's chemical properties.[1][5][7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of the compound as a dust or aerosol can irritate the respiratory tract.[1][7][8] |
While specific ecotoxicity data for this exact compound is limited, the presence of a chlorinated aromatic ring necessitates a precautionary approach.[2][7] Halogenated organic compounds can be persistent in the environment and exhibit toxicity to aquatic life. Therefore, preventing release into the environment is a critical directive.[2]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
All handling and disposal preparation steps must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][8] The required PPE provides a primary barrier against exposure and is non-negotiable.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][2] | Protects against splashes of solutions or accidental projection of solid particles into the eyes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1] | Prevents skin contact, which can cause irritation.[7] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2][9] |
| Body Protection | A fully-fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[1] | Prevents exposure from spills. |
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital to contain the hazard.
Protocol for Solid Spills:
-
Evacuate and Secure: Keep personnel away from the spill area.[2][8] Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear all PPE detailed in Table 2 before approaching the spill.
-
Contain Spread: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the generation of dust.[8]
-
Collect Material: Carefully sweep or scoop the material into a suitable, sealable container clearly labeled as "Hazardous Waste."[2][7] Use spark-proof tools if there is any fire risk.[2]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Collect the cloth and any contaminated PPE in a sealed bag for disposal as solid hazardous waste.
-
Report: Inform your laboratory supervisor and institutional Environmental Health & Safety (EHS) department about the spill.[1]
Step-by-Step Disposal Protocol
The guiding principle for disposal is to segregate, securely contain, and clearly label all waste streams for collection by a licensed hazardous waste handler.
Step 1: Waste Segregation Proper segregation is critical for both safety and cost-effective disposal. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's EHS department.
-
Solid Waste: Includes expired or unused (4-Chloro-3-formylthiophen-2-yl)boronic acid, contaminated gloves, weigh boats, paper towels, and absorbent materials from spills.
-
Liquid Waste: Includes rinsate from the decontamination of glassware. Because this compound contains a halogen (chlorine), this rinsate must be collected in a container designated for halogenated organic waste .[10][11]
Step 2: Containerization
-
Solids: Collect in a robust, sealable container (e.g., a screw-cap polyethylene jar) designated for solid hazardous waste.[1]
-
Liquids: Collect in a shatter-resistant, leak-proof container (e.g., a coated glass or polyethylene bottle) designated for halogenated liquid waste. Use a funnel to prevent spills.[1] Containers should only be filled to approximately 75% capacity to allow for vapor expansion.[10]
Step 3: Labeling Accurate labeling is a legal requirement and essential for safe handling. Affix a hazardous waste label to each container as soon as you begin adding waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(4-Chloro-3-formylthiophen-2-yl)boronic acid."
-
An accurate list of all container contents, including solvents in liquid waste.
-
The associated hazards (e.g., Irritant, Harmful if Swallowed).
-
The date accumulation started and the name of the generating researcher/laboratory.
Step 4: Temporary Storage Store sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[7][10]
Step 5: Arranging Final Disposal Contact your institution's EHS department to schedule a pickup for the waste containers.[1] They will transport the waste to a central storage facility before it is sent for final disposal at a licensed waste management plant, likely via high-temperature incineration.[8]
Decontamination Procedures
Any equipment that has come into contact with the compound must be thoroughly decontaminated.
-
Reusable Glassware: Triple-rinse with a suitable laboratory solvent (e.g., acetone or ethanol). The first two rinses must be collected as halogenated liquid hazardous waste.[1] The third rinse can often be managed as non-hazardous waste, but consult your institutional policy. After rinsing, the glassware can be washed normally.
-
Contaminated Disposables: All disposable items, such as pipette tips, gloves, and weigh paper, that have contacted the chemical must be collected as solid hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from (4-Chloro-3-formylthiophen-2-yl)boronic acid.
Caption: Decision workflow for proper waste stream management.
References
-
Boric acid - Substance Information. European Chemicals Agency (ECHA). [Link]
-
SAFETY DATA SHEET: 3-Formylthiophene-2-boronic acid. Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
-
The NIH Drain Discharge Guide. National Institutes of Health. [Link]
-
How To Safely Dispose of Boric Acid. Lab Alley. [Link]
-
MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Capot Chemical Co., Ltd. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
A Guide to the Generation, Storage and Disposal of Hazardous Waste at Auburn University. Auburn University Risk Management and Safety. [Link]
-
HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry. [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. [Link]
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- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. mn.uio.no [mn.uio.no]
Personal protective equipment for handling (4-Chloro-3-formylthiophen-2-yl)boronic acid
Strategic Overview: The Chemical Context
Handling (4-Chloro-3-formylthiophen-2-yl)boronic acid requires a nuanced approach that goes beyond generic "white powder" protocols. This intermediate combines three distinct functional risks: the boronic acid moiety (prone to trimerization and dehydration), a thiophene core (potential sulfur-based toxicity), and a formyl group (aldehyde reactivity/sensitization potential).
Why This Matters:
-
Stoichiometric Drift: Boronic acids are hygroscopic. Exposure to ambient moisture facilitates the reversible formation of boroxine trimers. While chemically reversible, this alters the molecular weight profile during weighing, leading to failed stoichiometry in Suzuki-Miyaura couplings.
-
Sensitization Risk: Aldehyde-functionalized heterocycles are structural alerts for skin sensitization. Standard nitrile gloves may offer insufficient protection against prolonged contact with concentrated solutions.
-
Static Hazards: Like many heterocyclic boronic acids, this solid is prone to high static charge accumulation, increasing the risk of aerosolization during transfer.
The PPE Matrix: Defense in Depth
This matrix prioritizes barrier integrity over convenience.
| Category | Requirement | Technical Justification |
| Respiratory | Primary: Fume Hood (Certified) Secondary: N95/P100 (if hood unavailable) | The solid is a fine dust. Inhalation poses risks of mucous membrane irritation (H335) and potential systemic absorption of the thiophene moiety. Engineering controls (hood) are non-negotiable for open handling. |
| Hand Protection | Double Gloving Protocol: 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, 5-8 mil) | Thiophene derivatives can permeate standard nitrile. Double gloving creates a "breakthrough buffer." The outer glove is sacrificial; change immediately upon splash contact. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust and accidental splashes of solubilized reagents. |
| Body Defense | Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves | Synthetic fabrics (polyester) can accumulate static charge, exacerbating powder scattering. Cotton blends reduce static. Tyvek sleeves protect the wrist gap between glove and coat. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Engineering Controls
-
Airflow Verification: Confirm fume hood face velocity is between 80–100 fpm .
-
Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Boronic acids are "fluffy" and will repel from spatulas if static is present.
-
Dehydration Check: Visually inspect the compound. If it appears caked, it may have partially dehydrated to the boroxine. Note: This does not ruin the chemical, but requires re-calculation of the effective molecular weight.
Phase B: Weighing & Transfer (The Critical Zone)
-
Step 1: Tare a glass vial (not plastic, to minimize static) inside the hood.
-
Step 2: Use a porcelain or anti-static plastic spatula . Avoid metal spatulas if possible, as they can introduce trace metal contaminants that poison palladium catalysts in subsequent cross-coupling reactions.
-
Step 3: Transfer slowly. If powder disperses (drifts upward), stop immediately and lower the hood sash further.
-
Step 4: Cap the vial inside the hood before moving to the balance if the balance is external (though an in-hood balance is preferred).
Phase C: Solubilization
-
Solvent Choice: Dissolve in the reaction solvent (e.g., Dioxane, DMF, or MeOH) immediately to reduce inhalation risk.
-
Exotherm Warning: Boronic acids can exhibit mild heats of solution. Add solvent in portions.
Phase D: Decontamination[1][2]
-
Wipe Down: Use a wet wipe soaked in 10% ethanol/water to clean the balance area. Dry wiping moves dust around; wet wiping captures it.
-
Glove Removal: Perform "beak method" removal of outer gloves inside the hood. Dispose of as solid hazardous waste.
Visualizing the Safety Workflow
The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop Work" triggers.
Figure 1: Operational logic flow for handling (4-Chloro-3-formylthiophen-2-yl)boronic acid, highlighting static mitigation and spill response loops.
Disposal & Waste Management
Disposal of thiophene-boronic acid derivatives requires strict segregation to prevent downstream environmental contamination.
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels must be bagged in transparent polyethylene bags and tagged as "Toxic Solid Organic Waste." Do not place in regular trash.
-
Liquid Waste:
-
Aquatic Toxicity: Thiophene derivatives are often harmful to aquatic life. Zero tolerance for drain disposal.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Thiophene.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
